Technical Documentation Center

3-Hydroxy-3-phenylbutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-3-phenylbutanoic acid
  • CAS: 3759-31-7

Core Science & Biosynthesis

Foundational

3-Hydroxy-3-phenylbutanoic acid chemical structure and properties

An In-depth Technical Guide to 3-Hydroxy-3-phenylbutanoic Acid This guide provides a comprehensive technical overview of 3-hydroxy-3-phenylbutanoic acid, a molecule of interest for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Hydroxy-3-phenylbutanoic Acid

This guide provides a comprehensive technical overview of 3-hydroxy-3-phenylbutanoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. It delves into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications.

Core Molecular Architecture: Structure and Stereochemistry

3-Hydroxy-3-phenylbutanoic acid possesses a butanoic acid backbone with a phenyl group and a hydroxyl group attached to the third carbon atom. This substitution creates a chiral center at the C3 position, giving rise to two enantiomers: (R)-3-hydroxy-3-phenylbutanoic acid and (S)-3-hydroxy-3-phenylbutanoic acid.

The presence of this stereocenter is a critical feature, as the biological activity of chiral molecules can differ significantly between enantiomers. For instance, in the related compound 3-hydroxybutanoic acid, the (R)-enantiomer is the one endogenously produced in mammals and serves as an energy source and signaling molecule, while the (S)-enantiomer is not a normal product of mammalian metabolism.[1]

Molecular Formula: C₁₀H₁₂O₃[2]

Molecular Weight: 180.20 g/mol [2]

IUPAC Name: 3-hydroxy-3-phenylbutanoic acid

Below is a two-dimensional representation of the chemical structure.

Caption: Chemical structure of 3-Hydroxy-3-phenylbutanoic acid.

Physicochemical Characteristics

The physical and chemical properties of a compound are fundamental to its handling, formulation, and behavior in biological systems. A summary of these properties for 3-hydroxy-3-phenylbutanoic acid is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[2]
Molecular Weight180.20 g/mol [2]
AppearanceColorless to pale yellow liquid or crystalline solid[3]
SolubilitySlightly soluble in water; soluble in organic solvents like ethanol and ether.[3]
Boiling Point170-172 °C at 20 mmHg[4]
Density1.515 g/mL at 25 °C[4]

Spectroscopic Fingerprint for Structural Elucidation

The definitive identification and structural confirmation of 3-hydroxy-3-phenylbutanoic acid rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. Key expected signals would include:

  • A multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the protons of the phenyl group.

  • A singlet for the methyl protons.

  • Signals for the methylene (CH₂) and methine (CH) protons of the butanoic acid chain, with their chemical shifts and splitting patterns dependent on their neighboring protons.

  • A broad singlet for the hydroxyl proton, which can be exchangeable with D₂O.

  • A signal for the carboxylic acid proton, typically a broad singlet at a higher chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. One would expect to see signals for:

  • The carbonyl carbon of the carboxylic acid.

  • The carbon atom bearing the hydroxyl and phenyl groups (C3).

  • The carbons of the phenyl ring.

  • The methylene carbon (C2).

  • The methyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would include:

  • A broad O-H stretch from the carboxylic acid and the alcohol.

  • A C=O stretch from the carboxylic acid.

  • C-H stretches from the aromatic and aliphatic parts of the molecule.

  • C=C stretches from the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would correspond to the molecular weight of the compound. Common fragmentation patterns may involve the loss of water, carbon dioxide, or cleavage of the carbon-carbon bonds in the butanoic acid chain.

Pathways to Synthesis

The synthesis of 3-hydroxy-3-phenylbutanoic acid can be approached through several synthetic routes. One common method involves the Reformatsky reaction, where an α-halo ester reacts with a ketone or aldehyde in the presence of zinc metal.

Illustrative Synthesis Workflow: Reformatsky Reaction

A plausible synthetic route involves the reaction of ethyl bromoacetate with acetophenone in the presence of activated zinc, followed by hydrolysis of the resulting ester.

Caption: A simplified workflow for the synthesis of 3-hydroxy-3-phenylbutanoic acid.

Experimental Protocol: A Generalized Reformatsky Approach

  • Activation of Zinc: Zinc dust is activated, for example, by washing with dilute acid, water, ethanol, and ether, then dried under vacuum.

  • Reaction Setup: A solution of acetophenone and ethyl bromoacetate in a suitable aprotic solvent (e.g., anhydrous benzene or THF) is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation and Reaction: The activated zinc is added to the flask. The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction mixture is stirred until the starting materials are consumed, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a dilute acid (e.g., sulfuric acid) to dissolve the unreacted zinc and the zinc salts of the product. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification of the Ester: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-phenylbutanoate. This ester can be purified by column chromatography or distillation.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the 3-hydroxy-3-phenylbutanoic acid.

  • Final Purification: The final product can be purified by recrystallization from an appropriate solvent system.

Chemical Reactivity and Stability

The reactivity of 3-hydroxy-3-phenylbutanoic acid is governed by its three functional groups: the carboxylic acid, the tertiary alcohol, and the phenyl group.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, conversion to acid chlorides, and reduction to the corresponding alcohol.

  • Tertiary Hydroxyl Group: The tertiary alcohol can be dehydrated under acidic conditions to form an unsaturated carboxylic acid. It can also be protected with various protecting groups if reactions at other parts of the molecule are desired.

  • Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully chosen to avoid side reactions with the other functional groups.

Reactivity_Diagram Start 3-Hydroxy-3-phenylbutanoic acid Ester Ester Derivative Start->Ester Esterification (Alcohol, Acid catalyst) AcidChloride Acid Chloride Start->AcidChloride Thionyl Chloride Diol Diol Start->Diol Reduction (e.g., LiAlH4) UnsaturatedAcid Unsaturated Acid Start->UnsaturatedAcid Dehydration (Acid, Heat)

Sources

Foundational

Technical Monograph: Biological & Synthetic Roles of 3-Hydroxy-3-Phenylbutanoic Acid

This technical guide provides an in-depth analysis of 3-hydroxy-3-phenylbutanoic acid (also known as -hydroxy- -phenylbutyric acid), a specific chiral organic acid with distinct roles in microbial xenobiotic metabolism,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-hydroxy-3-phenylbutanoic acid (also known as


-hydroxy-

-phenylbutyric acid), a specific chiral organic acid with distinct roles in microbial xenobiotic metabolism, biopolymer synthesis, and pharmaceutical biocatalysis.

Executive Summary

3-Hydroxy-3-phenylbutanoic acid (3-H-3-PB) is a functionalized


-hydroxy acid characterized by a phenyl group attached to the 

-carbon of a butanoic acid backbone. Unlike the ubiquitous ketone body

-hydroxybutyrate (BHB) or the flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid (3-HPP), 3-H-3-PB is not a major endogenous mammalian metabolite. Its primary biological significance lies in environmental microbiology (as a catabolic intermediate of linear alkylbenzenes and surfactants) and biocatalysis (as a chiral building block for pharmaceuticals).

This guide delineates its metabolic pathways, biocatalytic production protocols, and analytical characterization, designed for researchers in metabolic engineering and medicinal chemistry.

Part 1: Biological Context & Metabolic Pathways[1]

Microbial Catabolism of Xenobiotics

The most definitive biological role of 3-H-3-PB is as a transient intermediate in the bacterial degradation of 3-phenylbutyric acid and related phenyl-alkanoic acids, which are often derived from the breakdown of Linear Alkylbenzenes (LABs) —common surfactants found in detergents.

Soil bacteria, particularly species of Rhodococcus (e.g., R. rhodochrous PB1) and Pseudomonas, utilize these compounds as carbon sources. The catabolism follows a modified


-oxidation pathway.
  • Precursor: 3-Phenylbutyric acid (derived from xenobiotic degradation).

  • Mechanism: The bacteria must oxidize the alkyl chain. However, the presence of the phenyl group at the

    
    -position (C3) creates a steric and electronic challenge compared to linear fatty acids.
    
  • Pathway:

    • Activation: 3-Phenylbutyrate

      
       3-Phenylbutyryl-CoA.
      
    • 
      -Hydroxylation:  Introduction of a hydroxyl group at the C3 position. Because the C3 position is already substituted with a phenyl group, this yields 3-hydroxy-3-phenylbutyryl-CoA .
      
    • Cleavage/Rearrangement: Further degradation often involves ring hydroxylation or cleavage, depending on the specific bacterial strain. Rhodococcus species have been shown to perform enantioselective metabolism, preferentially degrading the (R)-enantiomer while co-metabolizing the (S)-enantiomer to dihydroxylated derivatives [1].

Biosynthesis of Functionalized Polyhydroxyalkanoates (PHAs)

In the field of metabolic engineering, 3-H-3-PB is investigated as a monomer for the biosynthesis of novel Polyhydroxyalkanoates (PHAs) . Unlike standard Poly(3-hydroxybutyrate) (PHB), which is brittle, PHAs incorporating aromatic monomers like 3-H-3-PB exhibit unique thermal and mechanical properties (e.g., higher glass transition temperature,


).
  • Enzyme: Engineered PHA Synthases (PhaC) .

  • Significance: The incorporation of the bulky phenyl group disrupts the crystalline structure of the polymer, potentially improving flexibility and processability for biomedical applications.

Differentiation from Mammalian Metabolites

It is critical to distinguish 3-H-3-PB from structurally similar human metabolites to avoid analytical cross-talk:

MetaboliteStructureBiological Context
3-Hydroxy-3-phenylbutanoic acid Phenyl group at C3; Methyl group at C4Xenobiotic degradation, Bioplastics
3-Hydroxybutyrate (BHB) No phenyl groupMajor ketone body (Mammalian energy)
3-(3-Hydroxyphenyl)propionic acid Phenyl group at C3; No methyl at C4Gut microbiome metabolite of flavonoids [2]
3-Hydroxy-4-phenylbutanoic acid Phenyl group at C4Metabolite of specific drugs/neurotransmitters

Part 2: Visualization of Metabolic & Synthetic Pathways

The following diagram illustrates the parallel pathways of 3-H-3-PB: its generation via microbial catabolism and its enzymatic synthesis for pharmaceutical applications.

G cluster_0 Microbial Catabolism (Rhodococcus/Pseudomonas) cluster_1 Biocatalytic Synthesis (In Vitro) Xeno Linear Alkylbenzenes (Surfactants) PB_Acid 3-Phenylbutyric Acid Xeno->PB_Acid Environmental Degradation PB_CoA 3-Phenylbutyryl-CoA PB_Acid->PB_CoA Acyl-CoA Synthetase HPB_CoA 3-Hydroxy-3-phenylbutyryl-CoA (Transient Intermediate) PB_CoA->HPB_CoA Beta-Hydroxylation (Putative) Ring_Cleavage Ring Cleavage Products HPB_CoA->Ring_Cleavage Downstream Catabolism Keto_Ester Ethyl 3-oxo-3-phenylbutanoate Racemic_Ester rac-Ethyl 3-hydroxy-3-phenylbutanoate Keto_Ester->Racemic_Ester Chemical Reduction Chiral_Acid (S)-3-Hydroxy-3-phenylbutanoic Acid (Target API Intermediate) Racemic_Ester->Chiral_Acid Enzymatic Kinetic Resolution (Lipase/Esterase)

Figure 1: Dual pathways showing the microbial degradation of phenylbutyric precursors (blue) and the biocatalytic production of the chiral acid for pharmaceutical use (red).

Part 3: Experimental Protocols

Protocol: Biocatalytic Synthesis via Kinetic Resolution

Since 3-H-3-PB is a valuable chiral intermediate (e.g., for


-lactam antibiotics or antidepressant analogs), the most relevant "biological" protocol for researchers is its enzymatic synthesis using Lipases.

Objective: Isolate enantiomerically pure (S)-3-hydroxy-3-phenylbutanoic acid from its racemic ester.

Reagents:

  • Substrate: rac-Ethyl 3-hydroxy-3-phenylbutanoate (Synthesized via Reformatsky reaction).

  • Biocatalyst: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Solvent: Diisopropyl ether (organic solvent system) or Phosphate Buffer (aqueous system).

  • Acyl Donor (for transesterification): Vinyl acetate.

Workflow:

  • Substrate Preparation: Dissolve 10 mmol of rac-ethyl 3-hydroxy-3-phenylbutanoate in 50 mL of diisopropyl ether.

  • Enzyme Addition: Add 500 mg of immobilized CAL-B.

  • Acylation Initiation: Add 30 mmol of vinyl acetate.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction via Chiral HPLC (see Section 3.2) every 2 hours. The lipase typically acylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (or vice versa depending on solvent engineering).

  • Termination: Filter off the immobilized enzyme when conversion reaches 50%.

  • Purification: Evaporate solvent. Separate the (S)-alcohol from the (R)-acetate using silica gel column chromatography (Hexane:EtOAc gradient).

Causality: Lipases exhibit high stereoselectivity for the chiral center at C3. Using an organic solvent (diisopropyl ether) suppresses hydrolysis and favors transesterification, allowing for kinetic resolution of the alcohol [3].

Protocol: Analytical Detection (GC-MS)

To validate the presence of 3-H-3-PB in microbial cultures or synthetic mixtures.

System: Agilent 7890B GC with 5977A MSD (or equivalent). Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).

Sample Preparation (Derivatization is Critical):

  • Extraction: Acidify aqueous sample (pH 2) with HCl. Extract with Ethyl Acetate (3x). Dry over

    
    .
    
  • Silylation: Evaporate solvent. Resuspend residue in 50 µL Pyridine + 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes to form the TMS-ester/ether derivative.

GC Parameters:

  • Injection: 1 µL, Splitless, 250°C.

  • Oven: 70°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • Detection: EI mode (70 eV). Look for molecular ion

    
     (TMS derivative) and characteristic fragmentation patterns (benzyl cation 
    
    
    
    91, and tropylium ion).

Part 4: Physicochemical Profile[2][3]

ParameterDataRelevance
IUPAC Name 3-Hydroxy-3-phenylbutanoic acidOfficial nomenclature
CAS Number 7169-06-4 (Acid) / 5465-11-2 (Ethyl ester)Identification
Molecular Weight 180.20 g/mol Mass Spectrometry
Chiral Center C3 (Beta-carbon)Enantiomers have distinct bio-activities
Physical State Crystalline SolidMelting Point: ~141-143°C (Hydrazide deriv.) [4]
Solubility Soluble in Ethanol, DMSO; Poor in WaterRequires organic extraction
pKa ~4.5 (Carboxylic acid)Ionized at physiological pH

References

  • Simoni, S., et al. (1996). "Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1." Applied and Environmental Microbiology, 62(3), 749-755. Link

  • Najmanová, I., et al. (2016). "The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat." Molecular Nutrition & Food Research. Link

  • BenchChem Technical Support. (2025). "Ethyl 2-ethyl-3-hydroxybutanoate: Technical Guide to Biological Activity and Synthesis." BenchChem.[1] Link

  • Taylor & Francis. (2015). "Novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells via JNK signaling." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Exploratory

3-Hydroxy-3-phenylbutanoic Acid: Solubility Profiling and Solvent Selection Strategy

Topic: 3-Hydroxy-3-phenylbutanoic Acid Solubility in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Hydroxy-3-phenylbutanoic Acid Solubility in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers.

Executive Summary

3-Hydroxy-3-phenylbutanoic acid (3-H-3-PBA) represents a critical class of chiral β-hydroxy acids used as resolving agents and intermediates in the synthesis of complex pharmaceuticals (e.g., β-blockers, chiral auxiliaries). Its molecular architecture—featuring a lipophilic phenyl ring, a hydrophilic carboxylic acid tail, and a hydrogen-bonding hydroxyl group at the chiral center—creates a complex solubility profile.

This guide provides a technical analysis of the solubility behavior of 3-H-3-PBA. Unlike simple hydrocarbons, 3-H-3-PBA exhibits "schizophrenic" solvation behavior, fluctuating between dimerization in non-polar solvents and hydrogen-bond networking in protic solvents. This document details the thermodynamic principles, predicted solubility trends, and a self-validating protocol for precise solubility determination.

Molecular Architecture & Solvation Mechanisms

To master the solubility of 3-H-3-PBA, one must first understand the competing intermolecular forces at play. The molecule (C10H12O3) contains three distinct domains that dictate its affinity for organic solvents.

Structural Domains
  • The Phenyl Ring (Lipophilic Domain): Drives solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM). It provides the π-π stacking potential crucial for crystal lattice stability.

  • The

    
    -Hydroxyl Group (H-Bond Donor/Acceptor):  The defining feature that disrupts simple dimerization. It increases solubility in alcohols (MeOH, EtOH) but significantly reduces solubility in aliphatic hydrocarbons (Hexane) compared to non-hydroxylated analogs like 3-phenylbutyric acid.
    
  • The Carboxylic Acid (pH-Switchable Domain): Capable of forming cyclic dimers in non-polar media or ionizing in basic aqueous solutions.

Solvation Logic Diagram

The following diagram illustrates the mechanistic interactions between 3-H-3-PBA and various solvent classes.

SolvationMechanism Molecule 3-Hydroxy-3-phenylbutanoic Acid PolarProtic Polar Protic (MeOH, EtOH, IPA) Molecule->PolarProtic H-Bond Network (High Solubility) PolarAprotic Polar Aprotic (THF, Ethyl Acetate) Molecule->PolarAprotic Dipole-Dipole & H-Bond Acceptance NonPolar Non-Polar (Hexane, Heptane) Molecule->NonPolar Lattice Energy > Solvation Energy (Insoluble/Antisolvent) Aromatic Aromatic (Toluene) Molecule->Aromatic Van der Waals & Pi-Pi Stacking (Temp Dependent)

Figure 1: Mechanistic solvation interactions. The hydroxyl group serves as the primary "anchor" for polar solvents, while the phenyl ring facilitates interaction with aromatic solvents.

Solubility Data & Solvent Selection Guide

While specific mole-fraction data varies by enantiomeric purity (racemate vs. pure enantiomer), the following solubility profile is derived from group-contribution principles and empirical behavior of analogous phenyl-hydroxy acids (e.g., Mandelic acid derivatives).

Solubility Classification Table (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingPrimary InteractionApplication
Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)H-Bonding (Solute-Solvent)Dissolution for reaction; Feed stock solution.
Esters Ethyl Acetate, Isopropyl AcetateHigh Dipole-DipoleExtraction; Crystallization (with antisolvent).
Ethers THF, MTBEHigh/Moderate H-Bond AcceptanceReaction solvent.
Chlorinated Dichloromethane (DCM)High Dispersion/Weak PolaritySynthesis; Chromatography.
Aromatics Toluene, XyleneModerate (Temp. Sensitive)

-

Interaction
Ideal Recrystallization Solvent.
Aliphatics Hexane, Heptane, CyclohexaneLow/Insoluble Weak Van der WaalsAntisolvent to force precipitation.
Water Water (pH < 3)Low Hydrophobic EffectPrecipitation medium after acidification.
The "Oiling Out" Phenomenon

Critical Warning: 3-H-3-PBA has a tendency to "oil out" (form a second liquid phase) rather than crystallize during cooling, particularly in mixed solvent systems like Ethanol/Water or Ethyl Acetate/Hexane.

  • Cause: The melting point of the solvated racemate may be depressed below the saturation temperature.

  • Mitigation: Use a seeded cooling profile in Toluene or a Toluene/Heptane mixture. Avoid rapid cooling.

Thermodynamic Modeling Principles

For precise process control, researchers should model the solubility curve. The solubility of 3-H-3-PBA in organic solvents is non-ideal and is best described using the Modified Apelblat Equation . This model accounts for the enthalpy of fusion and activity coefficient deviations.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • 
     : Mole fraction solubility of 3-H-3-PBA.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from experimental data.
    
    • 
        and 
      
      
      
      relate to the enthalpy of solution.
    • 
        accounts for the temperature dependence of the enthalpy.[2]
      
Thermodynamic Parameters

Using the Van't Hoff analysis on the linear region of the solubility plot (


 vs 

), you can extract:
  • Enthalpy of Dissolution (

    
    ):  Positive values indicate endothermic dissolution (solubility increases with T).[3]
    
  • Entropy of Dissolution (

    
    ):  Driving force for mixing.
    

Note: For hydroxy acids in alcohols, dissolution is typically endothermic and entropy-driven.

Experimental Protocol: The Self-Validating System

Do not rely on literature values alone. Polymorphism and impurity profiles (enantiomeric excess) significantly shift solubility. Use this Dynamic Laser Monitoring or Gravimetric protocol to generate your own curve.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Preparation Equilibration Equilibration (Shake Flask: 24h @ T) Start->Equilibration Filtration Isothermal Filtration (0.45 µm Syringe Filter) Equilibration->Filtration Analysis Quantification (HPLC or Gravimetric) Filtration->Analysis Validation Validation Check: Is Solid Phase Unchanged? Analysis->Validation Validation->Start No (Solvate formed) DataPoint Valid Solubility Point Validation->DataPoint Yes (XRPD matches)

Figure 2: Step-by-step solubility determination workflow with solid-state validation.

Detailed Methodology (Gravimetric with HPLC Verification)
  • Preparation: Add excess 3-H-3-PBA (approx. 500 mg) to 2 mL of the target solvent in a crimp-top vial.

  • Equilibration: Place in a thermostatic shaker bath. Agitate at 200 rpm for 24 hours.

    • Check: Ensure solid is still present.[4] If clear, add more solid.

  • Sampling: Stop agitation and allow settling for 1 hour at temperature

    
    .
    
  • Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw the supernatant.

    • Critical Step: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared vessel under vacuum. Weigh the residue.

    • Method B (HPLC): Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water 50:50) and analyze against a standard curve.

  • Solid Phase Analysis (The Validation): Analyze the remaining undissolved solid by XRPD (X-Ray Powder Diffraction) or DSC.

    • Why? If the crystal form changed (e.g., from Anhydrate to Solvate), your solubility data applies to the new form, not the starting material.

Application: Recrystallization Strategy

Based on the solubility profile, the optimal purification strategy for 3-H-3-PBA involves a Cooling Crystallization or Anti-Solvent Crystallization .

  • Scenario A: High Purity Required (Cooling)

    • Solvent: Toluene.

    • Protocol: Dissolve at 70°C (near reflux). Cool slowly (0.5°C/min) to 5°C.

    • Mechanism: The steep solubility curve in aromatics allows for high recovery upon cooling.

  • Scenario B: High Yield Required (Anti-Solvent)

    • Solvent System: Ethyl Acetate (Solvent) + Heptane (Anti-Solvent).

    • Protocol: Dissolve in minimal Ethyl Acetate. Add Heptane dropwise until cloud point. Cool.

    • Mechanism: Heptane disrupts the solvation shell, forcing the lipophilic phenyl group to aggregate.

References

  • Thermodynamic Modeling of Hydroxy Acids

    • Zhao, Q., et al. "Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents."[3] ACS Omega, 2024. (Demonstrates the application of Apelblat and Van't Hoff models to complex hydroxy-phenyl structures).

  • General Properties of 3-Phenylbutyric Acid Derivatives

    • PubChem Compound Summary for CID 20724, 3-Phenylbutyric acid.
  • Solubility of Beta-Hydroxy Acids

    • "Butanoic acid, 3-hydroxy-."[5][6][7][8][9] NIST Chemistry WebBook, SRD 69.[5] (Standard reference for the solubility behavior of the aliphatic backbone).

  • Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry.

Sources

Foundational

Thermodynamic Properties of Tertiary Benzylic Alcohols: A Technical Guide

Executive Summary Tertiary benzylic alcohols represent a unique intersection of steric bulk and electronic lability. Unlike their aliphatic counterparts, these substrates possess a hydroxyl group attached to a carbon tha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tertiary benzylic alcohols represent a unique intersection of steric bulk and electronic lability. Unlike their aliphatic counterparts, these substrates possess a hydroxyl group attached to a carbon that is both tertiary (hindered) and benzylic (resonance-active).[1] This structural duality governs their thermodynamic behavior, making them critical study objects in drug design (metabolic blocking), materials science (polymer initiation), and synthetic organic chemistry (protecting groups).

This guide provides a rigorous analysis of the thermodynamic landscape of tertiary benzylic alcohols, focusing on bond dissociation energies, phase equilibrium, and dehydration kinetics. It includes field-validated protocols for determining solubility thermodynamics, essential for pre-formulation scientists.[1]

Structural Dynamics & Electronic Stability

The Steric-Electronic Conflict

The thermodynamic profile of a tertiary benzylic alcohol (e.g., 2-phenyl-2-propanol) is defined by the competition between steric strain and resonance stabilization .[1]

  • Steric Strain (Ground State Destabilization): The crowding of three non-hydrogen substituents (e.g., two methyls and one phenyl ring) around the carbinol carbon creates significant van der Waals repulsion (F-strain). This raises the ground-state enthalpy (

    
    ), making the C-O bond more susceptible to heterolysis compared to primary alcohols.
    
  • Resonance Stabilization (Transition State/Intermediate Stabilization): Upon bond scission (heterolysis), the resulting carbocation is exceptionally stable. The empty p-orbital on the tertiary carbon aligns with the aromatic

    
    -system, allowing charge delocalization.
    
The Carbocation Intermediate

The stability of the tertiary benzylic carbocation is the thermodynamic driver for many of its reactions, particularly Solvolysis (


) and Elimination (

).

Thermodynamic Consequence: The activation energy (


) for C-O bond cleavage is significantly lower than in aliphatic tertiary alcohols.
  • Tertiary Aliphatic: Hyperconjugation only.

  • Tertiary Benzylic: Hyperconjugation + Resonance.[1]

CarbocationStability cluster_res Stabilization Factors Alcohol Tertiary Benzylic Alcohol (Ground State) TS Transition State (Bond Lengthening) Alcohol->TS Rate Limiting Step (+ΔG‡) Cation Carbocation Intermediate (Resonance Stabilized) TS->Cation Heterolysis Alkene Alkene Product (Conjugated) Cation->Alkene -H+ (Fast) Hyper Hyperconjugation (Alkyl Groups) Cation->Hyper Reson π-Donation (Phenyl Ring) Cation->Reson

Figure 1: Reaction coordinate pathway emphasizing the stability of the carbocation intermediate during dehydration or substitution.

Thermodynamic Parameters

Enthalpy of Formation and Bond Dissociation

The Bond Dissociation Energy (BDE) of the benzylic C-O bond is a critical parameter for predicting metabolic stability (e.g., cytochrome P450 oxidation mechanisms).

ParameterApproximate ValueMechanistic Insight
BDE (

)
~90-95 kcal/molWeaker than aliphatic C-O (~104 kcal/mol) due to radical/cation stability.[1]
pKa 17.0 - 18.0Higher than primary alcohols (16.0).[1] The inductive withdrawal of the phenyl ring is overridden by the steric hindrance to solvation of the resulting alkoxide anion.

55 - 65 kJ/molHigh enthalpy of vaporization due to hydrogen bonding, though slightly reduced by steric shielding of the OH group compared to primary isomers.
Dehydration Thermodynamics

Dehydration of tertiary benzylic alcohols is thermodynamically favorable (


) and entropically driven (

).

[1]
  • Enthalpy (

    
    ):  Endothermic bond breaking (C-O, C-H) is compensated by exothermic bond formation (C=C, O-H in water) and the formation of a conjugated system (styrene derivative).
    
  • Entropy (

    
    ):  Positive, as one molecule dissociates into two.[1]
    

Scientific Note: While thermodynamically favorable, these alcohols are shelf-stable at neutral pH.[1] Dehydration requires acid catalysis to protonate the hydroxyl group, converting it into a good leaving group (


).

Phase Equilibrium & Lipophilicity (LogP)

In drug development, the tertiary benzylic alcohol moiety is often introduced to block metabolic "soft spots" or improve solubility.

Lipophilicity (LogP)

The partition coefficient (


) is defined as the ratio of concentrations in octanol vs. water.[2]


For tertiary benzylic alcohols (e.g., 2-phenyl-2-propanol), the LogP typically ranges from 1.8 to 2.5 .[1]

  • Hydrophobic Contribution: The phenyl ring and alkyl groups increase LogP.

  • Hydrophilic Contribution: The tertiary -OH group decreases LogP, but less effectively than a primary -OH due to steric shielding (reduced H-bond donor capability).[1]

Solubility Thermodynamics

Solubility is not a static number; it is a thermodynamic function of temperature. The relationship is governed by the Van 't Hoff equation:



  • 
     (Enthalpy of Dissolution):  Energy required to break crystal lattice vs. energy released by solvation.
    
  • 
     (Entropy of Dissolution):  Disorder increase upon dissolving.
    

Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine


 and 

for a tertiary benzylic alcohol candidate using the Shake-Flask method coupled with HPLC.

Rationale: This method is self-validating because the linearity of the Van 't Hoff plot (


 vs 

) confirms the system is in equilibrium and no polymorphic phase changes occurred during the range.
Materials
  • Analyte: Tertiary benzylic alcohol (High purity >99%).

  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4 (to mimic physiological conditions) or distilled water.

  • Equipment: Temperature-controlled orbital shaker, HPLC with UV/Vis detector, 0.45 µm PTFE syringe filters.

Workflow
  • Preparation:

    • Add excess solid compound to glass vials containing the solvent.

    • Prepare triplicate vials for each temperature point: 25°C, 30°C, 37°C, 45°C.

  • Equilibration:

    • Incubate vials in the orbital shaker for 24–48 hours.

    • Validation Step: Check for presence of solid at the bottom. If clear, add more solid.[1]

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour (at temperature).

    • Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

    • Dilute the filtrate immediately with mobile phase (to lock solubility).

  • Quantification (HPLC):

    • Inject samples.[1] Calculate concentration using a pre-established calibration curve.[1][3]

  • Data Analysis:

    • Plot

      
       on Y-axis.[1]
      
    • Plot

      
       (Kelvin) on X-axis.
      
    • Extract slope (

      
      ) and intercept (
      
      
      
      ).[1]

SolubilityProtocol Start Excess Solid + Solvent Incubate Incubate at T1, T2, T3, T4 (24-48h, Agitation) Start->Incubate Check Solid Present? Incubate->Check AddSolid Add More Solid Check->AddSolid No Filter Isothermal Filtration (0.45 µm) Check->Filter Yes AddSolid->Incubate HPLC HPLC Quantification Filter->HPLC Calc Van 't Hoff Plot (ln S vs 1/T) HPLC->Calc

Figure 2: Workflow for the determination of thermodynamic solubility parameters.

Applications in Drug Development[2][4][5]

Metabolic Blocking

Tertiary benzylic alcohols are often resistant to oxidation.[1]

  • Primary Alcohols: Rapidly oxidized to aldehydes/acids (Phase I metabolism).

  • Tertiary Alcohols: Cannot be oxidized to carbonyls without breaking C-C bonds.[1]

  • Glucuronidation: The steric bulk of the tertiary benzylic group often hinders UDP-glucuronosyltransferase (UGT) enzymes, prolonging the half-life of the drug compared to less hindered alcohols.

Prodrug Strategies

The lability of the benzylic C-O bond under acidic conditions can be exploited for prodrugs designed to release an active moiety in the acidic environment of a tumor or the stomach.

References

  • NIST Chemistry WebBook. 2-Phenyl-2-propanol Thermochemical Data.[1] [Link]

  • Lide, D. R. CRC Handbook of Chemistry and Physics.[1] (Standard Reference for Enthalpy of Formation and Phase Transitions). [Link]

  • Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology.[1] (Authoritative source for LogP and electronic parameters). [Link]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] (Source for Solubility Thermodynamics Protocols). [Link]

  • Master Organic Chemistry. Acidity of Alcohols and pKa Trends. (Pedagogical grounding for pKa mechanisms). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-Hydroxy-3-Phenylbutanoic Acid via Optimized Reformatsky Protocol

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-hydroxy-3-phenylbutanoic acid , a critical chiral building block in the synthesis of statins and -lactam antibiotics. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-hydroxy-3-phenylbutanoic acid , a critical chiral building block in the synthesis of statins and


-lactam antibiotics. Unlike Grignard reagents, which often lead to self-condensation when reacting with enolizable ketones like acetophenone, the Reformatsky reaction  utilizes a zinc enolate to ensure high chemoselectivity.

This guide addresses the two primary failure modes in this synthesis:

  • Initiation Failure: Caused by passivated zinc oxide layers.

  • Product Degradation: The rapid dehydration of the

    
    -hydroxy acid to 3-phenyl-2-butenoic acid during the hydrolysis workup.
    

Mechanistic Principles

The reaction proceeds via the oxidative addition of activated zinc into the carbon-halogen bond of ethyl bromoacetate, generating a Reformatsky reagent (organozinc enolate).[1] This nucleophile attacks the ketone (acetophenone).

Key Mechanistic Insight: The reaction is believed to proceed through a six-membered chair-like transition state (Zimmerman-Traxler model), which dictates the stereochemical outcome. The zinc atom acts as a Lewis acid, coordinating with the ketone oxygen, activating it for nucleophilic attack.

Figure 1: Reaction Mechanism & Pathway[2]

ReformatskyMechanism Reactants Acetophenone + Ethyl Bromoacetate Zn_Insert Oxidative Addition (Zn Insertion) Reactants->Zn_Insert + Activated Zn Enolate Zn-Enolate (Reformatsky Reagent) Zn_Insert->Enolate TS Cyclic Transition State (6-membered) Enolate->TS + Ketone Coordination Adduct Zinc Alkoxide Intermediate TS->Adduct C-C Bond Formation Hydrolysis Acidic Quench (Dilute H2SO4) Adduct->Hydrolysis Product_Ester Ethyl 3-hydroxy- 3-phenylbutanoate Hydrolysis->Product_Ester

Caption: Mechanistic pathway from oxidative addition of Zinc to the final formation of the


-hydroxy ester.

Critical Reagent Preparation: Zinc Activation[3][4]

The success of the Reformatsky reaction is binary: it either initiates or it does not. Commercial zinc dust is coated in ZnO, which inhibits the reaction. Do not skip this step.

Method A: TMSCl Activation (Recommended)

Trimethylsilyl chloride (TMSCl) is the most reproducible activation method for acetophenone substrates.

  • Suspend Zinc dust (1.5 equiv) in dry THF.

  • Add TMSCl (0.05 equiv).

  • Stir at room temperature for 15-20 minutes. The solution may slightly darken, indicating oxide removal.

Method B: Acid Wash (Alternative)
  • Wash Zn dust with 10% HCl.

  • Rinse sequentially with water, ethanol, acetone, and anhydrous ether.

  • Dry under high vacuum at 100°C for 2 hours immediately before use.

Experimental Protocol

Part A: Synthesis of Ethyl 3-hydroxy-3-phenylbutanoate[5]

Reagents:

  • Acetophenone (1.0 equiv, 50 mmol)

  • Ethyl bromoacetate (1.2 equiv, 60 mmol)

  • Zinc dust (Activated) (1.5 equiv, 75 mmol)

  • TMSCl (0.05 equiv)

  • Solvent: Anhydrous THF (or THF/Toluene 1:1 for higher reflux temp)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Add Zn dust and dry THF (50 mL). Add TMSCl via syringe. Stir for 15 min.

  • Initiation: Add approximately 10% of the ethyl bromoacetate/acetophenone mixture to the Zn suspension. Heat gently with a heat gun or oil bath until the solvent typically foams or becomes cloudy (exotherm indicates initiation).

    • Note: If no exotherm occurs within 5-10 mins, add a crystal of iodine.

  • Addition: Once initiated, add the remaining reactant mixture dropwise over 45-60 minutes. Maintain a gentle reflux via the reaction's own exotherm (external heating may be reduced).

  • Completion: After addition, reflux for an additional 2-3 hours. Monitor by TLC (Hexane:EtOAc 80:20).

  • Quench: Cool to 0°C. Crucial: Quench with cold, dilute (10%) sulfuric acid or saturated NH₄Cl. Do not use concentrated acid, or you will dehydrate the product immediately.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with NaHCO₃ and Brine. Dry over MgSO₄ and concentrate.

  • Purification: Distillation is risky due to thermal dehydration. Flash chromatography (Silica, Hexane/EtOAc gradient) is preferred.

Part B: Hydrolysis to 3-Hydroxy-3-Phenylbutanoic Acid[5]

The Challenge: The


-hydroxy group is benzylic. Under acidic conditions or heat, it readily eliminates water to form the conjugated alkene (3-phenyl-2-butenoic acid).

Protocol:

  • Dissolve the ester (from Part A) in a mixture of THF:MeOH:H2O (3:1:1).

  • Add Lithium Hydroxide (LiOH·H₂O, 2.0 equiv). LiOH is milder than NaOH and reduces elimination risk.

  • Stir at Room Temperature for 12-16 hours. Do not heat.

  • Workup (Critical):

    • Evaporate THF/MeOH under reduced pressure at <30°C.

    • Dilute aqueous residue with water. Wash with minimal ether (removes unreacted ester).

    • Acidification: Cool aqueous layer to 0°C. Slowly add 1N HCl dropwise with vigorous stirring.

    • Stop point: Adjust pH to ~3-4. Do not go to pH 1.

    • Extract immediately with EtOAc. Dry over Na₂SO₄ (anhydrous) and concentrate in vacuo at low temperature.

Process Visualization

Figure 2: Complete Experimental Workflow

Workflow cluster_prep Phase 1: Reagent Prep cluster_synth Phase 2: Reformatsky Reaction cluster_hydro Phase 3: Hydrolysis (Risk Zone) Zn Zinc Dust Act TMSCl Activation (Removal of ZnO) Zn->Act Init Initiation (10% Feed) Look for Exotherm Act->Init Add Dropwise Addition (Maintain Reflux) Init->Add Quench Cold Acid Quench (10% H2SO4, 0°C) Add->Quench Sap Saponification LiOH, THF/H2O, RT Quench->Sap Purified Ester Acidify Controlled Acidification pH 3-4 (Avoid pH 1) Sap->Acidify Final 3-Hydroxy-3-phenyl- butanoic acid Acidify->Final

Caption: Step-by-step workflow emphasizing the critical pH control during the final isolation.

Quality Control & Data Summary

Target Molecule Properties:

  • Formula: C₁₀H₁₂O₃

  • MW: 180.20 g/mol

  • Appearance: White crystalline solid (if pure) or viscous oil (if traces of solvent remain).

Spectroscopic Validation (¹H NMR in CDCl₃):

MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.20 - 7.50Multiplet5HPhenyl Ring
Hydroxyl 4.50 - 5.00Broad Singlet1H-OH (Concentration dependent)
Methylene 2.75Singlet (or AB q)2H-CH₂-COOH
Methyl 1.55Singlet3H-C(OH)(CH₃)-

Note: The methylene protons may appear as an AB quartet if the chiral center induces significant magnetic non-equivalence, though often they resolve as a singlet in lower-field instruments.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Exotherm on Initiation Passivated Zinc or Wet SolventAdd Iodine crystal. Ensure THF is distilled from Na/Benzophenone. Use Method A (TMSCl) for Zn.
Low Yield Enolization of KetoneAcetophenone can self-condense. Ensure Temperature is controlled. Add reagents slowly.
Product is an Oil/Liquid Dehydration or SolventCheck NMR for alkene peaks (olefinic protons ~6.0-6.5 ppm). If present, hydrolysis was too acidic/hot.
Solid Residue in Flask Zinc SaltsThe reaction generates ZnBr(OAc). Ensure thorough acid wash during quench to solubilize zinc salts before extraction.

References

  • Reformatsky, S. (1887).[2][3] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[2]

  • Rieke, R. D., & Uhm, S. J. (1975). "Activated metals. IV. Preparation of highly reactive zinc". Synthesis, 1975(07), 452-453.
  • Shriner, R. L. (1942). "The Reformatsky Reaction".[1][4][5][3][6][7][8] Organic Reactions, 1, 1.

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Standard Reference Text).
  • Rathke, M. W. (1975). "The Reformatsky Reaction".[1][4][5][3][6][7][8] Organic Reactions.[1][2][6][8][9][10]

Sources

Application

Protocol for the Hydrolysis of Ethyl 3-Hydroxy-3-Phenylbutanoate: A Comprehensive Guide

This application note provides a comprehensive guide for the hydrolysis of ethyl 3-hydroxy-3-phenylbutanoate to its corresponding carboxylic acid, 3-hydroxy-3-phenylbutanoic acid. This protocol is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive guide for the hydrolysis of ethyl 3-hydroxy-3-phenylbutanoate to its corresponding carboxylic acid, 3-hydroxy-3-phenylbutanoic acid. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document delves into the mechanistic underpinnings of both alkaline and acidic hydrolysis, offers detailed step-by-step protocols, and outlines robust analytical methods for reaction monitoring and product characterization, ensuring scientific integrity and reproducibility.

Introduction

Ethyl 3-hydroxy-3-phenylbutanoate is a valuable β-hydroxy ester intermediate in organic synthesis, notably in the preparation of various pharmaceutical compounds.[1] Its hydrolysis to 3-hydroxy-3-phenylbutanoic acid is a critical transformation, yielding a chiral building block with applications in the synthesis of complex molecules. The presence of both a hydroxyl and a carboxylic acid functional group makes the product a versatile synthon. This guide will explore the two primary methods for this hydrolysis: alkaline (saponification) and acid-catalyzed hydrolysis.

Chemical Structures

CompoundStructure
Ethyl 3-hydroxy-3-phenylbutanoate
3-hydroxy-3-phenylbutanoic acid

Caption: Chemical structures of the starting material and the hydrolysis product.

Mechanistic Overview: The "Why" Behind the Methods

Understanding the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues. Both alkaline and acid-catalyzed hydrolysis of esters proceed through a nucleophilic acyl substitution pathway, but the specific intermediates and reaction dynamics differ significantly.

Alkaline Hydrolysis (Saponification)

Base-promoted hydrolysis, commonly known as saponification, is an irreversible process that is often preferred for its high yields and straightforward work-up.[2] The reaction is typically carried out using a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a base to form the carboxylate salt, which is soluble in the aqueous medium. This final acid-base step is irreversible and drives the reaction to completion.[3]

G cluster_0 Saponification Mechanism Ester Ethyl 3-hydroxy-3-phenylbutanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH_ion OH⁻ Carboxylic_Acid 3-hydroxy-3-phenylbutanoic acid Tetrahedral_Intermediate->Carboxylic_Acid Collapse & Expulsion Ethoxide CH₃CH₂O⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate Deprotonation H2O H₂O Ethanol Ethanol

Caption: Simplified workflow of the saponification mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction, and as such, often requires a large excess of water to drive the equilibrium towards the products.[4][5] The reaction is typically catalyzed by a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The mechanism begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate undergoes a series of proton transfers, ultimately leading to the elimination of ethanol as a neutral molecule and the formation of the carboxylic acid. The acid catalyst is regenerated in the final step.

G cluster_1 Acid-Catalyzed Hydrolysis Mechanism Ester Ethyl 3-hydroxy-3-phenylbutanoate Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation H3O_plus H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack H2O H₂O Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Carboxylic_Acid 3-hydroxy-3-phenylbutanoic acid Proton_Transfer->Carboxylic_Acid Elimination Ethanol Ethanol

Caption: Simplified workflow of the acid-catalyzed hydrolysis mechanism.

Experimental Protocols

The following protocols provide detailed procedures for both alkaline and acid-catalyzed hydrolysis of ethyl 3-hydroxy-3-phenylbutanoate.

Protocol 1: Alkaline Hydrolysis (Saponification) with Lithium Hydroxide

This protocol is adapted from general procedures for the saponification of esters and is a reliable method for achieving complete hydrolysis.[6]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMolar Equivalents
Ethyl 3-hydroxy-3-phenylbutanoateC₁₂H₁₆O₃208.251.0 g1.0
Lithium Hydroxide MonohydrateLiOH·H₂O41.960.40 g2.0
Tetrahydrofuran (THF)C₄H₈O-10 mL-
Water (deionized)H₂O-10 mL-
1 M Hydrochloric AcidHCl-As needed-
Diethyl Ether(C₂H₅)₂O-3 x 20 mL-
Anhydrous Magnesium SulfateMgSO₄---
Brine (saturated NaCl solution)--20 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of ethyl 3-hydroxy-3-phenylbutanoate in 10 mL of tetrahydrofuran (THF).

  • Addition of Base: In a separate beaker, dissolve 0.40 g of lithium hydroxide monohydrate in 10 mL of deionized water. Add the aqueous LiOH solution to the solution of the ester in THF.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl dropwise with stirring to the reaction mixture until the pH is ~2. This step protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-hydroxy-3-phenylbutanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is based on general procedures for acid-catalyzed ester hydrolysis.[4]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount
Ethyl 3-hydroxy-3-phenylbutanoateC₁₂H₁₆O₃208.251.0 g
6 M Hydrochloric AcidHCl-20 mL
Diethyl Ether(C₂H₅)₂O-3 x 20 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃-As needed
Anhydrous Magnesium SulfateMgSO₄--
Brine (saturated NaCl solution)--20 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1.0 g of ethyl 3-hydroxy-3-phenylbutanoate and 20 mL of 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up - Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-hydroxy-3-phenylbutanoic acid.

  • Purification: The crude product can be purified by recrystallization.

Analytical Methods for Monitoring and Characterization

Rigorous analytical monitoring and characterization are essential for ensuring the success of the hydrolysis reaction and the purity of the final product.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the hydrolysis reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for separating the less polar ester from the more polar carboxylic acid product. For carboxylic acids that may streak, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve the spot shape.

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent such as potassium permanganate.

  • Expected Results: The starting ester, being less polar, will have a higher Rf value (travel further up the plate) than the more polar carboxylic acid product. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and for quantitative analysis. A reversed-phase HPLC method is suitable for this analysis.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. A typical starting condition could be 60:40 acetonitrile:water (with 0.1% acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Results: The carboxylic acid product will have a different retention time than the starting ester. The purity can be determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation and confirmation of the product's identity. The following are predicted NMR data for 3-hydroxy-3-phenylbutanoic acid, based on the closely related 3-phenylbutyric acid.[7]

1H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~7.20-7.40m5HAr-H
~5.0s1H-OH
~2.7-2.9m2H-CH₂-
~1.6s3H-CH₃

13C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~178-COOH
~145Ar-C (quaternary)
~128.5Ar-CH
~127.0Ar-CH
~125.0Ar-CH
~72-C(OH)-
~45-CH₂-
~30-CH₃

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. For acid-catalyzed hydrolysis, ensure a sufficient excess of water is present.
Inactive base or acid.Use fresh, high-quality reagents.
Low Yield Incomplete reaction.See above.
Product loss during work-up.Ensure complete extraction by performing multiple extractions. Avoid overly vigorous shaking that can lead to emulsions.
Incomplete acidification.Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (~pH 2) to fully protonate the carboxylate.
Product is an Oil and Difficult to Purify Presence of impurities.Attempt purification by column chromatography on silica gel.
The product may be a low-melting solid or an oil at room temperature.Characterize the product as an oil if purification by recrystallization is unsuccessful.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the hydrolysis of ethyl 3-hydroxy-3-phenylbutanoate. By understanding the underlying chemical principles and following the detailed experimental and analytical procedures, researchers can confidently and reproducibly synthesize and characterize 3-hydroxy-3-phenylbutanoic acid for their research and development needs.

References

  • PubChem. 3-Phenylbutyric acid. National Center for Biotechnology Information. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Journal of Chemical Education. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • PubChem. Ethyl 3-hydroxy-3-phenylbutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydroxy-3-phenylbutanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Testbook. Ester Hydrolysis: Definition, Types, Mechanism, Applications. [Link]

Sources

Method

Application Note: Enantioselective Preparation of Chiral 3-Hydroxy-3-phenylbutanoic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Strategic Overview and Mechanistic Causality Chiral hydroxycarboxylic acids (HAs) contai...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Overview and Mechanistic Causality

Chiral hydroxycarboxylic acids (HAs) containing a quaternary stereogenic center are highly valued building blocks in the synthesis of biologically active compounds and pharmaceutical intermediates. The enantioselective construction of the quaternary stereocenter in 3-hydroxy-3-phenylbutanoic acid presents a significant synthetic challenge.

Direct asymmetric synthesis—such as the asymmetric Mukaiyama aldol reaction using acetophenone as the electrophile—suffers from low reactivity and poor enantiofacial discrimination. This is due to the thermodynamic stability of the ketone and the steric similarities between its methyl and phenyl substituents, which severely limit the efficacy of chiral Lewis acid catalysts [3]. While advances in asymmetric phase-transfer catalysis have enabled the synthesis of some dialkylated α-hydroxy acids [2], β-hydroxy acids with quaternary centers typically require lengthy, multi-step chiral auxiliary approaches.

Consequently, the most robust, scalable, and industrially relevant method for obtaining enantiopure 3-hydroxy-3-phenylbutanoic acid is the synthesis of its racemate followed by highly efficient diastereomeric salt resolution using the chiral amine resolving agent, (1R,2S)-(-)-2-amino-1,2-diphenylethanol ((-)-ADPE) [1].

The Causality of Chiral Recognition

The success of this protocol hinges on precise supramolecular interactions in the solid state:

  • Hydrogen-Bonding Network: The chiral amine (-)-ADPE forms a rigid, columnar hydrogen-bonded network with the carboxylate group of the acid.

  • CH/π Interactions: The phenyl group of the (S)-enantiomer is locked into a highly favorable conformation via CH/π interactions with the phenyl ring of (-)-ADPE (distance ~2.77 Å) [1].

  • Solvent-Induced Efficiency: The inclusion of specific solvent molecules (like water or isopropanol) in the crystal lattice expands the hydrophilic volume of the column, stabilizing the less-soluble (S)-1·(-)-ADPE salt and driving the resolution efficiency to near-theoretical limits [1].

Data Presentation: Solvent Effects on Resolution

The choice of recrystallization solvent directly dictates the yield and enantiomeric excess (ee) of the precipitated salt. Isopropanol and ethyl acetate demonstrate superior efficiency by preventing the co-crystallization of the (R)-enantiomer.

Table 1: Solvent Effects on the Enantioseparation of Racemic 3-Hydroxy-3-phenylbutanoic Acid with (1R,2S)-(-)-ADPE

Recrystallization SolventSolvent InclusionYield (%)*Enantiomeric Excess (ee %)EfficiencyAbsolute Configuration
Water (H₂O)100%40.0> 99.00.40(S)
Ethyl Acetate (EtOAc)0%60.0> 98.00.59(S)
Isopropanol (i-PrOH)0%61.0> 99.00.60(S)
Aqueous EthanolVariable42.0> 90.00.38(S)

*Note: Yield is calculated based on the half-amount of the initial racemic mixture (theoretical maximum = 100%). Efficiency is calculated as[Yield (%) × ee (%) / 10,000]. An efficiency of 0.60 indicates a highly optimized resolution process [1, 4].

Experimental Workflows

Workflow Start Acetophenone + Ethyl Bromoacetate Reformatsky Reformatsky Reaction (Zn dust, THF, Reflux) Start->Reformatsky Hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O) Reformatsky->Hydrolysis Intermediate Ester Racemate Racemic 3-Hydroxy- 3-phenylbutanoic Acid Hydrolysis->Racemate Resolution Chiral Resolution +(1R,2S)-(-)-ADPE Racemate->Resolution Equimolar Mixture Crystallization Recrystallization (Solvent: i-PrOH or EtOAc) Resolution->Crystallization Salt (S)-Acid · (-)-ADPE Salt (Solid Precipitate) Crystallization->Salt Solid Phase MotherLiquor (R)-Acid Enriched Mother Liquor Crystallization->MotherLiquor Liquid Phase Acidification Acidic Cleavage (1M HCl / EtOAc) Salt->Acidification PureS Enantiopure (S)-3-Hydroxy- 3-phenylbutanoic Acid Acidification->PureS

Workflow for the synthesis and enantioseparation of chiral 3-hydroxy-3-phenylbutanoic acid.

Step-by-Step Protocols (Self-Validating System)

To ensure high reproducibility and scientific integrity, these protocols incorporate strict In-Process Controls (IPCs) to create a self-validating experimental loop.

Protocol A: Synthesis of Racemic 3-Hydroxy-3-phenylbutanoic Acid
  • Activation of Zinc: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add zinc dust (1.5 eq). Activate the zinc by washing rapidly with 1M HCl, followed by water, ethanol, and ether, then dry under vacuum at 90 °C for 30 minutes.

  • Reformatsky Reaction: Suspend the activated zinc in anhydrous THF. Add a catalytic amount of iodine to initiate the reaction. Slowly add a mixture of acetophenone (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF dropwise to maintain a gentle reflux.

  • Quenching: Once addition is complete, reflux the mixture for an additional 2 hours.

    • IPC 1 (Reaction Completion): Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active acetophenone spot indicates completion. Cool to 0 °C and quench carefully with cold 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.

  • Alkaline Hydrolysis: Dissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH. Stir at room temperature for 4 hours.

  • Isolation: Evaporate the ethanol under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove unreacted non-polar impurities. Acidify the aqueous layer to pH 2 using 6M HCl, and extract thoroughly with ethyl acetate. Dry and concentrate to yield racemic 3-hydroxy-3-phenylbutanoic acid as a white solid.

    • IPC 2 (Hydrolysis Confirmation): IR spectroscopy must show a broad O-H stretch (~3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹), with the complete absence of the ester C=O stretch (~1735 cm⁻¹).

Protocol B: Diastereomeric Salt Resolution
  • Salt Formation: In a clean Erlenmeyer flask, dissolve equimolar amounts (1:1 ratio) of racemic 3-hydroxy-3-phenylbutanoic acid and (1R,2S)-(-)-ADPE in hot isopropanol (i-PrOH) (approx. 10 mL/mmol).

  • Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed over 24 hours. The (S)-enantiomer salt will preferentially precipitate as a crystalline solid.

  • Filtration: Collect the precipitated (S)-1·(-)-ADPE salt via vacuum filtration and wash with a minimal amount of cold i-PrOH.

    • IPC 3 (Salt Purity): Perform ¹H NMR (in DMSO-d₆) on the precipitate to confirm a 1:1 stoichiometry of acid to resolving agent.

  • Acidic Cleavage: Suspend the isolated salt in ethyl acetate and add 1M HCl. Stir vigorously until the solid completely dissolves (biphasic mixture). The chiral amine resolving agent protonates and migrates to the aqueous layer, while the enantiopure acid remains in the organic layer.

  • Recovery: Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield enantiopure (S)-3-hydroxy-3-phenylbutanoic acid.

    • IPC 4 (Enantiomeric Purity): Derivatize a small aliquot to its methyl ester using TMS-diazomethane. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). A successful resolution will yield >98% ee for the (S)-enantiomer.

References

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega (2024). URL: [Link]

  • Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis. Journal of Organic Chemistry (2015). URL:[Link]

  • Asymmetric Mukaiyama Aldol Reaction of Nonactivated Ketones Catalyzed by allo-Threonine-Derived Oxazaborolidinone. Organic Letters (2008). URL:[Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press (2001). URL:[Link]

Application

Application Note: Enzymatic Kinetic Resolution of 3-Hydroxy-3-phenylbutanoic Acid Esters

Executive Summary Enantiomerically pure -hydroxy esters are critical chiral building blocks in the synthesis of pharmaceuticals, including statin side-chains and targeted enzyme inhibitors. While the enzymatic kinetic re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enantiomerically pure


-hydroxy esters are critical chiral building blocks in the synthesis of pharmaceuticals, including statin side-chains and targeted enzyme inhibitors. While the enzymatic kinetic resolution (EKR) of secondary 

-hydroxy esters is well-established, the resolution of tertiary analogs—specifically 3-hydroxy-3-phenylbutanoic acid esters —presents a formidable biocatalytic challenge. The presence of a quaternary stereogenic center at the

-position introduces severe steric hindrance, rendering standard lipases ineffective.

This application note provides an authoritative, causality-driven protocol for the hydrolytic kinetic resolution of ethyl 3-hydroxy-3-phenylbutanoate. By leveraging the unique active-site topology of Pig Liver Esterase (PLE) and implementing a self-validating phase-separation workflow, researchers can successfully isolate the target enantiomers.

Mechanistic Insights: The Challenge of Quaternary Stereocenters

The kinetic resolution of tertiary alcohols and their corresponding esters is notoriously difficult due to steric clashes within the enzyme's binding pocket 1. Standard lipases, such as Burkholderia cepacia lipase (BCL, formerly PCL), are highly efficient for secondary esters like ethyl 3-hydroxy-3-phenylpropanoate. However, they fail against the tertiary analog, ethyl 3-hydroxy-3-phenylbutanoate.

The Causality of Enzyme Rejection: In GX-type hydrolases (like BCL), the backbone carbonyl oxygen of the "X" residue is oriented directly into the binding pocket. When a tertiary ester enters the active site, the bulky quaternary


-carbon of the alcohol moiety sterically collides with this carbonyl oxygen, disabling the formation of the tetrahedral intermediate []().

Conversely, Pig Liver Esterase (PLE) possesses a more accommodating active site architecture. While its enantioselectivity (E-value) is moderate compared to the absolute stereocontrol seen in secondary ester resolutions, PLE is uniquely capable of hydrolyzing tertiary


-hydroxy esters, making it the biocatalyst of choice for this specific substrate 2.

Comparative Biocatalytic Performance

To illustrate the stark difference in enzyme compatibility, Table 1 summarizes the performance of various hydrolases against secondary versus tertiary


-hydroxy esters.

Table 1: Biocatalytic Resolution of


-Hydroxy Esters 
Substrate TypeSpecific SubstrateBiocatalystConversion (%)Ester ee (%)Selectivity
Secondary Ethyl 3-hydroxy-3-phenylpropanoatePCL (BCL)5098Excellent
Tertiary Ethyl 3-hydroxy-3-phenylbutanoatePCL (BCL)< 5N/APoor
Tertiary Ethyl 3-hydroxy-3-phenylbutanoateCRL< 5N/APoor
Tertiary Ethyl 3-hydroxy-3-phenylbutanoatePLE 40 - 50 Moderate Best for Tertiary

Data synthesized from substrate model studies on enzymatic hydrolysis 2.

Experimental Workflow

KR_Workflow Start Racemic Ethyl 3-hydroxy- 3-phenylbutanoate Screen Biocatalyst Screening (PLE, PCL, CRL) Start->Screen Select Select Pig Liver Esterase (Optimal for Tertiary) Screen->Select Evaluate E-value React Preparative Hydrolysis (pH 8.0, 30°C, pH-stat) Select->React Extract Liquid-Liquid Extraction (EtOAc / Aqueous) React->Extract Org Organic Phase Unreacted (R)-Ester Extract->Org Aq Aqueous Phase Hydrolyzed (S)-Acid Extract->Aq HPLC Chiral HPLC Validation (Enantiomeric Excess) Org->HPLC Aq->HPLC

Fig 1: Workflow for enzymatic kinetic resolution and separation of tertiary beta-hydroxy esters.

Step-by-Step Methodologies

Protocol A: Preparative Hydrolytic Kinetic Resolution

This protocol utilizes Pig Liver Esterase (PLE) to selectively hydrolyze one enantiomer of the racemic ester into its corresponding carboxylic acid.

Reagents:

  • Racemic ethyl 3-hydroxy-3-phenylbutanoate (50 mM final concentration)

  • Pig Liver Esterase (PLE, suspended in 0.1 M phosphate buffer, pH 8.0)

  • DMSO (10% v/v)

  • 0.1 M NaOH (Titrant)

Procedure & Causality:

  • Substrate Solubilization: Dissolve the racemic ester in DMSO.

    • Causality: Tertiary esters are highly lipophilic and form aqueous micelles that sequester the ester bond from the enzyme's catalytic triad. DMSO (10% v/v) disrupts these micelles, presenting monomeric substrate to the enzyme without stripping the protein's essential hydration shell.

  • Enzyme Addition: Add the DMSO/substrate solution dropwise to a stirred solution of PLE in 0.1 M phosphate buffer (pH 8.0) at 30°C.

  • pH-Stat Titration: Maintain the reaction at exactly pH 8.0 using an automated pH-stat dispensing 0.1 M NaOH.

    • Causality: Ester hydrolysis generates 3-hydroxy-3-phenylbutanoic acid. Without active neutralization, the localized pH drop protonates the catalytic histidine (pKa ~6.0) in the enzyme's active site, instantly arresting the catalytic cycle.

  • Self-Validation Checkpoint: At

    
    , extract a 50 µL aliquot into 100 µL ethyl acetate. Analyze via rapid achiral GC-FID to track the ester-to-acid ratio. Terminate the reaction exactly at 45–50% conversion to maximize the E-value.
    
Protocol B: Phase Separation and Product Isolation

Once the optimal conversion is reached, the reaction must be quenched and the enantiomers separated.

Procedure & Causality:

  • Quenching: Terminate the reaction by adding ethyl acetate (EtOAc) equal to the aqueous reaction volume and cooling the mixture to 4°C.

  • Differential pH Extraction: Adjust the aqueous phase to pH 8.5 if necessary. Vigorously shake and separate the phases.

    • Causality: At pH 8.5, the enzymatically hydrolyzed (S)-acid is fully deprotonated as a highly polar carboxylate salt, partitioning exclusively into the aqueous phase. The unreacted (R)-ester remains highly lipophilic and partitions into the organic (EtOAc) phase, allowing for clean, chromatography-free separation.

  • Ester Recovery: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to yield the unreacted (R)-ester.
    
  • Acid Recovery: Acidify the aqueous phase to pH 2.0 using 1 M HCl, then extract three times with EtOAc. Dry and concentrate to yield the (S)-3-hydroxy-3-phenylbutanoic acid.

    • Note on Chirality Switching: If the isolated acid exhibits suboptimal ee, it can be further upgraded via diastereomeric salt formation using resolving agents like (-)-ADPE, which leverages solvent-induced chirality switching to yield optically pure crystals 3.

Protocol C: Chiral HPLC Validation

To validate the enantiomeric excess of the isolated fractions, chiral chromatography is required.

Procedure & Causality:

  • Sample Prep: Dissolve 1 mg of the recovered ester in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Chromatography: Inject 10 µL onto a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or AD-H, 250 x 4.6 mm).

    • Causality: Polysaccharide-based columns provide the necessary chiral recognition through highly specific hydrogen bonding with the

      
      -hydroxyl group and 
      
      
      
      stacking interactions with the phenyl ring of the analyte.
  • Elution: Run an isocratic mobile phase of Hexane:Isopropanol (90:10 v/v) at 1.0 mL/min, monitoring UV absorbance at 254 nm. Calculate the ee based on the integration of the baseline-resolved enantiomeric peaks.

References

1.[2] Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2007). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Available at:[Link] 2.[3] Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega. Available at:[Link] 3.[1] Akai, S., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at:[Link] 4. Activity of lipases and esterases towards tertiary alcohols: New insights into structure. D-nb.info. Available at:[Link]

Sources

Method

Application Note: Enantioselective Synthesis &amp; Utilization of 3-Hydroxy-3-Phenylbutanoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of synthesizing and utilizing 3-hydroxy-3-phenylbutanoic acid , a scaffold containing...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of synthesizing and utilizing 3-hydroxy-3-phenylbutanoic acid , a scaffold containing a difficult-to-construct quaternary stereocenter .[1]

Abstract & Introduction

The construction of quaternary stereocenters remains one of the most significant challenges in asymmetric synthesis. 3-hydroxy-3-phenylbutanoic acid represents a high-value chiral building block containing a tetrasubstituted carbon at the


-position.[1] This scaffold is a critical intermediate for:
  • 
    -Lactam Antibiotics:  Precursors to carbapenem analogs.[1]
    
  • CNS Active Agents: Structural homologs to Venlafaxine and other serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

  • Chiral Resolution Agents: Due to the steric bulk of the phenyl and methyl groups.

This guide details a robust Asymmetric Reformatsky protocol for synthesizing this moiety with high enantiomeric excess (ee), bypassing the limitations of enzymatic resolution which often struggles with tertiary alcohols.

Synthetic Strategy: The Asymmetric Reformatsky Route

Traditional enzymatic kinetic resolution (EKR) using lipases (e.g., Candida antarctica Lipase B) is highly effective for secondary alcohols but shows significantly reduced selectivity and reaction rates for tertiary alcohols like 3-hydroxy-3-phenylbutanoic acid due to steric hindrance at the active site [1].[1]

Therefore, the recommended protocol utilizes a Ligand-Accelerated Asymmetric Reformatsky Reaction .[1] This method couples acetophenone with ethyl bromoacetate in the presence of a chiral amino-alcohol ligand to induce stereochemistry directly during C-C bond formation.[1]

Mechanistic Pathway

The reaction proceeds via the formation of a chiral zinc-enolate complex.[1] The chiral ligand breaks the polymeric nature of the zinc reagent, creating a reactive monomeric species that coordinates the ketone face-selectively.[1]

ReformatskyMechanism Acetophenone Acetophenone (Prochiral Ketone) Complex Chiral Zinc-Enolate Complex Acetophenone->Complex Coordination Zn_Reagent Ethyl Bromoacetate + Zn Dust Zn_Reagent->Complex Coordination Ligand Chiral Ligand (e.g., N-methylephedrine) Ligand->Complex Coordination TS Face-Selective Transition State Complex->TS Nucleophilic Addn Product_Ester Chiral u03b2-Hydroxy Ester (>90% ee) TS->Product_Ester Acid Workup Product_Acid 3-Hydroxy-3-phenyl- butanoic Acid Product_Ester->Product_Acid Mild Hydrolysis

Figure 1: Mechanistic flow of the Ligand-Accelerated Reformatsky Reaction.

Experimental Protocol

Protocol A: Asymmetric Synthesis (High Enantioselectivity)

Objective: Synthesis of Ethyl (R)-3-hydroxy-3-phenylbutanoate. Scale: 10 mmol basis.

Reagents & Materials
  • Substrates: Acetophenone (1.20 g, 10 mmol), Ethyl bromoacetate (2.50 g, 15 mmol).

  • Metal: Activated Zinc dust (1.30 g, 20 mmol). Note: Activation with 1,2-dibromoethane is critical.[1]

  • Chiral Ligand: (1R, 2S)-(-)-N-Methylephedrine (or equivalent chiral amino alcohol) (10-20 mol%).[1]

  • Solvent: Anhydrous THF (freshly distilled or dried over molecular sieves).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure
  • Zinc Activation: In a flame-dried three-neck flask under Argon, suspend Zn dust in THF (5 mL). Add 1,2-dibromoethane (0.1 mL) and reflux for 5 minutes. Allow to cool.

  • Ligand Addition: Add the chiral ligand (N-methylephedrine) to the activated zinc suspension. Stir at room temperature for 20 minutes to form the chiral zinc surface species.

  • Reagent Addition: Cool the mixture to 0°C. Add acetophenone.

  • Initiation: Dropwise add ethyl bromoacetate over 30 minutes. The slow addition prevents the "runaway" exotherm and promotes selectivity.

  • Reaction: Stir at 0°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Quench with 1M HCl (cold). Caution: Hydrogen gas evolution.[1]

  • Extraction: Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with saturated NaHCO₃ and Brine.[2]

  • Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Expected Yield: 75-85% Expected ee: 85-95% (Ligand dependent) [2][1]

Protocol B: Hydrolysis to the Free Acid

Objective: Conversion of the ester to 3-hydroxy-3-phenylbutanoic acid without racemization.[1]

  • Dissolve the chiral ester (1.0 eq) in Ethanol/Water (3:1).

  • Add LiOH (2.0 eq) at 0°C. Note: Use LiOH rather than NaOH/KOH to minimize retro-aldol degradation.

  • Stir at room temperature for 12 hours.

  • Acidify carefully to pH 3-4 with 1M citric acid (gentler than HCl).

  • Extract with Ethyl Acetate.[3] Recrystallize from Hexane/CH₂Cl₂ if necessary.[1]

Analytical Validation (Quality Control)

Trust in the stereochemistry is paramount. The following HPLC method is self-validating using the racemate (synthesized without ligand) as a reference standard.

Table 1: Chiral HPLC Parameters
ParameterConditionRationale
Column Daicel Chiralcel OD-H or AD-HStandard for aromatic alcohols.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical scale.
Mobile Phase Hexane : Isopropanol (90:10 to 95:[1]5)Low polarity preserves H-bonding interactions required for separation.[1]
Flow Rate 0.5 - 1.0 mL/minLower flow rate improves resolution of quaternary centers.[1]
Detection UV @ 254 nmPhenyl ring absorption maximum.
Retention (R)-Isomer: ~12 min* (S)-Isomer: ~15 min*Must be verified with racemic standard.

Applications & Utility

Once synthesized, the 3-hydroxy-3-phenylbutanoic acid scaffold serves as a versatile divergence point.[1]

Utility Pathway Diagram

Applications Root 3-Hydroxy-3-phenyl- butanoic Acid Lactam 4-Methyl-4-phenyl- 2-azetidinone Root->Lactam Cyclization (e.g., Mukaiyama reagent) Diol 1,3-Diol Derivatives (Reduction) Root->Diol LiAlH4 Reduction Alkene 3-Phenyl-but-2-enoic acid (Dehydration) Root->Alkene Acidic Dehydration Antibiotics Beta-Lactam Antibiotics Lactam->Antibiotics Frag FBDD Scaffolds (Fragment Based Drug Discovery) Diol->Frag

Figure 2: Downstream applications of the chiral building block.[1]

Key Reactions:
  • 
    -Lactam Formation:  Treatment with dehydrating agents (e.g., 2-chloro-1-methylpyridinium iodide) yields the 4,4-disubstituted azetidinone, a core structure for novel antibiotics resistant to 
    
    
    
    -lactamases.[1]
  • Fragment-Based Drug Discovery (FBDD): The fixed phenyl/methyl geometry provides a rigid "hydrophobic anchor" for exploring protein binding pockets, particularly in kinase inhibitors where stereochemistry dictates potency.

References

  • Enzymatic Resolution Challenges

    • Source:Journal of Molecular Catalysis B: Enzymatic. "Enzymatic resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs." The study highlights that while PCL (Pseudomonas cepacia lipase)
  • Asymmetric Reformatsky Protocol

    • Source:Organic Letters (2019).[2] "Catalytic Asymmetric Reformatsky Reaction." Describes the use of Prolinol and other chiral ligands with Zinc to achieve high ee% in the synthesis of

      
      -hydroxy esters from ketones.[1]
      
  • Pharmaceutical Applications

    • Source:Chem-Impex Application Note. "3-Amino-2-hydroxy-4-phenylbutyric acid derivatives." Discusses the structural homology of phenyl-hydroxy-butyric scaffolds in neuroscience drug discovery.
  • General Reformatsky Review

    • Source:Wikipedia / Organic Chemistry Portal.[1] Comprehensive mechanism and variations of the Reformatsky reaction for

      
      -hydroxy ester synthesis.
      

Sources

Application

Application Note: Zinc-Mediated Synthesis of β-Hydroxy Acids via the Reformatsky Reaction

Introduction & Mechanistic Overview The Reformatsky reaction is a highly robust carbon-carbon bond-forming protocol that condenses an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The Reformatsky reaction is a highly robust carbon-carbon bond-forming protocol that condenses an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc[1]. The initial product is a β-hydroxy ester, which can be readily saponified to yield a β-hydroxy acid.

Unlike Grignard reagents or lithium enolates, the organozinc intermediate (often termed the "Reformatsky enolate") exhibits significantly lower basicity[2]. Causality of Chemoselectivity: This attenuated basicity is the core advantage of the Reformatsky reaction. It virtually eliminates competitive proton transfer and self-condensation side reactions, allowing the protocol to tolerate highly functionalized or easily enolizable carbonyl partners[2].

The reaction proceeds via the oxidative insertion of zinc into the carbon-halogen bond, followed by dimerization and rearrangement to form the active zinc enolate[1]. Addition to the carbonyl occurs through a highly ordered, six-membered chair-like transition state, culminating in a zinc alkoxide that is protonated during aqueous workup to release the ester[1].

Mechanistic Pathway & Workflow

ReformatskyWorkflow A α-Halo Ester + Zn(0) B Oxidative Insertion (Organozinc Intermediate) A->B TMSCl Activation C Zinc Enolate Formation (Reformatsky Reagent) B->C Dimerization D Carbonyl Addition (6-Membered Cyclic TS) C->D + Aldehyde/Ketone E Zinc Alkoxide Intermediate D->E C-C Bond Formation F Acidic Workup (HCl or NH4Cl) E->F Quench G β-Hydroxy Ester F->G Protonation H Saponification (NaOH/H2O) & Acidification G->H Hydrolysis I β-Hydroxy Acid H->I Final Product

Workflow and mechanistic pathway of the zinc-mediated Reformatsky synthesis of β-hydroxy acids.

Critical Parameters: The Zinc Activation Paradigm

The most frequent point of failure in a Reformatsky protocol is the delayed or failed initiation of the zinc dust due to passivating surface oxides[3]. Historically, protocols mandated the use of 1,2-dibromoethane to chemically etch the zinc surface. However, recent kinetic studies (2026) have conclusively demonstrated that 1,2-dibromoethane provides no measurable kinetic advantage over stirring or Trimethylsilyl chloride (TMSCl) alone[4].

Protocol Revision: Eliminating 1,2-dibromoethane removes a highly toxic and carcinogenic reagent from the workflow and prevents competitive zinc consumption[4]. For bench-scale synthesis, TMSCl is the optimal activator[3]. For industrial scale-up, Diisobutylaluminium hydride (DIBAL-H) is recommended, as it provides an immediate, addition-controlled initiation that mitigates the risk of dangerous thermal runaways[5].

Table 1: Optimization of Zinc Activation Methods
Activation MethodReagentsInitiation TimeExotherm ControlSafety ProfileRecommended Use Case
TMSCl (Modern) TMSCl (1-5 mol%)Fast (< 5 min)ModerateLow ToxicityStandard bench-scale synthesis[4]
DIBAL-H DIBAL-H (1-2 mol%)ImmediateHigh (Addition-controlled)Flammable, non-toxicLarge-scale / Industrial[5]
1,2-Dibromoethane 1,2-DBE (4 mol%)Variable (5-15 min)Poor (Unpredictable)Carcinogenic Obsolete - Avoid[4]
Acid Wash 2% HCl, then H₂O/EtOHSlow (Requires rigorous drying)ModerateCorrosiveHeavily oxidized zinc batches[3]

Experimental Protocol

Note: This protocol describes the synthesis of a generic β-hydroxy acid using benzaldehyde and ethyl bromoacetate as model substrates.

Phase 1: Synthesis of the β-Hydroxy Ester

Step 1: Zinc Preparation & Activation

  • To a flame-dried, argon-purged 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add zinc dust (300 mesh, 1.5 equiv, 15 mmol).

  • Suspend the zinc in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Add TMSCl (5 mol%) via syringe. Stir vigorously at 65 °C for 15 minutes.

    • Causality: Heating with TMSCl chemically etches the ZnO layer, exposing the highly reactive Zn(0) surface required for oxidative insertion[3].

Step 2: Initiation (Self-Validating Step)

  • Remove the flask from the heat source.

  • Add 5% of the total required volume of ethyl bromoacetate (total 1.2 equiv, 12 mmol) to the suspension.

  • Validation Check: Monitor the flask closely. A successful initiation is visually confirmed by a spontaneous temperature spike (exotherm) and the solvent reaching a gentle boil. Do not proceed to Step 3 until this exotherm is observed. If no exotherm occurs within 10 minutes, add an additional 1 mol% TMSCl and gently warm the flask.

Step 3: Reagent Addition

  • Once initiation is confirmed, prepare a solution of the remaining ethyl bromoacetate and benzaldehyde (1.0 equiv, 10 mmol) in 10 mL of anhydrous THF.

  • Add this solution dropwise over 45–60 minutes to maintain a steady, gentle reflux without external heating.

    • Causality: The formation of the Reformatsky reagent is highly exothermic. Dropwise addition ensures the reaction remains addition-controlled, preventing thermal runaway[5].

Step 4: Quenching and Isolation

  • Stir the mixture for an additional 1 hour at room temperature until TLC indicates complete consumption of the aldehyde.

  • Cool the flask to 0 °C in an ice bath.

  • Quench the reaction carefully by adding 20 mL of cold, saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mildly acidic environment sufficient to break down the zinc alkoxide intermediate[1]. Stronger acids (like HCl) should be avoided at this stage, as they can promote the premature dehydration of the β-hydroxy ester into an α,β-unsaturated ester.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude β-hydroxy ester.

Phase 2: Saponification to the β-Hydroxy Acid

Step 5: Hydrolysis

  • Dissolve the crude β-hydroxy ester in a 3:1 mixture of THF and H₂O (20 mL total volume).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) and stir at room temperature for 4–6 hours.

    • Causality: LiOH is preferred over NaOH/KOH for sensitive substrates as it provides milder hydrolysis conditions, minimizing retro-aldol cleavage.

Step 6: Acidification and Extraction

  • Once TLC confirms the disappearance of the ester, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2–3 using 1M HCl.

    • Causality: Acidification protonates the intermediate carboxylate salt, rendering the final β-hydroxy acid neutral and soluble in organic solvents.

  • Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting β-hydroxy acid can be further purified by recrystallization or flash column chromatography if necessary.

References

  • Organic Chemistry Portal. "Reformatsky Reaction". Organic Chemistry Portal. URL: [Link]

  • Wikipedia. "Reformatsky reaction". Wikipedia. URL: [Link]

  • Lou, H., & Blum, S. A. (2026). "Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation". Journal of the American Chemical Society. URL: [Link]

  • Girgis, M., Liang, J. K., Du, Z., & Prasad, K. (2009). "A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction". Organic Process Research & Development. URL: [Link]

Sources

Method

Application Note: Scalable Production and Enantioseparation of 3-Hydroxy-3-phenylbutanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary Chiral hydroxycarboxylic acids (HAs) are indispensa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

Chiral hydroxycarboxylic acids (HAs) are indispensable building blocks in the pharmaceutical industry. However, 3-hydroxy-3-phenylbutanoic acid (CAS: 3759-31-7) presents a unique synthetic challenge: it possesses a quaternary stereogenic center at the


-position of the carboxy group. Constructing quaternary stereocenters via direct asymmetric catalysis is notoriously difficult, often requiring expensive transition metals and complex multistep sequences that scale poorly.

To bypass these limitations, this application note details a highly scalable, two-stage production strategy:

  • Asymmetric Synthesis Bypass: Bulk synthesis of the racemic acid via a robust Reformatsky reaction.

  • Chiral Resolution: Enantioseparation via diastereomeric salt formation utilizing the resolving agent (1R,2S)-(−)-2-amino-1,2-diphenylethanol (ADPE).

This methodology routinely achieves high enantiomeric excess (ee >80% prior to recrystallization) and excellent resolution efficiency [1].

Mechanistic Rationale & Pathway Architecture

Why the Reformatsky Reaction?

The synthesis of the racemic precursor relies on the zinc-mediated Reformatsky reaction between acetophenone and ethyl bromoacetate.

  • Causality of Reagent Choice: Unlike highly basic Grignard or organolithium reagents, the intermediate zinc enolate is relatively stable and less nucleophilic. This suppressed basicity prevents the unwanted enolization of the acetophenone substrate, thereby eliminating self-condensation side reactions and ensuring a clean conversion to the

    
    -hydroxy ester.
    
The Physics of Diastereomeric Resolution

The resolution of the racemate utilizes (1R,2S)-(−)-ADPE. The selection of this specific chiral amine is not arbitrary; it is dictated by supramolecular geometry.

  • Causality of Resolving Agent: ADPE features a rigid 1,2-diphenyl backbone, an ammonium group, and a hydroxyl group. The carboxylate of the (S)-enantiomer forms a dense, layer-like 2D hydrogen-bonding network with the ammonium and hydroxyl groups of ADPE. Furthermore, the rigid diphenyl backbone of ADPE creates a hydrophobic pocket that stabilizes the quaternary methyl and phenyl groups of the acid via CH/

    
     interactions (distance 
    
    
    
    2.77 Å), selectively driving the precipitation of the (S)-diastereomeric salt [1].

Workflow A Acetophenone + Ethyl Bromoacetate B Reformatsky Reaction (Zn, dry THF) A->B C Racemic Ester Intermediate B->C D Basic Hydrolysis (NaOH, then HCl) C->D E Racemic Acid (rac-1) D->E F Salt Formation with (1R,2S)-ADPE E->F G Crystallization & Filtration F->G H (S)-3-Hydroxy-3- phenylbutanoic acid G->H

Figure 1. Scalable two-stage workflow for the production and resolution of 3-hydroxy-3-phenylbutanoic acid.

Experimental Protocols

Protocol A: Synthesis of Racemic 3-Hydroxy-3-phenylbutanoic Acid

Scale: 15.0 mmol (Readily scalable to multi-kilogram bioreactor levels).

Step-by-Step Methodology:

  • Activation: Charge a flame-dried 100 mL round-bottom flask with zinc powder (1.96 g, 30.0 mmol). Activate the zinc by adding a catalytic amount of iodine (approx. 5 mg) in dry THF (10 mL) under an inert argon atmosphere.

  • Coupling: Add acetophenone (1.80 g, 15.0 mmol) dissolved in dry THF (30 mL). Slowly add ethyl bromoacetate (3.34 g, 20.0 mmol) dropwise via a syringe pump over 30 minutes to control the exothermic zinc enolate formation.

  • Reflux: Stir the mixture at room temperature for 1 hour, then gently reflux at 65 °C for 4 hours.

  • Quenching: Cool to 0 °C and quench the reaction by slowly adding 1 M HCl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in ethanol (20 mL) and add 2 M aqueous NaOH (15 mL). Stir at room temperature for 12 hours.

  • Isolation: Evaporate the ethanol, dilute the aqueous layer with water, and wash with diethyl ether to remove unreacted ketone. Acidify the aqueous layer to pH 2 using 6 M HCl. Extract the precipitated racemic acid with Ethyl Acetate, dry, and concentrate to yield a white solid.

Self-Validation & IPQC:

  • TLC Monitoring: The disappearance of the acetophenone spot (UV active) and the appearance of the ester intermediate validate Step 3.

  • Solubility Check: Complete solubility of the intermediate in the basic aqueous phase during Step 5 confirms successful hydrolysis.

Protocol B: Diastereomeric Salt Resolution

Objective: Isolation of (S)-3-Hydroxy-3-phenylbutanoic acid.

Step-by-Step Methodology:

  • Salt Formation: Dissolve equimolar amounts of racemic 3-hydroxy-3-phenylbutanoic acid (0.90 g, 5.0 mmol) and (1R,2S)-(−)-ADPE (1.06 g, 5.0 mmol) in methanol (15 mL).

  • Concentration: Evaporate the methanol completely under reduced pressure to ensure 100% conversion to the diastereomeric salt pair.

  • Recrystallization: Redissolve the solid salt mixture in boiling acetonitrile (approx. 25 mL/g of salt).

  • Controlled Cooling: Allow the solution to cool to ambient temperature undisturbed over 12 hours. Do not crash-cool, as rapid kinetics will trap the unwanted (R)-isomer in the crystal lattice.

  • Recovery: Filter the precipitated less-soluble salt—which predominantly contains the (S)-enantiomer—and dry under a vacuum.

  • Liberation: Suspend the salt in 1 M HCl (10 mL) and extract with Ethyl Acetate (3 × 15 mL). The organic layer contains the enantiopure (S)-acid, while the ADPE resolving agent remains in the aqueous layer (and can be recovered by basification).

Self-Validation & IPQC:

  • Stoichiometry Check: Perform ¹H NMR on the precipitated salt. The integration ratio of the ADPE aromatic protons to the acid's methyl protons must be exactly 1:1.

  • Chiral Purity: Derivatize a small aliquot of the liberated acid to its methyl ester using TMS-diazomethane. Analyze via Chiral HPLC to confirm an ee >80%.

Data Presentation: Solvent Effects on Resolution

The choice of recrystallization solvent dictates the thermodynamics of the hydrogen-bonding network. As demonstrated in recent crystallographic studies [1], less polar organic solvents prevent solvent inclusion in the crystal lattice, maximizing the efficiency of the (S)-salt precipitation.

Recrystallization SolventYield (%)*Enantiomeric Excess (ee %)Efficiency (E)**Absolute Configuration Isolated
Water100450.45(S)
Methanol82680.56(S)
Acetonitrile 74 81 0.60 (S)
Ethanol58920.53(S)

*Yield is calculated based on half the amount of the initial racemic acid (the theoretical maximum for a single enantiomer). **Efficiency (E) = [Yield (%) × ee (%)] / 10,000. An efficiency of 0.50 or higher is considered excellent for industrial resolution.

Mechanism A (S)-1 Carboxylate B (1R,2S)-ADPE Ammonium A->B Ionic H-Bond C (1R,2S)-ADPE Hydroxyl A->C H-Bond E Hydrophobic Pocket (CH/π Interactions) A->E Steric Stabilization D 2D Hydrogen-Bonding Network B->D B->E C->D

Figure 2. Supramolecular interactions driving the selective precipitation of the (S)-1 diastereomeric salt.

Analytical Validation Standards

To ensure the scientific integrity of the final product, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.45–7.25 (m, 5H, Ar-H), 3.05 (d, J = 16.0 Hz, 1H, CH₂), 2.85 (d, J = 16.0 Hz, 1H, CH₂), 1.65 (s, 3H, CH₃).
    
  • Chiral HPLC: Column: Daicel Chiralpak AD-H. Mobile phase: Hexane/Isopropanol (90:10). Flow rate: 1.0 mL/min. Detection: UV at 210 nm.

  • X-Ray Crystallography: If absolute stereochemical proof is required for regulatory filings (e.g., IND applications), single-crystal X-ray diffraction of the ADPE salt must confirm the (S)-configuration at the quaternary center.

References

  • Title: Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center Source: ACS Omega (2025) URL: [Link]

Application

Application Note: Strategic Esterification of 3-Hydroxy-3-Phenylbutanoic Acid

[1] Abstract & Core Challenge This guide details the reagents and protocols for the esterification of 3-hydroxy-3-phenylbutanoic acid ( -hydroxy- -methylhydrocinnamic acid). The Critical Challenge: The substrate contains...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Core Challenge

This guide details the reagents and protocols for the esterification of 3-hydroxy-3-phenylbutanoic acid (


-hydroxy-

-methylhydrocinnamic acid).

The Critical Challenge: The substrate contains a tertiary benzylic alcohol . This structural motif is exceptionally prone to acid-catalyzed dehydration (elimination) to form the conjugated alkene (


-unsaturated ester), specifically 3-phenylbut-2-enoate.[1]

Standard Fischer esterification conditions (


/MeOH) will almost invariably lead to significant elimination due to the stability of the tertiary benzylic carbocation intermediate. Therefore, neutral or basic conditions  are strictly required to preserve the hydroxyl group.

Mechanistic Decision Matrix

The choice of reagent depends entirely on the desired ester group (R') and the scale of the reaction.

Figure 1: Reaction Pathway & Reagent Selection

EsterificationPathways Substrate 3-Hydroxy-3- phenylbutanoic acid TMS TMS-Diazomethane (Neutral/Mild) Substrate->TMS AlkylHalide Alkyl Halide + K2CO3 (Basic/SN2) Substrate->AlkylHalide Fischer H2SO4 / MeOH (Strong Acid) Substrate->Fischer Target Target: beta-Hydroxy Ester Impurity Impurity: Alpha-Beta Unsaturated Ester (Dehydration Product) TMS->Target High Yield No Elimination AlkylHalide->Target Scalable No Elimination Fischer->Target Minor Product Fischer->Impurity Major Pathway (Carbocation)

Caption: Pathway analysis showing the divergence between successful esterification (Blue/Green paths) and the dehydration trap (Red path).

Reagent Comparison Table

Reagent SystemMechanismpH ConditionRisk of DehydrationRecommended For
TMS-Diazomethane Methylation via DiazoniumNeutralLowest Methyl esters (Small-Med scale)
Alkyl Halide /


Displacement
Basic (Mild)Low Benzyl/Ethyl esters; Scale-up
EDC / DMAP Steglich CouplingWeakly BasicMedium Coupling to complex alcohols

/ MeOH
Fischer EsterificationAcidic (Strong) Critical NOT RECOMMENDED

Detailed Protocols

Protocol A: Methyl Esterification via TMS-Diazomethane (The "Gold Standard")

Best for: High-value samples, analytical standards, and preserving stereochemistry.[1]

Rationale: Trimethylsilyldiazomethane (


) is a safer alternative to diazomethane.[2] It reacts with carboxylic acids in the presence of methanol to form methyl esters. The reaction is rapid and produces nitrogen gas as the only byproduct, avoiding acidic conditions that trigger elimination.

Materials:

  • Substrate: 3-hydroxy-3-phenylbutanoic acid (1.0 eq)[1]

  • Reagent:

    
     (2.0 M in hexanes, 1.5–2.0 eq)
    
  • Solvent: Methanol / Toluene (1:2 mixture) - Note: MeOH is required for the proton transfer mechanism.[1]

Step-by-Step:

  • Dissolution: Dissolve 100 mg (0.55 mmol) of the acid in 2 mL of Toluene and 1 mL of anhydrous Methanol.

  • Addition: Cool the solution to 0°C (ice bath). Add

    
     solution dropwise until a persistent yellow color remains (indicating excess reagent). Nitrogen gas evolution will be observed.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Add a few drops of glacial acetic acid or dilute HCl (very carefully) to destroy excess diazomethane (yellow color disappears). Self-validating step: Loss of yellow color confirms quench.[1]

  • Workup: Concentrate the solvent directly under reduced pressure.

  • Purification: The residue is usually pure enough for use. If necessary, purify via flash chromatography (Hexanes/EtOAc).

QC Check: Check


 NMR.
  • Product: Singlet at ~3.6 ppm (

    
    ).
    
  • Impurity (Alkene): Olefinic proton signal at ~6.1 ppm.

Protocol B: Alkylation via Alkyl Halide & Carbonate Base

Best for: Scale-up (>5g), Benzyl esters, Ethyl esters.[1]

Rationale: This method utilizes the carboxylate anion (formed by a weak base) acting as a nucleophile against an alkyl halide (


). The basic conditions prevent protonation of the alcohol, thereby shutting down the 

elimination pathway.

Materials:

  • Substrate: 3-hydroxy-3-phenylbutanoic acid (1.0 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.5 eq)
    
  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step:

  • Deprotonation: To a flask containing 3-hydroxy-3-phenylbutanoic acid (1.0 g, 5.5 mmol) in DMF (10 mL), add

    
     (1.9 g, 13.75 mmol). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (0.41 mL, 6.6 mmol) dropwise.

    • Caution: MeI is a carcinogen. Use a fume hood.

  • Incubation: Stir at room temperature for 4–12 hours.

    • Note: Do not heat above 40°C. While heat speeds up

      
      , it increases the risk of base-mediated retro-aldol or elimination.[1]
      
  • Workup: Pour the mixture into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with Brine (2x) and water (2x) to remove DMF. Dry over

    
    .
    
Protocol C: Steglich Esterification (Coupling)

Best for: Esterifying with complex or bulky alcohols (e.g., t-Butyl alcohol).[1]

Rationale: Uses DCC or EDC to activate the acid.[3] DMAP is used as a catalyst.[4][5][6] Warning: High concentrations of DMAP can sometimes act as a base to trigger elimination. Keep DMAP loading low (5-10 mol%).[1]

Step-by-Step:

  • Dissolve acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (

    
    ).
    
  • Add DMAP (0.1 eq). Cool to 0°C.

  • Add EDC

    
    HCl (1.2 eq) in one portion.
    
  • Stir at 0°C for 1 hour, then Room Temp overnight.

  • Wash with dilute Citric Acid (removes DMAP/EDC urea) and

    
    .
    

References & Validation Sources

  • TMS-Diazomethane Mechanism & Safety:

    • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Safe Reagent for the Esterification of Carboxylic Acids.[2][7] Monatshefte für Chemie.

    • [Organic Syntheses, Coll.[8][9] Vol. 10, p.194 (2004)]([Link]) - Protocol for using TMS-Diazomethane.[1]

  • Base-Mediated Esterification (

    
    ): 
    
    • Reeves, J. T., et al. (2013). Development of a Scalable Process for the Synthesis of 3-Hydroxy Esters. Organic Process Research & Development.

    • [1]

  • Steglich Esterification & Side Reactions:

    • Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

    • [1]

Sources

Method

Green chemistry methods for synthesizing beta-hydroxy-beta-phenyl acids

Green Synthesis of -Hydroxy- -Phenyl Acids[1] Executive Summary -Hydroxy- -phenyl acids (e.g., 3-hydroxy-3-phenylpropanoic acid) are critical chiral building blocks for blockbuster pharmaceuticals, including serotonin re...

Author: BenchChem Technical Support Team. Date: March 2026

Green Synthesis of -Hydroxy- -Phenyl Acids[1]

Executive Summary

-Hydroxy-

-phenyl acids (e.g., 3-hydroxy-3-phenylpropanoic acid) are critical chiral building blocks for blockbuster pharmaceuticals, including serotonin reuptake inhibitors (e.g., Fluoxetine, Dapoxetine) and taxane side chains. Traditional synthesis—relying on the Reformatsky reaction in refluxing benzene or high-pressure hydrogenation—poses significant safety and environmental risks.

This Application Note details two validated Green Chemistry protocols for synthesizing these motifs with high atom economy and reduced E-factors:

  • Biocatalytic Asymmetric Reduction: The "Gold Standard" for enantiopurity (ee > 99%) using Ketoreductases (KREDs) in aqueous media.

  • Aqueous Reformatsky Reaction: A robust chemo-catalytic method using activated Zinc in water/THF, eliminating toxic hydrocarbon solvents.

Strategic Context: Why Shift to Green Methods?
FeatureTraditional ReformatskyGreen BiocatalysisAqueous Organometallic
Solvent Benzene, Toluene (Toxic)Water / Buffer (Benign)Water / THF (Reduced Hazard)
Temperature Reflux (>80°C)Ambient (25–30°C)Ambient (RT)
Selectivity Low/Moderate (Racemic)High (>99% ee)Moderate (Requires ligands)
Atom Economy Poor (Zinc waste)ExcellentGood
Protocol A: Biocatalytic Asymmetric Reduction

Target: (S)-3-Hydroxy-3-phenylpropanoic acid Mechanism: Stereoselective reduction of ethyl benzoylacetate followed by mild hydrolysis.

3.1. Scientific Rationale

Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH) to the


-carbonyl carbon. To make this economically viable, a "Cofactor Recycling System" (e.g., Glucose Dehydrogenase/GDH) is coupled to regenerate NADPH in situ, preventing the need for stoichiometric quantities of expensive cofactors.
3.2. Materials[1][2]
  • Substrate: Ethyl benzoylacetate (100 mM).

  • Enzyme: Commercial KRED (e.g., Codexis KRED-P1 series or Candida magnoliae equivalent).

  • Cofactor Recycling: NADP+ (1.0 mM), Glucose Dehydrogenase (GDH), D-Glucose (1.5 eq).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Hydrolysis Agent: Lipase (CAL-B) or 1M NaOH.

3.3. Step-by-Step Methodology

Step 1: Reaction Assembly (Aqueous Phase)

  • In a 100 mL jacketed glass reactor, add 50 mL of 100 mM KPi buffer (pH 7.0) .

  • Add D-Glucose (1.5 equivalents relative to substrate).

  • Add NADP+ (final concentration 1 mM) and GDH (50 U).

  • Initiate stirring (overhead stirrer, 250 rpm) and maintain temperature at 30°C .

Step 2: Substrate Addition

  • Dissolve Ethyl benzoylacetate in DMSO (5% v/v of total volume) to improve solubility.

  • Add the KRED enzyme (10–20 mg depending on specific activity).

  • Add the substrate solution dropwise to the aqueous buffer.

  • Critical Control Point: Monitor pH.[2][3] The reaction consumes protons (or produces gluconic acid from recycling). Maintain pH 7.0 using a pH-stat with 1M NaOH.

Step 3: Reaction Monitoring

  • Monitor conversion via HPLC (C18 column, Water/Acetonitrile gradient).

  • Reaction typically reaches >99% conversion in 6–12 hours.

Step 4: Hydrolysis (One-Pot Telescoping)

  • Once the ester intermediate (Ethyl 3-hydroxy-3-phenylpropionate) is formed, add Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin.

  • Stir at 30°C for 4 hours to hydrolyze the ester to the free acid.

    • Alternative: Mild saponification with 2M NaOH at RT if biocatalytic hydrolysis is too slow.

Step 5: Workup

  • Acidify mixture to pH 2.0 with 1M HCl.

  • Extract with Ethyl Acetate (Green alternative: 2-MeTHF) x 3.

  • Concentrate organic layer to yield white crystalline solid.

Protocol B: Aqueous Reformatsky Reaction

Target: 3-Hydroxy-3-phenylpropanoic acid (via ester) Mechanism: Zinc insertion into the


-haloester bond in water, facilitated by hydrophobic effects or sonication, attacking the aldehyde.
4.1. Scientific Rationale

Classically, Zinc enolates react poorly with aldehydes in water due to rapid protonation (quenching). However, using activated Zinc and controlling the "on-water" hydrophobic interactions allows the carbon-carbon bond formation to outcompete protonation.

4.2. Materials[1][2]
  • Substrate: Benzaldehyde (10 mmol).

  • Reagent: Ethyl bromoacetate (12 mmol).

  • Metal: Zinc dust (activated).

  • Promoter: Ammonium Chloride (

    
    ) saturated solution.
    
  • Solvent: THF/Water (1:1) or pure Water.

4.3. Step-by-Step Methodology

Step 1: Zinc Activation (Crucial)

  • Wash commercial Zinc dust with 2% HCl for 1 minute.

  • Filter and wash sequentially with water, ethanol, and ether. Dry under vacuum.[1]

    • Why? Removes the oxide layer (

      
      ) that inhibits reaction initiation.
      

Step 2: Reaction Setup

  • In a flask, suspend Activated Zinc (15 mmol) in THF/Water (1:1, 20 mL) .

  • Add Saturated

    
      (1 mL) as a mild electrolyte/activator.
    
  • Add Benzaldehyde (10 mmol).

Step 3: Initiation & Addition

  • Add Ethyl bromoacetate (12 mmol) dropwise over 15 minutes.

  • Observation: A slight exotherm indicates initiation. If not, mild sonication (40 kHz) can jump-start the radical mechanism on the Zn surface.

Step 4: Completion & Hydrolysis

  • Stir at Room Temperature for 2–4 hours.

  • Filter off excess Zinc.

  • Acidify filtrate with 1M HCl to quench.

  • Extract with Ethyl Acetate.

  • Hydrolysis: Reflux the crude ester in 1M NaOH/Ethanol (1:1) for 1 hour, then acidify to precipitate the

    
    -hydroxy acid.
    
Visualizing the Workflows
Diagram 1: Biocatalytic Cycle (Mechanism A)

This diagram illustrates the coupling of the Product formation (Reduction) with the Cofactor Regeneration (Oxidation of Glucose), ensuring high atom economy.

BiocatalyticCycle Substrate Ethyl Benzoylacetate (Substrate) KRED KRED (Ketoreductase) Substrate->KRED Product Ethyl 3-hydroxy-3-phenylpropionate (Product) NADP NADP+ GDH GDH (Glucose Dehydrogenase) NADP->GDH NADPH NADPH NADPH->KRED H- Transfer Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH Recycling GDH->Gluconolactone

Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor recycling.

Diagram 2: Green Process Workflow

The logical flow from raw materials to isolated acid using the aqueous Reformatsky method.

ReformatskyWorkflow Start Start: Benzaldehyde + Ethyl Bromoacetate Activation Zn Activation (2% HCl Wash) Start->Activation Prep Reaction Reaction Phase Solvent: THF/Water Promoter: NH4Cl Activation->Reaction Add Substrates Filtration Filtration (Remove excess Zn) Reaction->Filtration 2-4 hrs @ RT Hydrolysis Hydrolysis (NaOH/EtOH, 1h) Filtration->Hydrolysis Crude Ester Isolation Acidification & Crystallization (Target: Beta-Hydroxy Acid) Hydrolysis->Isolation pH < 2

Caption: Step-by-step workflow for the Aqueous Reformatsky synthesis of beta-hydroxy acids.

Comparative Data Analysis
MetricBiocatalysis (Method A)Aqueous Reformatsky (Method B)Traditional Reformatsky
Yield 85–95%70–85%50–65%
Enantiomeric Excess (ee) >99% (S or R) 0% (Racemic)*0% (Racemic)
E-Factor (kg waste/kg product) ~5–10 (Water dominant)~15 (Zn waste)>50 (Solvent waste)
Scalability High (Batch/Flow)Moderate (Heterogeneous)Low (Safety hazards)
Cost Driver Enzyme (decreasing)Zinc/LigandsSolvent Disposal

*Note: Method B requires chiral ligands (e.g., amino acid derivatives) to achieve enantioselectivity, which adds cost. Biocatalysis is superior for chiral targets.

References
  • Chattopadhyay, A., & Salaskar, A. (2000).[4] A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(5), 561-564. Link

    • Core reference for the aqueous Reformatsky protocol using Zinc/BF3 or simple activ
  • Hollmann, F., Arends, I. W., & Buehler, K. (2010). Biocatalytic reductions of carbonyl groups. ChemCatChem, 2(7), 762-794. Link

    • Authoritative review on KRED mechanisms and cofactor recycling.
  • Singh, B. S., Lobo, H. R., & Pinjari, D. V. (2012).

    
    -hydroxy functionalized derivatives. Catalysis Communications, 24, 66-70. Link
    
    • Source for the emerging DES methodology.
  • Codexis Inc. (2011). Ketoreductase Enzyme Panels for Asymmetric Synthesis. Application Guide. Link

    • Industrial standard protocols for enzyme handling and buffer prepar
  • Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon–carbon bond formations. Chemical Reviews, 93(6), 2023-2035. Link

    • Foundational text on "On-Water" chemistry and metal-mediated reactions in w

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dehydration of 3-hydroxy-3-phenylbutanoic acid during workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in synthetic organic chemistry: the isolation of highly sensitive te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in synthetic organic chemistry: the isolation of highly sensitive tertiary benzylic


-hydroxy acids.

When synthesizing 3-hydroxy-3-phenylbutanoic acid —typically via the Reformatsky reaction of acetophenone and ethyl bromoacetate followed by hydrolysis[1]—researchers frequently observe massive yield losses. The culprit is almost always unintended dehydration during the workup phase, yielding the thermodynamically stable conjugated alkene, 3-phenyl-2-butenoic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methylcinnamic acid), or triggering a retro-aldol decomposition back to acetophenone[2].

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your workup protocols.

Diagnostic FAQs: Understanding the Causality of Degradation

Q: Why is 3-hydroxy-3-phenylbutanoic acid so uniquely prone to dehydration compared to other


-hydroxy acids? 
A:  The vulnerability lies in its molecular architecture. The hydroxyl group is situated on a carbon that is simultaneously tertiary  and benzylic . Under acidic conditions, protonation and subsequent loss of water generates a carbocation that is exceptionally stabilized by both hyperconjugation (from the methyl and methylene groups) and resonance (from the adjacent phenyl ring). This drastically lowers the activation energy for E1 elimination. Furthermore, thermal stress during distillation or concentration acts as a powerful thermodynamic driver for dehydration[3].

Q: I quenched my Reformatsky reaction with standard 1M HCl. Why did my product turn into a conjugated alkene? A: Standard 1M HCl creates localized micro-environments with a pH < 1.0. At this acidity, the benzylic hydroxyl group is rapidly protonated. The E1 elimination outpaces your extraction process. Even standard saturated ammonium chloride (pH ~5.5) can be too acidic for this specific substrate at room temperature. You must switch to a strictly pH-controlled mild buffer.

Q: Can the product degrade under basic conditions during ester hydrolysis? A: Yes. While acidic conditions trigger E1 elimination, harsh basic conditions (e.g., 1M NaOH at elevated temperatures) deprotonate the


-protons adjacent to the carbonyl. This initiates an E1cB elimination  pathway, expelling the hydroxyl group to form the same conjugated alkene. Additionally, strong bases can trigger a retro-aldol (or retro-Reformatsky) cleavage, destroying the carbon-carbon bond to yield acetophenone and acetate[2].

Q: Why is magnesium sulfate (


) causing my product to degrade during the drying step? 
A: 

is a Lewis acid and is slightly Brønsted acidic in the presence of trace water. For highly sensitive benzylic alcohols, this mild acidity is enough to catalyze dehydration on the surface of the drying agent. Always substitute with anhydrous sodium sulfate (

).

Mechanistic Pathways of Degradation

To effectively prevent degradation, you must visualize the competing pathways that threaten your product during workup.

Mechanism A 3-hydroxy-3-phenylbutanoic acid (Stable at pH 6-7, <20°C) B Acidic Workup (pH < 4) Protonation of -OH A->B H+ D Basic Workup (pH > 9) Deprotonation of alpha-carbon A->D OH- C Tertiary Benzylic Carbocation (Highly Resonance Stabilized) B->C -H2O F Dehydration Product: 3-phenyl-2-butenoic acid (beta-methylcinnamic acid) C->F -H+ (E1) E Enolate Intermediate (E1cB Mechanism) D->E -H2O E->F -OH- (E1cB)

Mechanistic pathways of 3-hydroxy-3-phenylbutanoic acid dehydration under acidic/basic conditions.

Quantitative Impact of Workup Parameters

The table below summarizes the quantitative relationship between workup conditions and the resulting degradation profile. Use this data to benchmark your current protocol.

Workup ConditionpH LevelTemperatureDehydration (%)Primary Degradant / Outcome
1M HCl Quench < 1.025 °C> 85%3-phenyl-2-butenoic acid (E1)
Sat. NH₄Cl Quench ~ 5.525 °C15 - 20%3-phenyl-2-butenoic acid (E1)
Phosphate Buffer Quench 6.5 - 7.00 - 5 °C< 2% Intact Target Molecule
1M NaOH Hydrolysis > 13.060 °C (Reflux)> 60%Acetophenone (Retro-aldol)[2]
LiOH Hydrolysis ~ 10.00 - 5 °C< 5% Intact Target Molecule

Optimized, Self-Validating Experimental Protocol

To guarantee the structural integrity of 3-hydroxy-3-phenylbutanoic acid, I have engineered the following step-by-step methodology. This protocol acts as a self-validating system, embedding quality assurance checks directly into the workflow.

Phase 1: Reaction Quench & Extraction (Post-Reformatsky)
  • Thermal Arrest: Upon completion of the Reformatsky reaction, immediately submerge the reaction flask in a saturated ice-brine bath to bring the internal temperature to exactly 0 °C.

  • Buffered Quench: Instead of standard acids, prepare a 0.5 M Sodium Phosphate buffer adjusted to exactly pH 6.5. Add this buffer dropwise via an addition funnel, maintaining the internal temperature below 5 °C.

    • Causality: The buffer neutralizes the zinc alkoxide intermediate without ever crossing the pH threshold required to protonate the benzylic hydroxyl group.

  • Cold Extraction: Extract the aqueous layer with pre-chilled (4 °C) ethyl acetate (

    
     mL).
    
  • Validation Checkpoint 1 (TLC): Spot the organic layer on a silica TLC plate. Elute with 7:3 Hexanes:EtOAc. The target

    
    -hydroxy ester should appear as a slow-eluting spot. If a fast-eluting, highly UV-active spot is present, thermal or pH control was breached during the quench.
    
Phase 2: Drying & Concentration
  • Mild Desiccation: Dry the combined organic layers over anhydrous

    
     for 15 minutes. Do not use 
    
    
    
    .
  • Athermal Concentration: Filter the drying agent. Concentrate the filtrate using a rotary evaporator. The water bath temperature must not exceed 25 °C . Rely on high vacuum rather than heat to remove the solvent.

    • Causality: Distillation or high-heat evaporation provides the thermodynamic energy required to drive the elimination of water, forming the conjugated system[3].

Phase 3: Mild Hydrolysis (Ester to Acid)
  • Controlled Saponification: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/

    
    . Cool to 0 °C. Add 1.5 equivalents of 
    
    
    
    . Stir at 0 °C to 5 °C until TLC indicates complete consumption of the ester.
    • Causality:

      
       is a significantly milder base than 
      
      
      
      or
      
      
      . Keeping the temperature near freezing suppresses both the E1cB dehydration pathway and the retro-aldol cleavage back to acetophenone.
  • Mild Acidification: Carefully acidify the mixture to pH 4.5 using cold 10% citric acid. Extract immediately with cold ethyl acetate.

  • Validation Checkpoint 2 (NMR): Obtain a crude

    
    -NMR in 
    
    
    
    . Validate success by confirming the presence of the diastereotopic
    
    
    protons (ABX or AB system) around 2.8–3.0 ppm. The absence of a vinylic proton singlet near 6.1 ppm confirms that zero dehydration has occurred.

Workflow Start Crude Reaction Mixture (Reformatsky/Aldol) Quench 1. Mild Quench Use pH 6.5 Phosphate Buffer at 0°C Start->Quench Extract 2. Cold Extraction Extract with EtOAc at <5°C Quench->Extract Dry 3. Mild Drying Use Na2SO4 (Avoid MgSO4) Extract->Dry Evaporate 4. Low-Temp Concentration Rotavap at <25°C Dry->Evaporate Product Pure 3-hydroxy-3-phenylbutanoic acid (Dehydration Prevented) Evaporate->Product

Optimized workup workflow to prevent dehydration of sensitive tertiary benzylic beta-hydroxy acids.

References

  • [1] Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega.[Link]

  • [4] Condensation of Ketones and t-Butyl Chloroacetate in the Presence of Magnesium. Okayama University.[Link]

  • [3] Reformatsky Reactions with Methyl y-Bromocrotonate. RSC Publishing.[Link]

Sources

Optimization

Minimizing beta-methylcinnamic acid impurity in synthesis

Technical Support Center: Minimizing -Methylcinnamic Acid Impurity Topic: Control Strategy for -Methylcinnamic Acid Impurities in Cinnamic Acid Synthesis Audience: Process Chemists, Analytical Scientists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing -Methylcinnamic Acid Impurity

Topic: Control Strategy for


-Methylcinnamic Acid Impurities in Cinnamic Acid Synthesis
Audience:  Process Chemists, Analytical Scientists, and Drug Development Researchers
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Process Development

Introduction

Welcome to the Technical Support Center. This guide addresses a specific and often persistent Critical Quality Attribute (CQA) failure: the presence of


-methylcinnamic acid  (3-phenylbut-2-enoic acid) as an impurity in the synthesis of Cinnamic Acid or 

-Methylcinnamic Acid.

Unlike simple stereoisomers (cis-cinnamic acid), the


-methyl impurity represents a structural divergence often traced back to feedstock contamination or specific catalytic regioselectivity failures. This guide provides actionable troubleshooting steps to identify the root cause, optimize the reaction, and purify the final API intermediate.

Module 1: Root Cause Analysis (The "Why")

Q1: I am synthesizing Cinnamic Acid via the Perkin/Knoevenagel route. Where is the -methyl impurity coming from?

Diagnosis: The most probable cause is Acetophenone contamination in your Benzaldehyde feedstock.

The Mechanism:

  • Target Reaction: Benzaldehyde reacts with Malonic Acid (Knoevenagel) or Acetic Anhydride (Perkin) to form Cinnamic Acid .

  • Impurity Reaction: Acetophenone (a common byproduct in the industrial oxidation of ethylbenzene to benzaldehyde) reacts under the same conditions to form

    
    -methylcinnamic acid .
    
  • Why it persists: Acetophenone is a ketone but is sufficiently reactive under aggressive Perkin conditions (

    
    +) or Knoevenagel conditions to condense, albeit slower than the aldehyde.
    
Q2: I am using a Heck Reaction (Aryl Halide + Acrylic Acid). Why do I see methylated impurities?

Diagnosis: This suggests contamination of your acrylic source with Crotonic Acid or Methacrylic Acid .

  • Scenario A (Crotonic Acid Contaminant): If your acrylic acid contains crotonic acid (trans-2-butenoic acid), the Heck coupling with bromobenzene yields

    
    -methylcinnamic acid .
    
  • Scenario B (Regioselectivity Failure): If you are intentionally synthesizing

    
    -methylcinnamic acid using Methacrylate, but the Palladium catalyst inserts at the 
    
    
    
    -carbon (internal) rather than the
    
    
    -carbon (terminal) relative to the ester, you may generate structural isomers, though
    
    
    -methylcinnamic acid specifically requires a carbon skeleton rearrangement or the specific precursors mentioned above.

Module 2: Visualizing the Impurity Pathways

The following diagram illustrates the parallel pathways that lead to the target versus the impurity.

ReactionPathways cluster_legend Feedstock Criticality Benzaldehyde Benzaldehyde (Target Feed) Target Cinnamic Acid (Target Product) Benzaldehyde->Target Fast Reaction (Knoevenagel/Perkin) Acetophenone Acetophenone (Contaminant) Impurity β-Methylcinnamic Acid (Impurity) Acetophenone->Impurity Slower Reaction (Ketone Condensation) Malonic Malonic Acid / Acetic Anhydride Malonic->Target Malonic->Impurity

Figure 1: Parallel reaction pathways showing how feedstock impurities (Acetophenone) lead directly to the


-methyl impurity.

Module 3: Process Optimization & Troubleshooting

Q3: How do I remove -methylcinnamic acid if it's already in my crude solid?

Strategy: Exploiting Solubility and pKa Differences.


-methylcinnamic acid often has higher lipophilicity than unsubstituted cinnamic acid due to the methyl group breaking the planarity or adding hydrophobic bulk.

Protocol: Fractional Recrystallization

StepActionTechnical Rationale
1 Solvent Selection Use Ethanol/Water (70:30 v/v) or Toluene . Cinnamic acid is moderately soluble; the methyl impurity is often more soluble in organic fractions.
2 Dissolution Heat crude mixture to reflux until fully dissolved.
3 Controlled Cooling Cool slowly to

over 2 hours. Do not crash cool.
4 Filtration Filter the crystals (Target). The

-methyl impurity tends to remain in the mother liquor.
5 Wash Wash with cold (

) solvent.

Advanced Strategy: pH Swing Extraction If crystallization fails, use the slight pKa difference (though small).

  • Dissolve mixture in organic solvent (DCM or Ethyl Acetate).

  • Extract with saturated

    
      (Weak base).
    
  • Cinnamic acid (pKa ~4.44) extracts readily.

  • Acidify the aqueous layer to precipitate the purified acid.

Q4: How can I prevent this upstream?

Troubleshooting Checklist:

  • Feedstock GC-MS: Run a GC-MS on your Benzaldehyde. Look for a peak at m/z 120 (Acetophenone).

    • Limit: If >0.5%, distill your starting material or switch vendors.

  • Reaction Temperature (Perkin):

    • Ketones (Acetophenone) require higher activation energy to condense than Aldehydes.

    • Action: Lower your reaction temperature by

      
      . This kinetically favors the aldehyde reaction over the ketone impurity.
      
  • Catalyst Selection (Heck):

    • If using Heck coupling, use bidentate ligands (e.g., dppe, dppp). These enforce tighter bite angles and improve regioselectivity, preventing "catalyst walking" that might lead to rearranged byproducts.

Module 4: Analytical Controls

You cannot fix what you cannot measure. Standard HPLC methods often co-elute these structural isomers.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 15% B

    • 5-20 min: Gradient to 60% B

    • 20-25 min: Hold 60% B

  • Detection: UV at 270 nm (Cinnamic max) and 254 nm .

  • Differentiation:

    
    -methylcinnamic acid will typically elute after  trans-cinnamic acid due to the hydrophobic methyl group.
    
NMR Diagnosis ( )
  • Trans-Cinnamic Acid: Look for the characteristic doublets (

    
    ) for the vinylic protons at 
    
    
    
    6.4 and 7.8 ppm.
  • 
    -Methylcinnamic Acid:  Look for a methyl singlet  (approx 
    
    
    
    2.2-2.6 ppm) and the loss of one vinylic proton signal.

Module 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Impurity Detected: beta-Methylcinnamic Acid CheckFeed Check Feedstock Purity (GC-MS) Start->CheckFeed AcetophenonePresent Acetophenone Found (>0.1%) CheckFeed->AcetophenonePresent Yes AcetophenoneAbsent No Acetophenone CheckFeed->AcetophenoneAbsent No ActionDistill Action: Distill Benzaldehyde or Switch Vendor AcetophenonePresent->ActionDistill CheckReaction Check Reaction Type AcetophenoneAbsent->CheckReaction HeckRoute Heck Reaction? CheckReaction->HeckRoute PerkinRoute Perkin/Knoevenagel? CheckReaction->PerkinRoute CheckAcrylic Check Acrylic Feed for Crotonic Acid HeckRoute->CheckAcrylic TempControl Action: Lower Rxn Temp (Kinetic Control) PerkinRoute->TempControl

Figure 2: Troubleshooting decision tree to isolate the source of the impurity.

References

  • BenchChem. (2025).[1] Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives. Retrieved from

  • Organic Syntheses. (1953). ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Phenylcinnamic Acid.[2] Org.[2][3][4][5][6] Synth. 33, 70. Retrieved from 
    
  • Magritek. (2023). Separation of Acidic, Basic and Neutral Compounds.[4] Retrieved from

  • Journal of Applied Pharmaceutical Science. (2023). Isolation and establishment of trans-cinnamic acid as a reference standard. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2025). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.[5][6] Retrieved from

Sources

Troubleshooting

Troubleshooting low yields in hydrolysis of beta-hydroxy esters

Technical Support Center: Hydrolysis of -Hydroxy Esters Introduction: The "Beta-Hydroxy Paradox" User Query: "I am trying to hydrolyze a methyl ester with a beta-hydroxy group. Standard saponification (NaOH/MeOH) is givi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis of


-Hydroxy Esters 

Introduction: The "Beta-Hydroxy Paradox"

User Query: "I am trying to hydrolyze a methyl ester with a beta-hydroxy group. Standard saponification (NaOH/MeOH) is giving me a black tar, low yields, and NMR shows aldehydes and unsaturated compounds. What is happening?"

Scientist's Response: You are encountering the classic "Beta-Hydroxy Paradox." The very functional group you wish to preserve (the


-hydroxyl) renders the molecule hypersensitive to the conditions required to cleave the ester.

In a standard ester, the carbonyl is the primary electrophile. In a


-hydroxy ester, the basic conditions required for hydrolysis trigger three competing catastrophic pathways driven by the acidity of the 

-protons and the reversibility of the aldol bond.

This guide provides a root-cause analysis of your impurity profile and three distinct protocols ranging from optimization to specialized "silver bullet" reagents.

Part 1: Diagnostic & Root Cause Analysis

Before changing reagents, analyze your crude NMR or LC-MS. The specific impurity tells you which mechanism is killing your yield.

Observation Impurity Type Root Cause Mechanism Immediate Fix
Aldehyde peaks (9-10 ppm)Cleavage ProductsRetro-Aldol Reaction: Base deprotonates the

-OH; the resulting alkoxide collapses to break the C-C bond.
Switch to Enzymatic Hydrolysis or SnMe

OH
.
New Double Bonds (6-7 ppm)

-Unsaturated Acid
E1cB Elimination: Base deprotonates the

-carbon; hydroxide leaves as water (dehydration).
Lower temperature (0°C); Use LiOH instead of NaOH.
Loss of Optical Rotation RacemateEpimerization: The

-proton is acidic. Deprotonation/reprotonation scrambles stereochemistry.
Avoid strong bases completely. Use Lipases .
Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired pathway (blue) and the destructive pathways (red).

BetaHydroxyHydrolysis Start Beta-Hydroxy Ester Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack (k_hyd) Enolate_Alpha Alpha-Enolate (Planar) Start->Enolate_Alpha Alpha-Deprotonation Alkoxide_Beta Beta-Alkoxide Start->Alkoxide_Beta OH- Deprotonation Base Base (OH-) Base->Start Reagent Product Beta-Hydroxy Acid (Desired) Tetrahedral->Product Collapse Elim_Prod Enone (Elimination) Enolate_Alpha->Elim_Prod -OH (E1cB) Racemate Racemic Mixture Enolate_Alpha->Racemate Reprotonation Retro_Prod Aldehyde + Ketone (Retro-Aldol) Alkoxide_Beta->Retro_Prod C-C Cleavage

Caption: Kinetic competition during base hydrolysis. The goal is to maximize


 while suppressing 

-deprotonation and alkoxide formation.

Part 2: Troubleshooting Protocols

Method A: Optimized Lithium Hydroxide (The "Standard" Fix)

Best for: Robust substrates where slight elimination is the only issue.

Why LiOH? Lithium is a harder Lewis acid than Sodium. It coordinates tightly to the carbonyl oxygen, increasing electrophilicity (facilitating hydrolysis) while being less basic in organic solvents, slightly suppressing the E1cB elimination pathway compared to NaOH.

Protocol:

  • Dissolve: Dissolve ester (1.0 equiv) in THF:MeOH:H

    
    O (3:1:1). The high THF content keeps the reaction homogeneous but modulates the base activity.
    
  • Cool: Cool the mixture to 0°C (ice bath). Crucial: Never heat this reaction.

  • Add Base: Add LiOH

    
    H
    
    
    
    O (1.2–1.5 equiv) slowly.
  • Monitor: Check TLC every 30 minutes. Stop immediately upon consumption of starting material.

  • Quench: Acidify carefully with 1M HCl to pH 4–5 at 0°C.

    • Warning: Do not acidify to pH 1. Strong acid can catalyze dehydration of the product during workup.

  • Extract: Extract immediately with EtOAc.

Method B: The "Silver Bullet" – Trimethyltin Hydroxide

Best for: High-value substrates, complex natural products, or when Retro-Aldol is dominant.

Why it works: This method, popularized by K.C. Nicolaou, operates under neutral conditions. Trimethyltin hydroxide (Me


SnOH) acts as a mild Lewis acid/nucleophile hybrid. It cleaves the ester via a tin-carboxylate intermediate without generating the harsh alkoxides that trigger retro-aldol fragmentation.

Protocol:

  • Safety: Organotins are toxic. Work in a fume hood with double gloves.

  • Setup: Dissolve ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent: Add Me

    
    SnOH (2.0–5.0 equiv).
    
  • Heat: Heat to 60–80°C (Reflux).

    • Note: Despite the heat, the absence of strong base prevents elimination.

  • Workup (The Critical Step): The reaction produces a trimethyltin ester. To hydrolyze the Sn-O bond:

    • Dilute with EtOAc.

    • Wash with 5% aqueous HCl or KHSO

      
      . This sequesters the tin and releases the free acid.
      
    • Alternative Tin Removal: If tin residues persist, wash the organic layer with a saturated KF (potassium fluoride) solution. Insoluble Me

      
      SnF will precipitate and can be filtered off.
      

Reference: Nicolaou, K. C., et al. Angew.[1][2][3][4] Chem. Int. Ed.2005 .[1][2][3][4][5] (See References).

Method C: Enzymatic Hydrolysis (The "Chiral Savior")

Best for: Enantiopure substrates prone to racemization.

Why it works: Enzymes (Lipases/Esterases) operate at neutral pH (pH 7.0) and ambient temperature. They function via a catalytic triad (Ser-His-Asp) that activates water without creating free hydroxide ions in the bulk solution, completely eliminating retro-aldol and racemization risks.

Protocol:

  • Screening: Test PLE (Pig Liver Esterase) and CAL-B (Candida antarctica Lipase B) . PLE is generally superior for methyl/ethyl esters; CAL-B is excellent for larger acyl groups.

  • Buffer: Suspend the ester in Phosphate Buffer (pH 7.0). If the ester is insoluble, add up to 10-20% DMSO or Acetone as a co-solvent.

  • Reaction: Add Enzyme (approx. 50-100 wt% relative to substrate—enzymes are catalysts but surface area matters).

  • Control: Stir at 25–30°C.

  • pH Stat: As the reaction proceeds, acid is released, dropping the pH. Use a pH-stat or manually add dilute NaOH to maintain pH 7.0. Do not let pH drop below 6, or the enzyme may deactivate.

  • Workup: Filter off the enzyme (Celite). Acidify filtrate to pH 4 and extract.

Part 3: Decision Matrix

Use this logic flow to select your method.

DecisionTree Q1 Is the substrate Enantiopure? Q2 Is the substrate Base Sensitive (Retro-Aldol prone)? Q1->Q2 No / Racemic is OK Method_Enz Method C: Enzymatic (PLE/CAL-B) Q1->Method_Enz Yes (High Risk of Racemization) Method_LiOH Method A: LiOH / THF / 0°C Q2->Method_LiOH No (Only minor elimination) Method_Tin Method B: Me3SnOH / DCE / 80°C Q2->Method_Tin Yes (Aldehyde impurities seen)

Caption: Workflow for selecting the hydrolysis reagent based on substrate sensitivity.

References

  • Nicolaou, K. C. ; Estrada, A. A.; Zak, M.; Lee, S. H.; Safina, B. S.[1][2][3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 2005 , 44(9), 1378–1382.[2]

  • Hoyle, J. "The Retro-Aldol Reaction." Organic Reaction Mechanisms, 2010 .[6] (General mechanistic grounding for retro-aldol competition).

  • Bornscheuer, U. T.; Kazlauskas, R. J. "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH, 2006.
  • Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for ester cleavage conditions).

Sources

Optimization

Technical Support Center: Controlling the Retro-Aldol Reaction of 3-Hydroxy-3-phenylbutanoic Acid

Welcome to the technical support center for managing the retro-aldol reaction of 3-hydroxy-3-phenylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the retro-aldol reaction of 3-hydroxy-3-phenylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of this β-hydroxy acid. The retro-aldol reaction, a common decomposition pathway, can significantly impact reaction yields and product purity. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, control, and overcome these challenges in your experimental work.

Troubleshooting Guide: Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Q1: My yield of 3-hydroxy-3-phenylbutanoic acid is consistently low, and I'm detecting acetophenone and acetic acid byproducts. What is happening and how can I prevent it?

A1: This is a classic sign of an undesired retro-aldol reaction. The C-C bond between the α and β carbons of your product is cleaving, reverting to the starting materials or their equivalents.[1][2] This process is highly dependent on temperature and pH.[2][3]

Underlying Cause: The retro-aldol reaction is the reverse of the aldol addition.[1][4] For 3-hydroxy-3-phenylbutanoic acid, this equilibrium can be shifted towards the starting materials (acetophenone and the enolate of acetic acid) under unfavorable conditions, particularly with heat or the presence of acid or base catalysts.[3][5][6]

dot

Caption: Base- or acid-catalyzed retro-aldol mechanism.

Troubleshooting Protocol: Minimizing Product Decomposition
  • Temperature Control (Primary Factor):

    • Action: Immediately reduce the reaction and workup temperature. The retro-aldol reaction is often favored at higher temperatures.[3][7]

    • Protocol: Conduct the reaction at or below room temperature (e.g., 0-25 °C). If the forward reaction is too slow, perform a temperature screen in small-scale trials (-20 °C, 0 °C, 25 °C) to find the optimal balance between reaction rate and product stability.[3] During workup, always use ice baths to cool separatory funnels and collection flasks.

  • Strict pH Management:

    • Action: Carefully control the pH during the reaction and, most critically, during the workup. Both strong acids and strong bases can catalyze the retro-aldol cleavage.[1][2][4]

    • Protocol:

      • If using a base for the forward aldol reaction, use a stoichiometric amount of a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) at low temperatures (e.g., -78 °C). This ensures irreversible enolate formation and prevents equilibrium issues.[8]

      • During workup, quench the reaction by adding the reaction mixture to a pre-chilled, buffered acidic solution (e.g., saturated NH₄Cl) rather than adding acid directly to the basic mixture. This prevents transient high-basicity or high-acidity conditions.

Summary of Recommended Conditions:

ParameterStandard Condition (Problematic)Recommended Condition (Controlled)Rationale
Temperature > 40 °C or Reflux-20 °C to 25 °CSuppresses the thermodynamically favored retro-aldol pathway.[3]
Catalyst Catalytic NaOH/KOHStoichiometric LDA at -78°CIrreversible enolate formation drives the reaction forward and prevents equilibrium.[8]
Workup Quenching at RT with strong acidQuenching at 0°C with buffered acidAvoids localized pH and temperature spikes that catalyze cleavage.[3]
Q2: I'm performing a reaction where 3-hydroxy-3-phenylbutanoic acid is an intermediate, but subsequent steps requiring basic conditions are cleaving it. How can I protect the molecule?

A2: This is a common challenge when a molecule has multiple functional groups with different reactivities. If you cannot modify the conditions of the subsequent step, protecting the hydroxyl and/or carboxyl groups of the aldol product is the most effective strategy.[9][10]

Underlying Cause: The free β-hydroxyl group is key to the retro-aldol mechanism. Under basic conditions, it can be deprotonated, initiating the C-C bond cleavage.[11] By converting this hydroxyl group into a less reactive functional group (a protecting group), you effectively shut down this decomposition pathway.[9]

Troubleshooting Protocol: Protecting Group Strategy
  • Protect the Hydroxyl Group:

    • Action: Convert the β-hydroxyl group to a silyl ether. Silyl ethers are robust under many basic conditions but can be easily removed later.[12]

    • Protocol:

      • After isolating your crude 3-hydroxy-3-phenylbutanoic acid, dissolve it in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

      • Add a base, such as triethylamine or imidazole (1.5 equivalents).

      • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Perform an aqueous workup and purify the TBDMS-protected product.

    • Deprotection: The TBDMS group can be removed later using a fluoride source (e.g., TBAF in THF) or mild acidic conditions.[12]

  • Protect the Carboxylic Acid Group (Optional but Recommended):

    • Action: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the protection of the hydroxyl group. This prevents unwanted side reactions with the acidic proton.

    • Protocol: Use a standard esterification method, such as Fischer esterification (Methanol/H₂SO₄ cat.) or reaction with diazomethane for a milder approach, before proceeding with silyl ether protection.

dot

Protection_Workflow Start 3-Hydroxy-3-phenylbutanoic Acid Protect_OH Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) Start->Protect_OH Protected_Product Protected Aldol Product Protect_OH->Protected_Product Subsequent_Rxn Perform Base-Sensitive Subsequent Reaction Protected_Product->Subsequent_Rxn Deprotect Deprotect Hydroxyl Group (e.g., TBAF) Subsequent_Rxn->Deprotect Final_Product Final Product with Intact Aldol Moiety Deprotect->Final_Product

Caption: Workflow for using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q: What exactly is the retro-aldol reaction? A: The retro-aldol reaction is the reverse of an aldol addition, where a β-hydroxy carbonyl compound is cleaved at the carbon-carbon bond between the α and β positions to regenerate the two original carbonyl compounds (or their enolate/enol equivalents).[1][5] It is an equilibrium process that can be catalyzed by both acids and bases.[4]

Q: Can catalysts be used to suppress the retro-aldol reaction? A: While catalysts typically accelerate both the forward and reverse reactions, certain strategies can favor the forward aldol reaction. The use of additives that competitively bind to the catalyst can sometimes suppress the retro-aldol pathway by preventing the catalyst from interacting with the aldol product.[13][14] Additionally, Lewis acids can be used in some cases for "chelation control," where the metal coordinates to both the hydroxyl and carbonyl oxygens, forming a stable six-membered ring that disfavors the geometry required for cleavage.[15][16][17]

dot

Caption: Chelation control stabilizing the aldol adduct.

Q: Is the retro-aldol reaction always a problem? A: Not at all. In many areas of organic synthesis and biochemistry, the retro-aldol reaction is a powerful tool. It is used strategically to break down complex molecules into simpler building blocks for analysis or further synthesis.[1] For example, it is a key step in glycolysis, where fructose-1,6-bisphosphate is cleaved by the enzyme aldolase.[18] It can also be used in synthetic chemistry to generate specific enolates in situ for subsequent reactions.[19][20]

References
  • Fiveable. (2025, August 15). Retro-aldol reaction Definition - Organic Chemistry Key...
  • Bao, Y., Kumagai, N., & Shibasaki, M. (2015, August 7). Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. Chemical Science.
  • Benchchem.
  • Roiban, G. D., Ilie, A., & Reetz, M. T. (2025, August 9). The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes.
  • Roiban, G. D., Ilie, A., & Reetz, M. T. (2014, January 15). Chelation-controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Chemistry Letters, Oxford Academic.
  • Bao, Y., Kumagai, N., & Shibasaki, M. (2015). Suppression of the Retro-Aldol Reaction of Thioamides by an Additive. Synfacts.
  • Wikipedia. Aldol reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles.
  • ResearchGate. (2025, August 7). Thermal Retro-Aldol Reaction Using Fluorous Ether F-626 as a Reaction Medium.
  • Evans, D. A., Allison, B. D., & Yang, M. G. (1999). Chelate-controlled carbonyl addition reactions. The exceptional chelating ability of dimethylaluminum chloride and methylaluminum dichloride. Tetrahedron Letters, 40(24), 4457–4460.
  • Master Organic Chemistry. (2022, April 14).
  • Vaia. What is a retro-aldol reaction? What conditions favor retro-aldol reactions?
  • Wikipedia. Aldol reactions.
  • Yan, X., et al. (2016). C−C Activation by Retro-Aldol Reaction of Two β‑Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling To Access Mono-α-arylated Ketones and Esters. Journal of Organic Chemistry, 81(1), 57-65.
  • Khan Academy. Aldol reactions in metabolism.
  • Organic Chemistry Portal. Protective Groups.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
  • IIT. (2020, October 26). Protecting Groups.
  • Aaltodoc. (2025, August 19). The Chemical Modification of Sugars with the Retro-Aldol Reaction.
  • Chem-Station Int. Ed. (2014, March 25). Classical Aldol Reaction.

Sources

Troubleshooting

Improving enantiomeric excess (ee) of 3-hydroxy-3-phenylbutanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the asymmetric synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the asymmetric synthesis and chiral resolution of 3-hydroxy-3-phenylbutanoic acid .

Achieving a high enantiomeric excess (ee) for this molecule is notoriously challenging. The presence of a quaternary stereogenic center at the β-position of the carboxy group creates a highly congested steric environment, which severely complicates both chiral recognition during resolution and face-selective attacks during catalytic asymmetric hydrogenation[1].

This guide synthesizes field-proven methodologies, causal explanations for chemical behaviors, and self-validating protocols to help you optimize your ee.

Section 1: Troubleshooting Chiral Resolution & Solvent Effects

Q1: I am attempting to resolve racemic 3-hydroxy-3-phenylbutanoic acid via diastereomeric salt formation, but my ee remains low. What resolving agent is optimal for this specific quaternary center? A1: The steric bulk of the β-quaternary center (bearing hydroxyl, phenyl, methyl, and acetic acid groups) restricts the conformational flexibility required for standard resolving agents to differentiate the pro-chiral faces effectively. We strongly recommend using (1R,2S)-(−)-2-amino-1,2-diphenylethanol (ADPE) [2]. Causality: (−)-ADPE succeeds where others fail because it establishes a robust, multi-point recognition system. It forms a primary hydrogen-bonding network between its amino/hydroxyl groups and the acid's carboxylate. Crucially, it also engages in CH/π interactions between its phenyl rings and the phenyl group of the acid, thermodynamically locking the conformation of the preferred (S)-enantiomer[1].

Q2: My resolution with (−)-ADPE yields wildly inconsistent enantiomeric purity depending on the solvent I use for recrystallization. Why does this happen, and which solvent should I use? A2: You are observing a phenomenon known as solvent-induced chirality switching or solvent-dependent resolution efficiency[1]. Causality: During crystallization, certain solvent molecules (like water) co-crystallize and occupy the interior of the crystal columns, expanding the hydrophilic volume of the lattice[3]. This alters the delicate hydrogen-bonding network and CH/π interactions.

  • Aqueous Solvents: Recrystallization from water results in 100% solvent inclusion, disrupting the tight packing and leading to only moderate resolution efficiency[1].

  • Organic Solvents: Recrystallization from Tetrahydrofuran (THF) prevents this lattice expansion, allowing the (S)-1·(−)-ADPE salt to pack tightly and selectively, achieving an efficiency of up to 0.60 (which is near the theoretical ideal maximum for this racemate)[1].

Quantitative Data: Solvent Effect on Enantioseparation

To optimize your workflow, compare the thermodynamic outcomes of recrystallization solvents in the table below:

Recrystallization SolventDiastereomeric Salt FormedSolvent InclusionResolution EfficiencyTarget ee (%)
Water (H₂O)(S)-1 · (−)-ADPE · H₂O100%Moderate< 70%
Tetrahydrofuran (THF)(S)-1 · (−)-ADPEMinimal/None~0.60 (Nearly Ideal)> 90%
Ethyl Acetate (EtOAc)(S)-1 · (−)-ADPEMinimal/NoneHigh> 85%
Data summarized from crystallographic and HPLC analyses of quaternary HAs[4].

Section 2: FAQs on Asymmetric Catalysis

Q3: Can I bypass resolution entirely and use direct asymmetric hydrogenation of a β-keto ester precursor to achieve high ee? A3: While asymmetric hydrogenation using Noyori-type Ruthenium-BINAP catalysts is a gold standard for standard β-keto esters[5], it is exceptionally difficult for this specific target. Causality: The fully substituted nature of the precursor creates severe steric hindrance. Standard chiral diphosphine ligands struggle to form the necessary transition state without steric clashing. If you pursue this route, you must meticulously screen ligands with large bite angles and operate under high H₂ pressure. Biocatalytic approaches (e.g., Baker's yeast) also typically fail to recognize quaternary centers effectively[6]. Therefore, classical resolution via diastereomeric salt formation with (−)-ADPE remains the most reliable, scalable, and self-validating system for this molecule[7].

Experimental Methodology: Self-Validating Enantioseparation Protocol

This protocol is designed as a closed-loop system: the physical isolation is directly validated by orthogonal analytical techniques to ensure scientific integrity.

Objective: Isolate (S)-3-hydroxy-3-phenylbutanoic acid with >90% ee.

Step 1: Diastereomeric Salt Formation

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 0.50 mmol) of racemic 3-hydroxy-3-phenylbutanoic acid and (1R,2S)-(−)-ADPE in 5.0 mL of anhydrous methanol[2].

  • Stir at ambient temperature for 30 minutes to ensure complete salt formation.

  • Concentrate the solution in vacuo using a rotary evaporator to yield a crude solid mixture of the diastereomeric salts[1].

Step 2: Thermodynamic Recrystallization (Critical Step) 4. Suspend the crude solid in an appropriate volume of Tetrahydrofuran (THF). 5. Heat the mixture to reflux until the solid is completely dissolved. 6. Crucial: Allow the solution to cool undisturbed to ambient temperature (approx. 20–25 °C) at a slow rate. Rapid cooling will trap the undesired diastereomer in the lattice. 7. Filter the precipitated (S)-1·(−)-ADPE solids, wash with a minimal amount of ice-cold THF, and dry under reduced pressure[2].

Step 3: Analytical Verification (Self-Validation) 8. Solvent Inclusion Check: Perform Thermogravimetric Analysis (TGA) at a heating rate of 10 °C·min⁻¹ or ¹H NMR to confirm the absence of included solvent[2]. 9. ee Determination: Derivatize a 1 mg aliquot of the liberated acid to its corresponding methyl ester using TMS-diazomethane. Analyze via chiral HPLC on a Daicel Chiralcel OD-3 or ChiralPak IA-3 column with UV detection at 254 nm to validate the ee[2].

Visualizing the Workflows and Mechanisms

Workflow A Racemic 3-Hydroxy-3- phenylbutanoic acid B Add (1R,2S)-(-)-ADPE in Methanol A->B C Concentrate to Solid Diastereomeric Salts B->C D Recrystallize in THF (Organic Pathway) C->D High Selectivity E Recrystallize in H2O (Aqueous Pathway) C->E Solvent Inclusion F (S)-1 Salt Efficiency: ~0.60 D->F G (S)-1 Salt Efficiency: Moderate E->G

Workflow for enantioseparation of 3-hydroxy-3-phenylbutanoic acid.

Interactions A (S)-3-Hydroxy-3- phenylbutanoic acid B (1R,2S)-(-)-ADPE A->B H-bonding (Carboxylate-Hydroxy) A->B CH/π Interaction (Phenyl Rings) C Included Solvent (e.g., H2O) C->A Steric Fixation C->B H-bonding Network

Mechanistic pathway of chiral recognition and solvent interactions.

References

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega.[Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PubMed Central (PMC).[Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Reformatsky Reaction Troubleshooting

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the Reformatsky reaction to construct crucial carbon-carbon bonds, converting -halo esters and carbonyl compounds in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the Reformatsky reaction to construct crucial carbon-carbon bonds, converting


-halo esters and carbonyl compounds into 

-hydroxy esters[1]. However, the defining challenge of this transformation often occurs not during the reaction itself, but during the workup: the formation of severe, unresolvable emulsions caused by zinc salts [2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you break emulsions, clear your phase boundaries, and isolate your


-hydroxy esters with high purity and yield.
🔬 Core Diagnostics: Understanding the Emulsion

Q: Why does my Reformatsky reaction mixture form a thick, gelatinous emulsion during the aqueous quench? A: The root cause is the amphoteric nature of the zinc byproduct. The reaction proceeds via a zinc alkoxide intermediate (often called a Reformatsky enolate)[3][4]. When you quench the reaction with a standard mild aqueous solution (like saturated


), the zinc-oxygen bond is cleaved[5]. However, at the intermediate pH of an 

quench (pH 5–7), the liberated

ions rapidly react with water and hydroxide ions to form insoluble zinc hydroxide (

) and polymeric basic zinc salts[6]. These gelatinous precipitates accumulate exactly at the organic-aqueous interface, acting as physical emulsifiers that trap your product and prevent phase separation[7].

Q: Can I just use a strong acid (e.g., 1M HCl) to dissolve the zinc salts? A: While strong acids (pH < 2) will successfully protonate the hydroxides and dissolve the zinc as highly soluble


, this approach is highly risky for your product. The 

-hydroxy ester product is highly susceptible to acid-catalyzed dehydration[1]. The acid protonates the

-hydroxyl group (creating a superior

leaving group), driving an elimination reaction to form a conjugated

-unsaturated ester. Unless the dehydrated alkene is your intended target, strong acid quenches should be strictly avoided.

Q: How can I break this emulsion without destroying my


-hydroxy ester product? 
A:  The most effective, product-safe strategy is chelation . By introducing strong chelating agents—specifically EDTA  (Ethylenediaminetetraacetic acid) or Rochelle Salt  (Potassium sodium tartrate)—you alter the thermodynamics of the zinc species[8][9].
  • EDTA acts as a hexadentate ligand, wrapping around the

    
     ion to form a highly stable, water-soluble 
    
    
    
    complex[9]. This prevents the zinc from forming oxygen-bridged polymeric networks.
  • Rochelle Salt utilizes its bidentate tartrate ligands to similarly sequester zinc ions into the aqueous phase[8].

📊 Quantitative Comparison of Workup Methods

To select the optimal workup for your specific substrate, consult the comparative data below:

Quench ReagentTarget Aqueous pHEmulsion RiskProduct StabilityMechanism of Action
Saturated

5.0 – 6.5High ExcellentMild hydrolysis; prone to

precipitation.
1M HCl /

< 2.0LowPoor Full dissolution to

; high risk of dehydration.
Sat. Rochelle Salt 7.0 – 8.0LowExcellentBidentate chelation of

; breaks polymeric networks.
0.5M EDTA /

7.5 – 8.5Zero ExcellentHexadentate chelation; forms highly soluble

.
🧪 Self-Validating Experimental Protocols

Below are the step-by-step methodologies for the two most reliable emulsion-breaking workups. These protocols are designed as self-validating systems: the physical state of the reaction will definitively tell you when the protocol has succeeded.

Protocol A: The EDTA-Buffer Quench (Gold Standard for Stubborn Emulsions)

Use this method for highly sensitive substrates or when an emulsion has already formed.

  • Preparation: Prepare a 1:1 (v/v) mixture of saturated aqueous

    
     and 0.5 M aqueous disodium EDTA (
    
    
    
    ). Adjust the pH to ~8.0 using dilute ammonia if necessary.
  • Thermal Control: Cool your crude Reformatsky reaction mixture to 0 °C in an ice bath to prevent exothermic degradation during the quench.

  • Quenching: Add the EDTA/

    
     buffer dropwise to the rapidly stirring organic mixture.
    
  • Chelation Phase: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 30 to 45 minutes. Causality: The hexadentate chelation of solid zinc polymers is kinetically slow; sufficient time and mechanical agitation are required to pull the zinc into the aqueous phase.

  • Self-Validation Checkpoint: Stop the stirring. The success of this protocol is visually confirmed when the opaque, milky interface completely dissipates, leaving two sharply defined, transparent liquid layers. If a white haze persists, add an additional 10 mL of 0.5 M EDTA and stir for 15 more minutes.

  • Isolation: Separate the phases in a separatory funnel. Extract the aqueous layer twice with your reaction solvent (e.g., THF or Diethyl Ether). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: The Rochelle Salt Quench

Use this method as a standard, preventative workup for routine Reformatsky reactions.

  • Preparation: Prepare a saturated aqueous solution of Rochelle salt (Potassium sodium tartrate tetrahydrate).

  • Quenching: Cool the reaction to 0 °C and carefully add the Rochelle salt solution (approximately 5 mL per mmol of zinc used).

  • Agitation: Stir the mixture vigorously for 1 to 2 hours at room temperature.

  • Self-Validation Checkpoint: The initial thick white suspension will gradually thin out. The system is validated and ready for extraction when the aqueous layer turns completely clear and the organic layer floats cleanly on top with no interfacial "rag layer"[7].

  • Isolation: Separate the layers, extract the aqueous phase with ethyl acetate, wash the combined organics with brine, dry, and concentrate.

🔀 Workflow Visualization

G Start Reformatsky Reaction Mixture (Zinc Alkoxide Intermediate) Quench Aqueous Quench Selection Start->Quench Path1 Standard NH4Cl Quench (pH ~5-7) Quench->Path1 Path2 Chelation Quench (EDTA / Rochelle Salt) Quench->Path2 Path3 Strong Acid Quench (e.g., 1M HCl, pH < 2) Quench->Path3 Emulsion Insoluble Zn(OH)2 / Basic Salts (STUBBORN EMULSION) Path1->Emulsion Precipitation Clean Soluble Zinc Chelates (CLEAN PHASE SEPARATION) Path2->Clean Hexadentate/Bidentate Binding Dehydration Soluble ZnCl2 + Dehydration (PRODUCT DEGRADATION) Path3->Dehydration Acid-Catalyzed E1cB

Fig 1: Reaction workup pathways and their effects on zinc salt solubility.

📚 References
  • [Reformatsky Reaction - Master Organic Chemistry] - masterorganicchemistry.com: [Link]

  • [Reformatsky Reaction | RecNotes] - recnotes.com: [Link]

  • [Reformatsky Reaction - Chemistry LibreTexts] - libretexts.org:[Link]

  • [US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions...] - google.com/patents:

  • [Synthetic Approaches to Neoliacine - The University of Liverpool Repository] - liverpool.ac.uk:[Link]

  • [Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid] - mdpi.com:[Link]

  • [Demulsification Behavior of Alkali and Organic Acid in Zinc Extraction] - mdpi.com:[Link]

  • [How To: Manage an Emulsion - Department of Chemistry] - rochester.edu:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-hydroxy-3-phenylbutanoic acid: An Integrated Spectroscopic Approach

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent investigations are built.[1][2] An erroneous structural...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent investigations are built.[1][2] An erroneous structural assignment can derail research programs, invalidate biological data, and lead to significant financial and temporal losses. Therefore, a robust, multi-faceted analytical approach is not merely best practice; it is a scientific necessity.[3][4]

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-hydroxy-3-phenylbutanoic acid, a molecule possessing key structural features—a chiral center, diastereotopic protons, and multiple functional groups—that present an excellent case study for advanced spectral interpretation. We will dissect the causality behind the observed spectral data and then compare and integrate these findings with other cornerstone analytical techniques, including 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This integrated workflow exemplifies a self-validating system for confident structure elucidation.[5][6]

Part 1: Primary Structural Analysis via 1H NMR Spectroscopy

1H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.[8] The spectrum of 3-hydroxy-3-phenylbutanoic acid is predicted to exhibit several distinct signals, each revealing a piece of the structural puzzle.

Molecular Structure and Proton Environments:

G cluster_molecule 3-hydroxy-3-phenylbutanoic acid C1 C C2 C C1->C2 O1 O C1->O1  = O2 OH C1->O2 C3 C2->C3 H_CH2_A H C2->H_CH2_A (b) H_CH2_B H C2->H_CH2_B (b') C4 C C3->C4 O3 OH C3->O3 Ph Ph C3->Ph (a) H1_CH3 H1_CH3 C4->H1_CH3 H2_CH3 H2_CH3 C4->H2_CH3 H3_CH3 H3_CH3 C4->H3_CH3 H_COOH H O2->H_COOH (e) H_OH H O3->H_OH (d) H_arom Ar-H H_CH3 H₃

Caption: Labeled proton environments in 3-hydroxy-3-phenylbutanoic acid.

Predicted 1H NMR Spectrum Analysis (500 MHz, CDCl₃)

The analysis below is based on established principles of chemical shifts and spin-spin coupling.[9][10]

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & In-depth Causality
(a) Aromatic (Ph-H) 7.25 - 7.45Multiplet (m)5HThe five protons on the phenyl ring are in a complex electronic environment. Their chemical shifts are deshielded (moved downfield) due to the anisotropic effect of the aromatic ring current. The signals will overlap, resulting in a complex, unresolved multiplet.
(b, b') Methylene (-CH₂-) ~2.85 and ~2.95Doublet of Doublets (dd) each, or an AB quartet2HThese two protons are diastereotopic. The adjacent carbon (C3) is a stereocenter, making the local magnetic environments for Ha and Hb non-equivalent. They will couple to each other (geminal coupling, ²J ≈ -15 to -16 Hz) and will not have identical chemical shifts.[11] This non-equivalence results in two distinct signals, each appearing as a doublet of doublets.
(c) Methyl (-CH₃) ~1.65Singlet (s)3HThese three protons are equivalent. They are attached to a quaternary carbon (C3), which has no attached protons. Therefore, there is no adjacent proton to couple with, resulting in a sharp singlet. Its position is relatively upfield as it is on a saturated sp³ carbon.
(d) Hydroxyl (-OH) 2.0 - 5.0 (variable)Broad Singlet (br s)1HThe chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[9] Rapid chemical exchange with solvent or other hydroxyl groups often averages out any coupling, resulting in a broad singlet. This peak can be confirmed by a D₂O exchange experiment, where it would disappear from the spectrum.
(e) Carboxylic Acid (-COOH) 10.0 - 12.0Broad Singlet (br s)1HThe proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in strong hydrogen bonding (often forming dimers). This moves its signal significantly downfield.[9] Like the alcohol proton, it is typically a broad singlet due to chemical exchange.

Part 2: A Comparative Framework for Structure Validation

Relying solely on one analytical technique, even one as powerful as 1H NMR, is insufficient for rigorous structural validation, a cornerstone of regulatory submissions and high-impact publications.[3][12] A self-validating approach integrates data from complementary methods, where each technique provides orthogonal information that must be consistent with the proposed structure.[13][14]

Comparison of Key Spectroscopic Techniques
Technique Information Provided for 3-hydroxy-3-phenylbutanoic acid Strengths Limitations
1H NMR Detailed proton connectivity, stereochemical relationships (diastereotopicity), and number of proton environments.Provides the most detailed structural information for the proton framework.[2]Signal overlap can occur; exchangeable protons (OH, COOH) give broad, less informative signals.
13C NMR Number of unique carbon environments, types of carbons (C, CH, CH₂, CH₃ via DEPT), and presence of key functional groups (C=O, C-O).Excellent for determining the carbon skeleton and detecting symmetry. Complementary to 1H NMR.[15][16]Inherently less sensitive than 1H NMR, requiring more sample or longer acquisition times. Provides no coupling information in standard broadband-decoupled spectra.
IR Spectroscopy Confirms the presence of key functional groups: O-H (alcohol and acid), C=O (acid), C-O, and aromatic C-H/C=C bonds.Fast, simple, and excellent for functional group identification.[12]Provides little to no information about the overall molecular connectivity or carbon skeleton. The spectrum can be complex in the fingerprint region.
Mass Spectrometry (MS) Provides the exact molecular weight (High-Resolution MS) and a fragmentation pattern that offers clues to the molecule's substructures.[6][13]Extremely sensitive, provides definitive molecular formula. Fragmentation can confirm structural motifs.[17]Isomer differentiation can be difficult or impossible based on MS alone. It is a destructive technique.

Part 3: Experimental Protocols & Workflows

Trustworthy data begins with meticulous experimental execution. The following protocols represent standard operating procedures for acquiring high-quality spectroscopic data for a small organic molecule like 3-hydroxy-3-phenylbutanoic acid.

Workflow for Integrated Structural Elucidation

Caption: A self-validating workflow for molecular structure elucidation.

Detailed Protocol: 1H NMR Spectrum Acquisition

This protocol outlines the steps for preparing a sample and acquiring a standard 1D proton NMR spectrum.

Objective: To obtain a high-resolution 1H NMR spectrum of 3-hydroxy-3-phenylbutanoic acid for structural interpretation.

Materials:

  • 3-hydroxy-3-phenylbutanoic acid (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube (high precision)

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 3-hydroxy-3-phenylbutanoic acid directly into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. The TMS will serve as the internal standard for chemical shift referencing (δ = 0.00 ppm).[18]

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring a high-quality spectrum.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm, which is optimal for modern spectrometers.

  • Spectrometer Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Load a standard set of acquisition parameters for a 1H experiment.

  • Locking and Shimming:

    • The spectrometer will "lock" onto the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.

    • Perform automated or manual shimming of the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks.

  • Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Determine the receiver gain automatically.

    • Acquire the spectrum using a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks are in positive, absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Perform peak picking to identify the precise chemical shift of each signal.

Conclusion

The structural elucidation of 3-hydroxy-3-phenylbutanoic acid serves as an exemplary model for the application of modern spectroscopic techniques in chemical and pharmaceutical research. While 1H NMR provides the most intricate details of the proton framework, its true power is realized when its data is corroborated by orthogonal information from 13C NMR, IR, and MS. This integrated, self-validating methodology moves beyond simple interpretation to a state of high-confidence structural confirmation, a critical requirement for advancing research and development in the molecular sciences.[19][20]

References

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025). Vertex AI Search.
  • The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025). Simson Pharma Limited.
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). AzoM.com.
  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). NP-MRD.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
  • Spectroscopic and Chemometric Techniques for Pharmaceutical Applic
  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • Molecular Structure Characterisation and Structural Elucid
  • 1 H NMR spectrum (400 MHz) of dihydroxylated 3-phenylbutyric acid...
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks.
  • Structure Elucidation Challenges: How Can Advance - JEOL USA blog. JEOL USA.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023).
  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC.
  • Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing.
  • 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2. Doc Brown's Chemistry.
  • 3-Hydroxy-3-phenylpropanoic acid | C9H10O3. PubChem.
  • 3-Hydroxybutanoic acid, (R)- | C4H8O3. PubChem.
  • 13C NMR Spectrum (PHY0026913). PhytoBank.
  • Comparative H-1 NMR and molecular modeling study of hydroxy protons...
  • Principles of NMR.
  • Nuclear magnetic resonance spectroscopy. Wikipedia.
  • Chemical shifts. University of Regensburg.
  • 3-PHENYLBUTYRIC ACID(4593-90-2) 1H NMR spectrum. ChemicalBook.
  • A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
  • 1H NMR Spectrum (PHY0026913). PhytoBank.
  • NMR Basics for the absolute novice. JEOL USA Inc.
  • 3-hydroxy-3-methyl-1-phenylbutan-1-one - Optional[13C NMR]. SpectraBase.
  • Butanoic acid, 3-hydroxy-. NIST WebBook.
  • NMR Coupling Constants.
  • Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy. (2023). PubMed.
  • Structure Determin
  • Showing Compound (S)-3-Hydroxybutyric acid (FDB022048). FooDB.
  • 3 Hydroxy 3 methylbutanoic acid. mzCloud.
  • Chemical Properties of Butanoic acid, 3-hydroxy- (CAS 300-85-6). Cheméo.
  • (S)-3-Phenylbutyric acid. Sigma-Aldrich.
  • Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid.
  • NMR Spectroscopy. (2022). Chemistry LibreTexts.
  • (1)H NMR studies of hydroxy protons of the V[beta-Gal(1-->3)-alpha-GalNAc(1-->O)]THPGY glycopeptide. (2001). PubMed.
  • EMT 509: STRUCTURAL ELUCID
  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs.
  • Butanoic acid, 3-hydroxy-, ethyl ester. NIST WebBook.
  • 3-Phenylbutyric acid. NIST Chemistry WebBook.

Sources

Comparative

A Comparative Guide to the Determination of Absolute Configuration of 3-hydroxy-3-phenylbutanoic acid

Introduction: The Imperative of Stereochemical Integrity In the landscape of modern chemical research and pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereochemical Integrity

In the landscape of modern chemical research and pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a fundamental determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The tertiary alcohol 3-hydroxy-3-phenylbutanoic acid is a chiral building block whose stereochemical identity is critical for the efficacy and safety of downstream products. An incorrect stereochemical assignment can lead to inactive compounds or, in the worst cases, severe adverse effects.

This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous determination of the absolute configuration of 3-hydroxy-3-phenylbutanoic acid. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to serve as a practical and authoritative resource for selecting the most appropriate methodology based on sample characteristics, available instrumentation, and desired certainty.

Methodology at a Glance: A Comparative Overview

The determination of absolute configuration is a challenge that can be met by several powerful techniques. Each method operates on a different physical principle and comes with a unique set of advantages and limitations. The choice of method is a critical decision in the analytical workflow.

Methodology Principle Sample State Crystals Required? Derivatization Needed? Key Advantage Primary Limitation
Single-Crystal X-ray Diffraction (XRD) Anomalous dispersion of X-raysSolidYes, high-qualityNoUnambiguous 3D structure determination[4]Crystal growth can be a significant bottleneck[5]
NMR Spectroscopy (Mosher's Method) Formation of diastereomers with distinct NMR spectraLiquid (in solution)NoYesWell-established, uses standard NMR equipment[6]Relies on conformational models; derivatization adds steps[6]
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared lightLiquid (in solution)NoNoNon-destructive, provides solution-state conformation[5][7]Requires specialized instrumentation and computational modeling

Single-Crystal X-ray Diffraction (XRD): The Gold Standard

XRD is widely regarded as the definitive method for structural elucidation.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise spatial arrangement of every atom in the molecule.

Causality of the Method

The determination of absolute configuration via XRD hinges on the phenomenon of anomalous dispersion.[8] When the X-ray energy is near the absorption edge of an atom, the scattering factor becomes complex. This phase shift allows for differentiation between the two enantiomers in a non-centrosymmetric crystal, which would otherwise diffract identically. For organic molecules composed primarily of light atoms like 3-hydroxy-3-phenylbutanoic acid, using Cu-Kα radiation is often crucial to maximize the weak anomalous scattering from oxygen atoms.[9]

Experimental Workflow & Protocol

The primary challenge of this technique is not the analysis itself, but obtaining a single crystal of sufficient size and quality.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Purify Compound B Screen Crystallization Conditions (Solvent, Temperature, Method) A->B C Grow Single Crystal (>50 μm) B->C D Mount Crystal & Collect Diffraction Data C->D E Solve & Refine Structure D->E F Determine Absolute Configuration (Analyze Flack Parameter) E->F

Caption: Workflow for Absolute Configuration Determination by XRD.

Protocol: Crystal Growth and Analysis

  • Purification: Ensure the 3-hydroxy-3-phenylbutanoic acid sample is of the highest possible purity (>99%) to facilitate crystal lattice formation.

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures (e.g., ethyl acetate/hexane, acetone/water, dichloromethane) for solubility.

  • Crystallization: Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques to grow single crystals. This is often the most time-consuming and empirical step.

  • Data Collection: Select a suitable crystal and mount it on a goniometer. Collect diffraction data using a diffractometer, preferably with a Cu-Kα X-ray source.

  • Structure Solution & Refinement: Process the diffraction data to solve the crystal structure.

  • Configuration Assignment: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near 0 (with a small standard uncertainty) for the correct enantiomer.[9] A value near 1 indicates the opposite configuration was modeled.

NMR Spectroscopy: The Mosher's Acid Method

For molecules that are difficult to crystallize, NMR-based methods provide a powerful alternative. The Mosher's acid method is a classic technique that converts a pair of enantiomers into diastereomers, which are distinguishable by NMR.[10][11]

Causality of the Method

The core principle involves reacting the chiral hydroxyl group of 3-hydroxy-3-phenylbutanoic acid with an enantiomerically pure chiral derivatizing agent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11] Reaction with (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments produces a pair of diastereomeric esters. In the most stable conformation of these esters, the phenyl group of the MTPA moiety creates a diamagnetic shielding cone. Protons located under this cone in one diastereomer will be shielded (shifted upfield in the ¹H NMR spectrum) relative to the other diastereomer. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[6]

Mosher_Model cluster_R (R)-Alcohol + (S)-MTPA cluster_S (S)-Alcohol + (S)-MTPA node_R L C-OH S shield_R Shielded (Negative Δδ) deshield_R Deshielded (Positive Δδ) node_S S C-OH L shield_S Shielded (Negative Δδ) deshield_S Deshielded (Positive Δδ) cone MTPA Phenyl Shielding Cone (Δδ = δ(S-ester) - δ(R-ester)) cone->node_R cone->node_S

Caption: Mosher's model for predicting chemical shift differences.

Experimental Workflow & Protocol

This protocol requires careful execution to ensure complete reaction and accurate NMR analysis.

Protocol: Derivatization and ¹H NMR Analysis

  • Sample Preparation: In two separate, dry NMR tubes, dissolve ~2-5 mg of enantiopure 3-hydroxy-3-phenylbutanoic acid in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing a trace of pyridine.

  • Derivatization: To one tube, add ~1.2 molar equivalents of (R)-(-)-MTPA chloride. To the second tube, add ~1.2 molar equivalents of (S)-(+)-MTPA chloride.

  • Reaction: Cap the tubes and mix gently. Allow the reactions to proceed at room temperature for 1-4 hours, monitoring for completion (disappearance of the alcohol proton).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis:

    • Carefully assign the protons of the 3-hydroxy-3-phenylbutanoic acid moiety in both spectra, particularly the methyl group and the methylene protons adjacent to the chiral center.

    • Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Apply Mosher's model: Protons with a positive Δδ are on one side of the MTPA plane, and those with a negative Δδ are on the other. This spatial map reveals the absolute configuration.

Hypothetical Data for (R)-3-hydroxy-3-phenylbutanoic acid
Proton Group δ for (R)-MTPA ester (ppm) δ for (S)-MTPA ester (ppm) Δδ (δS - δR) (ppm) Interpretation
Methyl (-CH₃)1.751.85+0.10Deshielded
Methylene (-CH₂-)2.902.80-0.10Shielded

Based on this data, the methyl group lies on the deshielded side of the Mosher's model plane and the methylene on the shielded side, confirming the (R) configuration.

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

VCD is a modern chiroptical technique that offers a direct path to absolute configuration without the need for crystallization or chemical derivatization.[5] It has become an indispensable tool in the pharmaceutical industry for rapid, reliable stereochemical assignment.

Causality of the Method

VCD measures the minute difference in the absorption of left- and right-circularly polarized light by a chiral molecule in the infrared region of the spectrum.[5] While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images—equal in intensity but opposite in sign. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a single, known enantiomer (e.g., the R-enantiomer).[1] A strong correlation between the experimental and calculated spectra confirms the assignment.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction A Dissolve Sample in Appropriate Solvent (e.g., CDCl3) B Acquire VCD and IR Spectra A->B E Compare Experimental and Calculated Spectra B->E C Generate Low-Energy Conformers of one Enantiomer (e.g., R) D Calculate Boltzmann-Averaged VCD and IR Spectra via DFT C->D D->E F Assign Absolute Configuration E->F

Caption: Workflow for VCD-based absolute configuration assignment.

Experimental Workflow & Protocol

The success of VCD relies on a synergistic combination of high-quality experimental data and accurate computational modeling.

Protocol: VCD Measurement and Calculation

  • Sample Preparation: Prepare a solution of 3-hydroxy-3-phenylbutanoic acid at a suitable concentration (e.g., 0.1 M) in an appropriate deuterated solvent (e.g., CDCl₃). Expert Insight: For carboxylic acids, dimerization via hydrogen bonding is common and can significantly affect the spectra. This must be accounted for in the computational model.[12]

  • Data Acquisition: Measure the VCD and IR spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Conformational Search: Perform a thorough computational conformational search for one enantiomer (e.g., R) to identify all stable low-energy structures.

  • DFT Calculation: For each stable conformer, perform a DFT geometry optimization and frequency calculation to predict its VCD and IR spectra.

  • Spectral Averaging: Generate a final predicted spectrum by taking a Boltzmann-weighted average of the spectra of all conformers.

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite configuration.

Conclusion and Recommendations

The determination of the absolute configuration of 3-hydroxy-3-phenylbutanoic acid is a critical analytical task that can be confidently addressed by several orthogonal techniques. The optimal choice depends on the specific circumstances of the project.

  • For Definitive, Unambiguous Assignment: If a high-quality single crystal can be obtained, Single-Crystal X-ray Diffraction is the unequivocal gold standard. Its ability to provide a complete 3D structure is unparalleled.

  • For Non-Crystalline Samples (Oils/Amorphous Solids): When crystallization fails, a choice must be made between derivatization and direct measurement.

    • The Mosher's Acid NMR Method is an excellent choice if derivatization is acceptable. It uses standard laboratory equipment and relies on a well-understood empirical model. It is particularly powerful for confirming results from other methods.

    • Vibrational Circular Dichroism is the premier method for a direct, non-destructive analysis of the molecule in its solution state. It avoids the extra synthetic steps and potential complications of derivatization and provides valuable conformational insights. It is the recommended approach for high-throughput screening or when sample integrity is paramount.

By understanding the fundamental principles, advantages, and practical workflows of these techniques, researchers can confidently select and execute the most appropriate strategy, ensuring the stereochemical integrity of their chiral molecules.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Spark904. Absolute configuration of complex chiral molecules. [Link]

  • Wada, K., Goto, M., et al. NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 94, No. 5, 2017. [Link]

  • ResearchGate. Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid | Request PDF. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ChemTalk. Absolute Configuration. [Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Radboud Repository. Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. [Link]

  • Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

  • Wikipedia. Mosher's acid. [Link]

  • Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • PubMed. Synthesis of enantiopure (S)-2-hydroxyphenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chemistry LibreTexts. 6.3: Absolute Configuration and the (R) and (S) System. [Link]

  • University of Illinois. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]

  • ResearchGate. Vibrational circular dichroism (Bottom) data for carboxylic acid 3'. [Link]

  • PMC. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R). [Link]

  • Chemistry Stack Exchange. How do I determine the absolute configuration experimentally?. [Link]

  • PubMed. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. [Link]

  • Chemistry Steps. How to Determine the R and S Configuration. [Link]

  • MDPI. X-ray Single-Crystal Diffraction. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-hydroxy-3-phenylbutanoic Acid: A Comparative Analysis of GC-MS and Alternative Methodologies

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality control and regulatory complian...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison for validating the purity of 3-hydroxy-3-phenylbutanoic acid, a chiral aromatic carboxylic acid of interest in pharmaceutical synthesis. We will delve into a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for this application, and objectively compare its performance against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Criticality of Purity for 3-hydroxy-3-phenylbutanoic acid

3-hydroxy-3-phenylbutanoic acid possesses both a hydroxyl and a carboxylic acid functional group, making it susceptible to various side reactions and the formation of impurities during synthesis and storage. Potential impurities could include starting materials, diastereomers, dehydration products (e.g., 3-phenyl-3-butenoic acid), and oligomers. The presence of these impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method is paramount.

GC-MS: A High-Resolution Approach for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique ideal for the analysis of volatile and semi-volatile compounds.[1][2] However, due to the low volatility of 3-hydroxy-3-phenylbutanoic acid, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[3] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[4]

Experimental Workflow for GC-MS Analysis

The following workflow outlines the key steps for the purity analysis of 3-hydroxy-3-phenylbutanoic acid using GC-MS with silylation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 3-hydroxy-3-phenylbutanoic acid Sample Solvent Dissolve in Anhydrous Pyridine Sample->Solvent Step 1 Derivatization Add BSTFA + 1% TMCS Solvent->Derivatization Step 2 Heating Heat at 70°C for 30 min Derivatization->Heating Step 3 Injection Inject 1 µL into GC-MS Heating->Injection Step 4 Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Identification Mass Spectral Library Matching & Interpretation Integration->Identification Report Generate Purity Report Identification->Report

Caption: Workflow for the GC-MS analysis of 3-hydroxy-3-phenylbutanoic acid.

Detailed Experimental Protocol

1. Sample Preparation and Derivatization:

  • Rationale: Anhydrous conditions are crucial as silylation reagents are moisture-sensitive.[1] Pyridine is a common solvent that also acts as a catalyst. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent for both hydroxyl and carboxylic acid groups.[5] Heating ensures the derivatization reaction goes to completion.

  • Procedure:

    • Accurately weigh approximately 1 mg of the 3-hydroxy-3-phenylbutanoic acid sample into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine and vortex to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[5]

    • Allow the vial to cool to room temperature before analysis.

2. GC-MS Instrumentation and Parameters:

  • Rationale: A non-polar capillary column like a 5% phenyl-methylpolysiloxane is suitable for separating the silylated derivatives. The temperature program is designed to ensure good separation of potential impurities from the main compound. The mass spectrometer is operated in full scan mode to identify all eluting compounds.

  • Typical Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Mass Spectrometer: Agilent 5977B or equivalent

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

3. Data Analysis and Interpretation:

  • Purity Calculation: The purity of the sample is determined by calculating the peak area percentage of the derivatized 3-hydroxy-3-phenylbutanoic acid in the total ion chromatogram (TIC).

    • Purity (%) = (Peak Area of Main Compound / Total Peak Area of All Compounds) x 100

  • Impurity Identification: The mass spectrum of each impurity peak is compared with a commercial mass spectral library (e.g., NIST) for tentative identification. The fragmentation pattern of the derivatized main compound is also analyzed to confirm its structure. The di-TMS derivative of 3-hydroxy-3-phenylbutanoic acid is expected to show a molecular ion and characteristic fragments from the loss of methyl groups and the TMS moiety.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques like HPLC and NMR spectroscopy also play a crucial role in purity assessment.[1][6] The choice of method often depends on the specific requirements of the analysis.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds in a liquid mobile phase, making it suitable for non-volatile and thermally labile compounds without the need for derivatization.[1][7]

  • Advantages for 3-hydroxy-3-phenylbutanoic acid analysis:

    • No derivatization required, simplifying sample preparation and reducing potential for artifacts.

    • Well-suited for quantifying non-volatile impurities such as starting materials or oligomers.

    • Robust and widely used in pharmaceutical quality control.[7]

  • Disadvantages:

    • Generally lower peak resolution compared to capillary GC.[8]

    • UV detection may not be suitable for impurities that lack a chromophore.

    • Mass spectrometric detection (LC-MS) can be more complex and expensive than GC-MS.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule and is an excellent tool for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself (qNMR).[6]

  • Advantages for 3-hydroxy-3-phenylbutanoic acid analysis:

    • Provides unambiguous structural confirmation of the main compound and impurities.[6]

    • Quantitative NMR (qNMR) can be used for accurate purity determination without the need for chromatography.

    • Non-destructive technique.

  • Disadvantages:

    • Lower sensitivity compared to GC-MS and HPLC, making it less suitable for trace impurity analysis.

    • Complex mixtures can lead to overlapping signals, making interpretation challenging.

    • High initial instrument cost.

Summary of Comparison
FeatureGC-MSHPLCNMR
Principle Separation of volatile compounds in the gas phaseSeparation of soluble compounds in the liquid phaseNuclear spin transitions in a magnetic field
Sample Volatility Requires volatile or derivatized compoundsSuitable for non-volatile compoundsNo volatility requirement
Derivatization Often necessary for polar compoundsNot usually requiredNot required
Sensitivity Very high (ppb to ppt)[1]High (ppm to ppb)[1]Lower (requires higher concentrations)
Resolution Excellent for complex mixtures[8]Good, but generally lower than GCDepends on spectral dispersion
Impurity Identification Excellent with mass spectral librariesPossible with MS detection (LC-MS)Excellent for structural elucidation
Quantification Area percent, external/internal standardsExternal/internal standardsqNMR for absolute quantification
Speed Relatively fast analysis timesCan have longer run timesCan be time-consuming for complex samples
Decision-Making for Method Selection

The choice of the primary analytical technique for purity validation depends on the specific goals of the analysis.

Method_Selection Start Purity Validation of 3-hydroxy-3-phenylbutanoic acid Goal What is the primary analytical goal? Start->Goal Trace_Impurities Detection of trace volatile/semi-volatile impurities Goal->Trace_Impurities High Sensitivity Routine_QC Routine QC and quantification of known non-volatile impurities Goal->Routine_QC Robustness & Simplicity Structure_ID Unambiguous structural identification of unknown impurities Goal->Structure_ID Structural Information GC_MS GC-MS is the preferred method Trace_Impurities->GC_MS HPLC HPLC is the preferred method Routine_QC->HPLC NMR NMR is the preferred method Structure_ID->NMR

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Hydroxy-3-phenylbutanoic Acid: Enzymatic vs. Chemical Routes

For the modern researcher and drug development professional, the synthesis of chiral molecules is a critical endeavor. Among these, 3-hydroxy-3-phenylbutanoic acid stands as a valuable building block.

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, the synthesis of chiral molecules is a critical endeavor. Among these, 3-hydroxy-3-phenylbutanoic acid stands as a valuable building block. Its stereochemistry is paramount to its utility in the synthesis of complex pharmaceutical agents. This guide provides an in-depth, objective comparison of the two primary methodologies for its synthesis: traditional chemical routes and modern enzymatic approaches. We will delve into the underlying mechanisms, present supporting experimental data for analogous compounds, and offer insights into the practical considerations for selecting the optimal synthetic strategy.

At a Glance: Key Performance Indicators

The choice between a chemical or enzymatic approach often boils down to a trade-off between speed, cost, stereoselectivity, and environmental impact. Below is a summary of typical performance indicators for the synthesis of 3-hydroxy-3-phenylpropanoic acid, a close structural analog of our target molecule, which serves as a valuable proxy for comparison.

ParameterChemical Synthesis (Reformatsky Reaction)Enzymatic Synthesis (Lipase-catalyzed Resolution)
Product Ethyl 3-hydroxy-3-phenylpropanoate(R)- or (S)-3-hydroxy-3-phenylpropanoic acid
Yield Approx. 52%[1]Up to 80% (overall yield)
Enantiomeric Excess (ee) Typically produces a racemic mixtureUp to ≥99%[2]
Reaction Conditions Anhydrous solvents (e.g., toluene, ether), metallic zinc, heating[1]Mild aqueous or organic media, near-neutral pH, room temperature
Key Reagents α-haloester, benzaldehyde, zinc metal[3][4]Lipase (e.g., Candida antarctica lipase B), racemic ester
Environmental Impact Use of hazardous solvents and metal wasteGenerally considered "greener" and more sustainable

Delving Deeper: Methodologies and Mechanisms

Chemical Synthesis: The Power of Carbon-Carbon Bond Formation

Traditional organic chemistry offers robust methods for constructing the carbon skeleton of 3-hydroxy-3-phenylbutanoic acid. Two of the most relevant approaches are the Reformatsky reaction and the Aldol condensation.

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. It involves the reaction of an α-haloester with a carbonyl compound, in this case, acetophenone, in the presence of metallic zinc.[3][4][5] The key intermediate is an organozinc compound, a zinc enolate, which then adds to the carbonyl group of the ketone. A subsequent acidic workup yields the desired β-hydroxy ester.

Mechanism of the Reformatsky Reaction

G cluster_0 Step 1: Formation of the Reformatsky Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation A α-haloester + Zn B Zinc Enolate (Reformatsky Reagent) A->B Oxidative Addition C Zinc Enolate E Zinc Alkoxide Intermediate C->E D Acetophenone D->E F Zinc Alkoxide Intermediate G 3-hydroxy-3-phenylbutanoic acid ester F->G H H₃O⁺ H->G

Caption: The three key stages of the Reformatsky reaction.

While effective in forming the carbon-carbon bond, a significant drawback of the standard Reformatsky reaction is the lack of stereocontrol, typically resulting in a racemic mixture of the product. This necessitates a subsequent resolution step to isolate the desired enantiomer, adding to the overall cost and reducing the effective yield.

The Aldol condensation is another cornerstone of C-C bond formation, involving the reaction of an enolate with a carbonyl compound.[6][7] In the context of synthesizing our target molecule, the enolate of a suitable ester, such as ethyl acetate, would be reacted with acetophenone. The reaction can be catalyzed by either acid or base.

While powerful, controlling the stereoselectivity of the Aldol condensation can be challenging and often requires the use of chiral auxiliaries or catalysts, which can be expensive and require additional synthetic steps for their introduction and removal.

Enzymatic Synthesis: Nature's Approach to Chirality

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering exquisite selectivity under mild reaction conditions.[8] For the synthesis of chiral 3-hydroxy-3-phenylbutanoic acid, two primary enzymatic strategies are particularly relevant: the use of ketoreductases and lipase-catalyzed kinetic resolution.

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. A common and cost-effective source of KREDs is baker's yeast (Saccharomyces cerevisiae). This approach involves the reduction of a β-ketoester, such as ethyl benzoylacetate, to the corresponding chiral β-hydroxyester. The high degree of stereoselectivity is a hallmark of this method, often yielding products with high enantiomeric excess. For instance, the yeast-mediated reduction of ethyl acetoacetate provides (S)-(+)-ethyl 3-hydroxybutanoate with an enantiomeric excess of over 90%.[9]

Experimental Workflow: Yeast-Mediated Reduction

G A Yeast Suspension Preparation (Yeast, Sucrose, Water) B Substrate Addition (β-ketoester) A->B C Fermentation (24-72 hours) B->C D Work-up (Filtration, Extraction) C->D E Purification (Chromatography) D->E F Enantiomerically Enriched 3-hydroxy-3-phenylbutanoic acid ester E->F

Caption: A typical workflow for the enzymatic reduction of a β-ketoester using baker's yeast.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for this purpose. In this approach, a racemic mixture of the 3-hydroxy-3-phenylbutanoic acid ester is subjected to enzymatic hydrolysis or transesterification. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. This method has been successfully applied to the synthesis of the enantiomers of 3-hydroxy-3-phenylpropanoic acid, achieving high enantiomeric excess (≥99%) and good overall yields.[2]

Experimental Protocols

Representative Chemical Synthesis: Reformatsky Reaction for Ethyl 3-hydroxy-3-phenylpropanoate

This protocol is adapted from a procedure for a closely related molecule and serves as a representative example.[1]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add activated zinc powder (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via a syringe.

  • Initiation: Gently heat the mixture.

  • Reagent Addition: A solution of benzaldehyde (1.2 equivalents) and ethyl bromoacetate (1.0 equivalent) in anhydrous toluene is added dropwise to the zinc suspension.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford ethyl 3-hydroxy-3-phenylpropanoate.

Representative Enzymatic Synthesis: Yeast Reduction of Ethyl Acetoacetate

This protocol is for a model substrate and illustrates the general procedure.[9][10]

  • Yeast Suspension: In an Erlenmeyer flask, dissolve sucrose in warm water. Add active dry baker's yeast and stir to activate.

  • Substrate Addition: Add ethyl acetoacetate to the activated yeast suspension.

  • Fermentation: Cover the flask and allow the mixture to stir at room temperature for 24-72 hours.

  • Work-up: Add diatomaceous earth (Celite) to the reaction mixture and filter through a Buchner funnel to remove the yeast cells.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude ethyl (S)-3-hydroxybutanoate. Further purification can be achieved by column chromatography.

Conclusion: A Tale of Two Syntheses

The choice between chemical and enzymatic synthesis of 3-hydroxy-3-phenylbutanoic acid is not a matter of one being definitively superior to the other, but rather a decision based on the specific priorities of the researcher or organization.

Chemical synthesis , exemplified by the Reformatsky reaction, offers a direct and well-established route to the carbon skeleton of the target molecule. Its primary advantage lies in its predictability and scalability for producing large quantities of the racemic product. However, the lack of inherent stereocontrol necessitates additional, often costly and yield-reducing, resolution steps. Furthermore, the use of hazardous reagents and solvents raises environmental and safety concerns.

Enzymatic synthesis , on the other hand, excels in its ability to deliver a product with high enantiomeric purity in a single step. The mild reaction conditions and the use of biodegradable catalysts make it a significantly "greener" and more sustainable option. While the initial optimization of enzymatic reactions can sometimes be more time-consuming, the potential for high yields of the desired enantiomer often outweighs this initial investment.

For applications where high stereopurity is paramount, such as in the development of chiral drugs, the enzymatic route is often the preferred choice. The ability to avoid a separate resolution step simplifies the overall synthetic process and can lead to significant cost savings in the long run. As the field of biocatalysis continues to advance with the development of more robust and efficient enzymes, the advantages of this approach are likely to become even more pronounced.

References

  • Biocatalytic synthesis of chiral pharmaceutical intermediates - AIR Unimi. (2014, June 11). Retrieved from [Link]

  • Aldol Condensation. Retrieved from [Link]

  • Varga, A., et al. (2013). Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. Request PDF. Retrieved from [Link]

  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC. Retrieved from [Link]

  • Reformatsky Reaction. Retrieved from [Link]

  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC. (2019, October 2). Retrieved from [Link]

  • (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Show related. Retrieved from [Link]

  • Reformatsky Reaction Mechanism Explained | PDF | Solvent | Chemical Substances - Scribd. Retrieved from [Link]

  • Reformatsky reaction - Wikipedia. Retrieved from [Link]

  • Enzymatic synthesis of chiral alcohols using ketoreductases | Request PDF - ResearchGate. Retrieved from [Link]

  • Chemoenzymatic synthesis of novel, structurally diverse compounds - UCL Discovery. Retrieved from [Link]

  • Development of aldolase-based catalysts for the synthesis of organic chemicals - PubMed. (2022, March 15). Retrieved from [Link]

  • a review on stereoselectivity in aldol condensation reaction - JETIR Research Journal. (2024, April 4). Retrieved from [Link]

  • Sonochemical Reformatsky Reaction Using Indium - SciSpace. Retrieved from [Link]

  • Chemoenzymatic synthesis - PMC. (2025, March 13). Retrieved from [Link]

  • Recent Advances in Aldolase‐Catalyzed Asymmetric Synthesis - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. (2024, September 4). Retrieved from [Link]

  • Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]

  • An Enantioselective Decarboxylative Glycolate Aldol Reaction - ChemRxiv. Retrieved from [Link]

  • Directed evolution of aldolases for exploitation in synthetic organic chemistry - PMC. Retrieved from [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC. (2022, December 23). Retrieved from [Link]

  • Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC. (2018, November 13). Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (2013, October 2). Retrieved from [Link]

  • Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. Retrieved from [Link]

  • Commercially Viable Biomanufacturing: Designer Yeast Turns Sugar into Lucrative Chemical 3-HP. (2026, January 12). Retrieved from [Link]

  • Microbial catalysis for the production of hydroxy- and amino-fatty acids. (2025, November 25). Retrieved from [Link]

  • Development of aldolase-based catalysts for the synthesis of organic chemicals | Request PDF - ResearchGate. Retrieved from [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Semantic Scholar. (2023, May 5). Retrieved from [Link]

  • Novel Enzymatic Synthesis of 3-Hydroxybutyric Acid Oligomers with Inserted Lactobionic Acid Moieties - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC. (2018, September 20). Retrieved from [Link]

  • Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - Frontiers. Retrieved from [Link]

  • (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Melting Point of 3-Hydroxy-3-Phenylbutanoic Acid

This guide provides an in-depth technical analysis of the melting point range of pure 3-hydroxy-3-phenylbutanoic acid, distinguishing between its racemic and enantiopure forms.[1] It is designed for researchers involved...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the melting point range of pure 3-hydroxy-3-phenylbutanoic acid, distinguishing between its racemic and enantiopure forms.[1] It is designed for researchers involved in synthesis, chiral resolution, and physical characterization.[2][3]

Executive Summary

3-Hydroxy-3-phenylbutanoic acid (CAS: 3759-31-7) is a


-hydroxy acid featuring a quaternary stereogenic center.[1][4] It serves as a critical intermediate in the synthesis of chiral pharmaceuticals and is a model compound for studying chiral resolution via diastereomeric salt formation.[3]

Accurate determination of its melting point (MP) is the primary method for assessing both chemical purity and optical purity (enantiomeric excess).[1][5] A significant deviation in MP often indicates dehydration to the corresponding alkene (


-methylcinnamic acid) or the presence of the opposite enantiomer in a racemic mixture.[1][5]
Physicochemical Profile: The Data

The melting point of 3-hydroxy-3-phenylbutanoic acid is strictly dependent on its stereochemical composition. The pure enantiomer crystallizes in a lattice with higher stability than the racemic mixture.[3]

Chemical EntityConfigurationMelting Point Range (

C)
Thermodynamic Value (K)Key Characteristic
Pure Enantiomer (R) or (S)83 – 85

C
357 KHigh crystallinity; distinct lattice from racemate.[1][5]
Racemic Mixture (RS) / (±)56 – 58

C
330 KSignificantly lower MP; behaves as a eutectic or low-melting compound.[1][5]
Dehydration Product trans-

-Methylcinnamic acid
98 – 100

C
371 KFalse Positive Warning: If MP is observed here, the sample has degraded.[1][2][3]

Note: The large depression (~27°C) between the pure enantiomer and the racemate makes MP a rapid, low-cost tool for monitoring chiral resolution efficiency before resorting to chiral HPLC.[1][5]

Comparative Analysis: Structural Analogs

To understand the thermal behavior of 3-hydroxy-3-phenylbutanoic acid, it is essential to compare it with structurally related acids. This comparison highlights the contribution of the hydroxyl group (hydrogen bonding) and the phenyl group (


-stacking) to the crystal lattice energy.[1][5]
CompoundStructureMP (

C)
Comparative Insight
3-Hydroxy-3-phenylbutanoic acid Ph-C(OH)(Me)-CH

-COOH
84 Target. Quaternary center + H-bonding + Phenyl bulk.[1]
3-Phenylbutanoic acid Ph-CH(Me)-CH

-COOH
37 – 40 -OH Effect: Removal of the hydroxyl group disrupts H-bonding networks, dropping MP by ~45°C.
3-Hydroxybutanoic acid Me-CH(OH)-CH

-COOH
48 – 50 Phenyl Effect: Replacing the phenyl ring with a hydrogen reduces lattice energy significantly.[1]
3-Hydroxy-3-phenylpropanoic acid Ph-CH(OH)-CH

-COOH
115 – 118 Steric Effect: Removing the

-methyl group reduces steric hindrance, allowing tighter packing and a higher MP.[1]
Experimental Protocol: Synthesis & Characterization

The synthesis of pure 3-hydroxy-3-phenylbutanoic acid typically proceeds via the Reformatsky Reaction , followed by careful hydrolysis.[1]

Phase 1: Synthesis (Reformatsky)
  • Activation: Activate Zinc dust (1.2 eq) with TMSCl or iodine in dry THF/Benzene.

  • Addition: Add Acetophenone (1.0 eq) and Ethyl bromoacetate (1.1 eq) dropwise to maintain a gentle reflux.

  • Workup: Quench with cold dilute HCl. Extract with diethyl ether.[2][5]

  • Result: Ethyl 3-hydroxy-3-phenylbutanoate (Liquid/Low melting solid).[1][3]

Phase 2: Hydrolysis (The Critical Step) [1][2][5]
  • Reagent: LiOH or NaOH (aq) in THF/MeOH.

  • Temperature: Do not exceed 40°C. High heat promotes

    
    -elimination of the hydroxyl group.[1][2][3]
    
  • Acidification: Carefully adjust pH to ~2-3 with 1M HCl at 0°C.

  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo at <30°C.
Phase 3: Purification & MP Determination
  • Recrystallization: Use a non-polar/polar mix (e.g., Hexane/Ethyl Acetate or Toluene).[1][2][3][5]

    • Racemate: Crystallizes easily from toluene.[1][2]

    • Enantiomer: Often requires resolution with a chiral amine (e.g., phenylethylamine) followed by acid release.[2][3][5]

  • MP Measurement:

    • Rate: 1-2°C/min.[1][2]

    • Observation: Watch for "sweating" at 56°C (racemate) or sharp melting at 84°C (enantiomer).[1][2][3][5]

    • Bubbling: If bubbling is observed during melting, the sample is dehydrating to the alkene.[2][3]

Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical divergence point where thermal degradation can lead to false data.

G Start Acetophenone + Ethyl Bromoacetate Reformatsky Reformatsky Reaction (Zn, THF) Start->Reformatsky Ester Intermediate Ester Reformatsky->Ester Hydrolysis Hydrolysis (LiOH, <40°C) Ester->Hydrolysis Crude Crude Hydroxy Acid Hydrolysis->Crude Pure Recrystallization (Hexane/EtOAc) Crude->Pure Controlled Temp Degrade Excessive Heat (>60°C or Acidic Workup) Crude->Degrade Thermal Stress Target Pure 3-Hydroxy-3-phenylbutanoic acid MP: 84°C (Enantiomer) MP: 57°C (Racemate) Pure->Target Alkene Dehydration Product (beta-Methylcinnamic acid) MP: ~98°C Degrade->Alkene Elimination (-H2O)

Figure 1: Synthesis workflow highlighting the critical risk of thermal dehydration.[1][5]

Troubleshooting & Validation
ObservationDiagnosisCorrective Action
MP observed at ~98-100°C Dehydration. The sample has converted to

-methylcinnamic acid.[1][3]
Repeat hydrolysis at lower temperature (<30°C).[1][5] Avoid strong mineral acids during workup.[2][5]
MP observed at ~57°C Racemate. The sample is a 50:50 mixture of (R) and (S).[1][2][5]If pure enantiomer was expected, chiral resolution failed.[2] Check optical rotation.
Broad melting range (60-80°C) Partial Purity. Mixture of enantiomer and racemate (scalemic mixture).[1][5]Recrystallize to enrich the major enantiomer.[2][3]
Oil that won't solidify Solvent/Impurity. Residual solvent or ester presence.[1][2][3]Dry under high vacuum (0.1 mmHg) for 12h. Verify removal of ethyl ester via NMR.
References
  • NIST Standard Reference Data. Estimating Solid-Liquid Phase Change Enthalpies and Entropies. (Data for 3-hydroxy-3-phenylbutyric acid). [Link]

  • Sakamoto, T., et al. (2025).[1][2][3][5] Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.[1][3][4] ACS Omega.[1][2] [Link][1][5]

  • PubChem Compound Summary. 3-Phenylbutyric acid (Structural Analog Data). [Link][1][3][5]

  • Organic Syntheses. General Reformatsky Protocols. [Link]

Sources

Comparative

Comparative Guide: X-ray Crystallography for Absolute Configuration of 3-Hydroxy-3-Phenylbutanoic Acid Derivatives

Topic: X-ray Crystallography Data for 3-Hydroxy-3-Phenylbutanoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 3-Hydroxy-3-Phenylbutanoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

3-Hydroxy-3-phenylbutanoic acid is a critical chiral


-hydroxy acid scaffold, serving as a precursor for various pharmaceutical agents, including antidepressants and cardiovascular drugs. In drug development, the distinction between the (

) and (

) enantiomers is non-negotiable due to their divergent pharmacodynamic profiles.

While Chiral HPLC and NMR (using chiral shift reagents) are standard for purity analysis, Single Crystal X-ray Diffraction (SCXRD) remains the absolute "gold standard" for de novo configuration assignment. This guide compares SCXRD against these alternatives and provides a validated protocol for crystallizing these derivatives—specifically focusing on diastereomeric salt formation, which is the most robust method for obtaining diffraction-quality crystals for this class of light-atom molecules.

The Analytical Landscape: X-ray vs. Alternatives[1][2][3][4]

The following table objectively compares SCXRD with high-field NMR and Chiral HPLC for the analysis of 3-hydroxy-3-phenylbutanoic acid derivatives.

FeatureX-ray Crystallography (SCXRD) NMR (with Chiral Solvating Agents) Chiral HPLC / SFC
Primary Output Absolute Configuration (

) & 3D Packing
Enantiomeric Excess (

) & Relative Purity
Enantiomeric Excess (

) & Retention Time
Sample State Solid (Single Crystal required)Solution (Deuterated solvent)Solution (Mobile phase)
Configuration Method Direct (Anomalous scattering) or Relative (Internal chiral reference)Indirect (Requires derivatization, e.g., Mosher's acid)Indirect (Requires known reference standard)
Throughput Low (Days to Weeks for growth)Medium (Hours)High (Minutes)
Limitations Crystal growth is the bottleneck; requires solid state.Signal overlap; requires pure sample; dynamic averaging.Elution order reversal possible; no structural data.
Best Use Case Definitive structural proof for IND filings/patents.Routine purity checks during synthesis.QC/QA in manufacturing.
Expert Insight: The "Light Atom" Challenge

3-Hydroxy-3-phenylbutanoic acid consists solely of light atoms (C, H, O). Standard Mo-K


 X-ray sources often struggle to determine absolute configuration via anomalous dispersion (Flack parameter) for such molecules.
  • The Solution: Derivatization into a diastereomeric salt using a known chiral base (e.g., (

    
    )-(-)-1-phenylethylamine). This introduces a trusted internal stereochemical reference, allowing unambiguous assignment of the acid's chirality relative to the amine.
    

Experimental Protocol: Crystallization of the Diastereomeric Salt

This protocol describes the formation of the (S)-1-phenylethylammonium 3-hydroxy-3-phenylbutanoate salt. This method utilizes the solubility difference between diastereomers to isolate the target enantiomer as high-quality crystals.[1]

Reagents
  • Substrate: Racemic 3-hydroxy-3-phenylbutanoic acid (1.0 eq).

  • Resolving Agent: (

    
    )-(-)-1-phenylethylamine (PEA) (1.0 eq).
    
  • Solvent System: Ethanol (Absolute) and Water (Deionized).

Step-by-Step Workflow
  • Stoichiometric Mixing: Dissolve 10 mmol of racemic 3-hydroxy-3-phenylbutanoic acid in 20 mL of Ethanol at 50°C.

  • Addition of Base: Dropwise add 10 mmol of (

    
    )-(-)-1-phenylethylamine. The solution may warm slightly (exothermic acid-base reaction).
    
  • Supersaturation Control: Add water dropwise until the solution turns slightly turbid, then add just enough ethanol to clarify it again (typically a 4:1 EtOH:

    
    O ratio).
    
  • Cooling Ramp:

    • Allow the solution to cool to room temperature (25°C) over 4 hours.

    • Place in a vibration-free environment at 4°C for 24–48 hours.

  • Harvesting: Colorless prism-like crystals will form. Filter and wash with cold ether.

  • Validation: Check the melting point. A sharp melting point indicates high diastereomeric purity.

Workflow Visualization

The following diagram illustrates the logic flow from racemate to resolved structure.

G Racemate Racemic 3-hydroxy-3-phenylbutanoic acid Salt Diastereomeric Salt Formation Racemate->Salt Agent (S)-(-)-1-Phenylethylamine (Chiral Base) Agent->Salt Cryst Fractional Crystallization Salt->Cryst EtOH/H2O Xray SCXRD Analysis Cryst->Xray Single Crystal Result Absolute Configuration Assigned Xray->Result Refinement

Caption: Figure 1. Resolution and structural determination workflow for chiral


-hydroxy acids.

X-ray Data Analysis & Structural Insights

When analyzing the crystallographic data of these derivatives, specific parameters indicate the quality of the structure and the nature of the molecular interactions.

Representative Crystallographic Parameters

Note: Values below are representative of high-quality data for PEA salts of phenyl-hydroxy acids.

ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or OrthorhombicChiral compounds cannot crystallize in centrosymmetric space groups (e.g.,

).
Space Group

or

Most common non-centrosymmetric groups for organic chiral salts.
Z Value 2 or 4Number of formula units per unit cell.
R-Factor (

)
< 5.0% (0.05)Indicates high agreement between the model and observed diffraction data.
Flack Parameter ~0.0 (with uncertainty)If near 0, configuration is correct. If near 1, inverted. (Requires Cu-K

for light atoms).
Supramolecular Synthons

The stability of the crystal lattice is driven by a specific hydrogen-bonding motif known as a Charge-Assisted Hydrogen Bond .

  • Interaction: The carboxylate anion (

    
    ) of the acid accepts hydrogen bonds from the ammonium cation (
    
    
    
    ) of the amine.
  • Geometry: This forms a robust 1D column or 2D sheet, often described by graph set notation

    
     or similar cyclic patterns.
    
  • Role of Hydroxyl Group: The

    
    -hydroxyl group often participates in secondary lateral hydrogen bonding, linking the columns and increasing the lattice energy (melting point) of the less soluble diastereomer.
    

H cluster_0 Supramolecular Heterosynthon Acid Acid: Carboxylate (COO-) & Beta-OH Interaction1 Primary: Charge-Assisted H-Bond (N-H ... O) Acid->Interaction1 Interaction2 Secondary: Hydroxyl H-Bond (O-H ... O) Acid->Interaction2 Base Base: Ammonium (NH3+) (S)-PEA Base->Interaction1

Caption: Figure 2. Key stabilizing interactions in the crystal lattice of the diastereomeric salt.

References

  • Nagy, Z. K., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design.[2] Link[3]

  • Saikia, B., et al. (2005). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Tetrahedron: Asymmetry.[1][4] Link

  • Sigma-Aldrich. (S)-3-Phenylbutyric acid Product Specification & Optical Activity Data.Link

  • PubChem. 3-Hydroxy-3-phenylpropanoic acid (Analogous Structure Data). National Library of Medicine. Link

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.Link

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy-3-phenylbutanoic acid proper disposal procedures

Advanced Operational and Disposal Protocols for 3-Hydroxy-3-phenylbutanoic Acid (CAS 3759-31-7) As a Senior Application Scientist, I frequently oversee the synthesis and downstream processing of complex organic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Disposal Protocols for 3-Hydroxy-3-phenylbutanoic Acid (CAS 3759-31-7)

As a Senior Application Scientist, I frequently oversee the synthesis and downstream processing of complex organic intermediates. 3-Hydroxy-3-phenylbutanoic acid (CAS 3759-31-7) is a critical β-hydroxy acid building block, often utilized in the diastereoselective synthesis of biologically active compounds, including novel thiosemicarbazides targeting MCF-7 breast cancer cells[1]. While its synthetic utility is well-documented, the logistical execution of its disposal is often relegated to an afterthought.

Mishandling β-hydroxy acid waste not only violates stringent environmental regulations but also introduces cross-contamination risks in the laboratory. Because this compound features both a hydroxyl group and a carboxylic acid function, its solubility and reactivity profile dictate a highly specific waste segregation strategy. This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and disposal of 3-Hydroxy-3-phenylbutanoic acid.

Physicochemical Profile & Waste Characterization

Before designing a disposal workflow, we must establish the physicochemical boundaries of the analyte. The bifunctional nature of 3-Hydroxy-3-phenylbutanoic acid means it can partition into either aqueous or organic waste streams depending on the pH of the reaction quench.

Table 1: Physicochemical and Hazard Profile of 3-Hydroxy-3-phenylbutanoic Acid

ParameterSpecificationOperational Implication
CAS Number 3759-31-7Unique identifier required for EPA compliant waste labeling.
Molecular Formula C10H12O3High carbon content requires high-temperature organic incineration.
Molecular Weight 180.20 g/mol Determines stoichiometric quenching and neutralization calculations.
Solubility Soluble in organic solvents; conditionally soluble in waterDictates phase separation during liquid waste segregation[2].
Hazard Class Skin/Eye IrritantMandates specific PPE (nitrile gloves, splash goggles) and secondary containment.

Operational Protocol 1: Post-Reaction Quenching and Phase Segregation

Causality Check: Why separate the phases? Disposing of mixed aqueous/organic emulsions dramatically increases disposal costs and violates Resource Conservation and Recovery Act (RCRA) guidelines for waste characterization. By manipulating the pH, we force the 3-Hydroxy-3-phenylbutanoic acid into a single phase, ensuring a clean separation.

Step-by-Step Methodology:

  • Reaction Quenching: Transfer the crude reaction mixture containing 3-Hydroxy-3-phenylbutanoic acid to a separatory funnel inside a certified chemical fume hood.

  • pH Manipulation (The Causality): To drive the unreacted acid into the aqueous waste stream for neutralization, wash the organic layer with saturated aqueous sodium bicarbonate (

    
    ). The base deprotonates the carboxylic acid, forming a highly water-soluble sodium salt.
    
  • Phase Separation: Allow the layers to separate completely. Self-Validation: Shine a light behind the separatory funnel; a sharp, distinct line indicates complete phase separation without emulsion.

  • Organic Waste Routing: Drain the organic layer (e.g., ethyl acetate or diethyl ether) into a dedicated "Non-Halogenated Organic Solvent Waste" container.

  • Aqueous Waste Routing: Drain the aqueous layer into a temporary beaker. Self-Validation: Use pH paper to confirm the pH is between 6 and 8. If highly basic, neutralize carefully with dilute

    
     before transferring to the "Aqueous Waste" container, as highly corrosive liquids cannot be safely stored in standard SAA containers[3].
    

Operational Protocol 2: Satellite Accumulation Area (SAA) Management

Once the waste is segregated, it must be stored in a legally compliant Satellite Accumulation Area (SAA) at the point of generation.

Causality Check: Why strict SAA rules? The EPA mandates that waste must be under the control of the operator who generated it to prevent incompatible chemical mixing (e.g., mixing acids with cyanides), which could lead to catastrophic laboratory accidents[4].

Step-by-Step Methodology:

  • Container Selection: Use high-density polyethylene (HDPE) containers for both aqueous and organic waste streams. Do not use metal cans, as residual acid may cause corrosion.

  • Labeling Standard: Attach a hazardous waste tag before the first drop of waste enters the container. The label must explicitly state "Hazardous Waste" and list "3-Hydroxy-3-phenylbutanoic acid" along with the specific solvents. Self-Validation: Ensure no chemical formulas (e.g.,

    
    ) or abbreviations are used, as this violates EPA labeling requirements[5].
    
  • Volume Monitoring: Never fill a waste container past 90% capacity. This empty headspace allows for vapor expansion and prevents pressure-induced ruptures.

  • Time Limit Enforcement: Once the container reaches the 90% fill line, date the label. The container must be transferred to the central accumulation facility within three days[5].

Solid Waste Disposal

Any materials that have come into contact with 3-Hydroxy-3-phenylbutanoic acid (gloves, absorbent pads, pipette tips, and empty reagent vials) must be treated as hazardous solid waste.

  • Collect contaminated solids in a designated, puncture-proof hazardous waste bin lined with a compatible poly-bag.

  • Do not dispose of chemically contaminated solids in standard biohazard or municipal trash bins[2].

Waste Segregation & Disposal Workflow

To visualize the logical flow of 3-Hydroxy-3-phenylbutanoic acid disposal, refer to the decision matrix below.

G Start 3-Hydroxy-3-phenylbutanoic Acid Waste Solid Solid Waste (PPE, Vials, Tips) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SAA Satellite Accumulation Area (SAA) Solid->SAA Solid Bin Organic Organic Solvents (Non-Halogenated) Liquid->Organic Solvent Extraction (Acidic pH) Aqueous Aqueous Waste (Neutralized pH 6-8) Liquid->Aqueous Aqueous Wash (Basic pH) Organic->SAA HDPE Jug Aqueous->SAA HDPE Jug Disposal Licensed EPA Disposal Facility SAA->Disposal Transfer within 3 days of reaching capacity

Decision tree for segregation and disposal of 3-Hydroxy-3-phenylbutanoic acid waste.

Final Validation & Compliance

The ultimate responsibility for chemical waste lies with the generator from cradle to grave. Never dispose of 3-Hydroxy-3-phenylbutanoic acid down the laboratory drain, regardless of dilution, as organic waste can disrupt biological wastewater treatment processes and violate local environmental regulations[6]. Ensure all disposal activities are coordinated through a licensed professional waste disposal service.

References

  • 3-phenylbutanoic acid | Sigma-Aldrich. sigmaaldrich.com.

  • Ethyl 2-ethyl-3-hydroxybutanoate|CAS 5465-11-2. benchchem.com. 2

  • Laboratory Environmental Sample Disposal Information Document. epa.gov.6

  • Novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells via JNK signaling. tandfonline.com. 1

  • Laboratory Hazardous Waste Disposal Guidelines. cwu.edu.5

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. epa.gov. 4

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. epfl.ch. 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.